Resolvin D1
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H32O5 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1 |
InChI-Schlüssel |
OIWTWACQMDFHJG-CCFUIAGSSA-N |
Isomerische SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Resolvin D1: A Technical Guide to its Discovery and Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The resolution of inflammation, once considered a passive process, is now understood to be an active, highly regulated program orchestrated by a class of molecules known as Specialized Pro-Resolving Mediators (SPMs). Among the first of these to be identified was Resolvin D1 (RvD1), a potent lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery opened a new chapter in understanding inflammation and has paved the way for novel therapeutic strategies. This technical guide provides an in-depth exploration of the discovery of RvD1, its canonical and aspirin-triggered biosynthesis pathways, quantitative data on its activity, and detailed protocols for its study.
Discovery and Characterization
This compound was discovered and structurally elucidated by the laboratory of Dr. Charles N. Serhan through a systematic, function-oriented approach termed "lipid mediator metabolomics". This involved analyzing the lipid content of resolving inflammatory exudates in murine models. The researchers identified a novel family of mediators derived from omega-3 fatty acids that were actively produced during the resolution phase of acute inflammation.
The complete stereochemistry of RvD1 was established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid through a combination of methods including liquid chromatography-tandem mass spectrometry (LC-MS/MS) matching, enzymatic synthesis using purified lipoxygenases, and ultimately confirmed by total organic synthesis.[1] A key finding was the discovery of an aspirin-triggered epimer, 17R-RvD1 (AT-RvD1) , generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[1][2] This aspirin-triggered form often exhibits greater resistance to enzymatic inactivation.[1]
Functionally, RvD1 was found to be a potent regulator of leukocyte activity. Early studies demonstrated its ability to stop the transendothelial migration of human neutrophils and limit polymorphonuclear leukocyte (PMN) infiltration in murine peritonitis models at nanomolar concentrations.[1][3]
Biosynthesis Pathways of this compound
RvD1 is generated from its precursor, docosahexaenoic acid (DHA), through sequential enzymatic oxygenations. Two primary pathways have been identified: the canonical pathway and the aspirin-triggered pathway.
The primary endogenous pathway involves two key lipoxygenases (LOX): 15-lipoxygenase (ALOX15) and 5-lipoxygenase (ALOX5).
-
15-Lipoxygenase Action: The pathway is initiated when 15-LOX oxygenates DHA to form 17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HpDHA).[4][5] This intermediate is then rapidly reduced by cellular peroxidases to its corresponding alcohol, 17S-hydroxy-DHA (17S-HDHA).[6]
-
5-Lipoxygenase Action: The 17S-HpDHA intermediate is further transformed by 5-LOX, which catalyzes a second oxygenation to generate a transient 7,8-epoxide intermediate.[3][5]
-
Epoxide Hydrolase Action: This epoxide is subsequently hydrolyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH), which adds a molecule of water to form the final trihydroxy product, this compound (7S,8R,17S-trihydroxy-DHA).[4][7][8]
Aspirin's unique anti-inflammatory action extends beyond prostaglandin (B15479496) inhibition to trigger the production of epimeric forms of SPMs.
-
Aspirin-Acetylated COX-2 Action: Aspirin irreversibly acetylates cyclooxygenase-2 (COX-2). This modified enzyme acquires a new catalytic activity, converting DHA into 17R-HpDHA , the 17R epimer of the canonical intermediate.[3][9][10]
-
Sequential LOX and Hydrolase Action: Similar to the canonical pathway, 17R-HpDHA is then sequentially converted by 5-lipoxygenase and an epoxide hydrolase to produce Aspirin-Triggered this compound (AT-RvD1) , which has the 7S,8R,17R-trihydroxy stereochemistry.[2] AT-RvD1 is more resistant to rapid metabolic inactivation by eicosanoid oxidoreductases compared to its 17S counterpart.[1]
Quantitative Data
Comprehensive enzyme kinetic data for the entire RvD1 biosynthetic pathway is not consolidated in a single source. However, the biological potency of RvD1 has been well-characterized. The following table summarizes key quantitative data related to its bioactivity.
| Parameter | Description | Value | Biological System |
| EC₅₀ | Half maximal effective concentration for inhibiting human neutrophil transendothelial migration. | ~30 nM | Human Neutrophils |
| In vivo Potency | Dose range demonstrating significant reduction of PMN infiltration in murine peritonitis. | Nanogram dosages | Murine Peritonitis Model |
Table 1: Summary of Quantitative Bioactivity Data for this compound. Data sourced from[1].
Key Experimental Protocols
The identification and study of RvD1 rely on sensitive and specific analytical techniques. Below are methodologies for key experiments.
This protocol outlines the standard procedure for extracting and quantifying RvD1 and other lipid mediators from biological samples like plasma, serum, or inflammatory exudates.[11][12][13]
1. Sample Preparation & Protein Precipitation: a. To 1 volume of sample (e.g., 500 µL plasma), add 2 volumes of cold methanol (B129727) containing a suite of deuterated internal standards (e.g., d₅-RvD1) to precipitate proteins and allow for recovery calculation. b. Keep samples at -20°C for at least 45 minutes to facilitate protein precipitation.[12] c. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.[12]
2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of water.[12] b. Acidification & Loading: Dilute the supernatant with water to a final methanol concentration of <10% and adjust the pH to ~3.5 with dilute HCl. Load this mixture onto the conditioned C18 cartridge.[11][12] c. Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities, followed by 5-10 mL of hexane (B92381) to remove neutral lipids.[12] d. Elution: Elute the lipid mediators, including RvD1, with 5-10 mL of methyl formate (B1220265) or methanol.[12] e. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitution: Reconstitute the dried extract in 50-100 µL of methanol/water (50:50, v/v).[12] b. Chromatography: Inject the sample onto a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size). Perform chromatographic separation using a binary gradient, typically with a mobile phase consisting of water and a methanol/acetonitrile mixture, both containing 0.01-0.1% acetic or formic acid.[14] c. Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for identification and quantification based on specific parent ion to daughter ion transitions. For RvD1, the parent ion is m/z 375, with characteristic fragment ions at m/z 357, 339, 215, and 141.[7][11]
This protocol describes a common method to measure the activity of 15-LOX, the initiating enzyme in RvD1 biosynthesis, by monitoring product formation.[15][16]
1. Principle: 15-LOX catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. This reaction forms a hydroperoxy derivative containing a conjugated diene system, which strongly absorbs UV light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme activity.
2. Reagents: a. Assay Buffer: 0.2 M Borate buffer, pH 9.0. b. Substrate Solution: Prepare a stock solution of linoleic acid in ethanol (B145695) and dilute it in the assay buffer to a final working concentration (e.g., 250 µM). c. Enzyme Solution: Dissolve recombinant 15-LOX in cold assay buffer to a desired working concentration (e.g., 400 U/mL). Keep on ice. d. Inhibitor Solution (if applicable): Dissolve test compounds in DMSO.
3. Procedure: a. Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 234 nm and maintain the temperature at 25°C. b. Blank: To a quartz cuvette, add 500 µL of assay buffer and 500 µL of substrate solution. Use this to zero the instrument. c. Control Reaction (No Inhibitor): i. In a quartz cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO (vehicle control). ii. Initiate the reaction by adding 500 µL of the substrate solution. iii. Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. d. Inhibitor Reaction: i. In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the inhibitor solution. ii. Incubate for a short period (e.g., 5 minutes) at room temperature. iii. Initiate the reaction by adding 500 µL of the substrate solution and record absorbance as in the control reaction.
4. Data Analysis: a. Calculate the initial rate of reaction (V₀) for both control and inhibited reactions from the linear portion of the absorbance vs. time plot (ΔAbs/min). b. Determine the percent inhibition for each inhibitor concentration. c. If multiple concentrations are tested, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.
Conclusion
The discovery of this compound and the elucidation of its biosynthetic pathways have fundamentally shifted the paradigm of inflammation research. As a key endogenous mediator of resolution, RvD1 represents a powerful template for the development of novel therapeutics aimed at treating a wide range of inflammatory diseases by promoting the body's own healing processes. The technical methodologies detailed herein provide the foundation for continued research in this exciting field, enabling scientists to further explore the roles of RvD1 and other SPMs in health and disease.
References
- 1. This compound and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin-triggered this compound attenuates PDGF-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 13. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/M... [protocols.io]
- 14. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Resolvin D1: A Technical Guide to its Mechanism of Action in Inflammation Resolution
Audience: Researchers, scientists, and drug development professionals.
Abstract
The resolution of inflammation is a critical biological process, and its failure is a key component of many chronic diseases. Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators that actively orchestrate this resolution. Resolvin D1 (RvD1), a di-hydroxy fatty acid derived from docosahexaenoic acid (DHA), is a potent SPM that governs the return to tissue homeostasis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which RvD1 exerts its pro-resolving and anti-inflammatory effects. We detail its receptor interactions, downstream signaling cascades, and specific actions on key immune cells. This document summarizes key quantitative data, outlines experimental protocols for studying RvD1's function, and provides visual diagrams of its core pathways to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action: Receptor Engagement
RvD1 initiates its pro-resolving functions by binding to specific G protein-coupled receptors (GPCRs) on the surface of various cells, particularly immune cells like neutrophils and macrophages.[2][3] The two primary human receptors for RvD1 are:
-
ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2): This receptor is promiscuous, binding several ligands that can elicit either pro-inflammatory or pro-resolving responses depending on the context and ligand.[4][5] RvD1's interaction with ALX/FPR2 is crucial for its potent anti-neutrophil actions and for inhibiting pro-inflammatory signaling.[6][7]
-
GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a key receptor for RvD1 and other D-series resolvins like RvD3 and RvD5.[8][9][10] It plays a significant role in mediating RvD1's effects on macrophages, such as enhancing phagocytosis.[9][11][12]
The binding of RvD1 to these receptors triggers intracellular signaling cascades that collectively shift the cellular response from a pro-inflammatory to a pro-resolving and tissue-protective state.
Downstream Signaling Pathways
Upon receptor binding, RvD1 modulates multiple intracellular signaling pathways to quell inflammation and promote resolution.
Inhibition of Pro-inflammatory Pathways
RvD1 actively suppresses key signaling cascades that drive the production of inflammatory mediators.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central driver of inflammation. RvD1 has been shown to inhibit the activation of NF-κB in various models, including LPS-stimulated macrophages and microglial cells.[2][13] It achieves this by preventing the phosphorylation and degradation of the inhibitor IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14] This suppression reduces the transcription of pro-inflammatory genes for cytokines like TNF-α, IL-1β, and IL-6.[14] This mechanism has been observed in models of non-alcoholic steatohepatitis and diabetic retinopathy.[15][16]
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also involved in inflammatory responses. RvD1 attenuates the LPS-induced phosphorylation of these MAPK proteins in cells like human periodontal ligament cells, further contributing to the reduction of inflammatory cytokine production.[13][14]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of Caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[17] RvD1 has been shown to suppress the activation of the NLRP3 inflammasome in models of subarachnoid hemorrhage, diabetic retinopathy, and neuropathic pain.[15][18][19][20] This inhibition prevents the downstream inflammatory cascade mediated by IL-1β and IL-18.
Activation of Pro-Resolving Functions
Beyond just inhibiting inflammation, RvD1 actively promotes resolution programs.
-
Enhanced Phagocytosis (Efferocytosis): A hallmark of inflammation resolution is the efficient clearance of apoptotic cells (efferocytosis) and cellular debris by macrophages. RvD1 potently enhances the phagocytic capacity of macrophages.[3][12] This action is mediated by both ALX/FPR2 and GPR32 and is critical for removing dead neutrophils from the site of inflammation, thereby preventing secondary necrosis and the release of damaging cellular contents.[3][21]
-
Macrophage Polarization: RvD1 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[22][23] This shift is characterized by a decrease in the production of inflammatory cytokines and an increase in the release of anti-inflammatory cytokines like IL-10.[24][25]
-
Modulation of microRNAs (miRNAs): RvD1 can regulate the expression of specific miRNAs involved in inflammation. For example, it can up-regulate miR-208a and miR-219 in a GPCR-dependent manner during the resolution phase.[2][26] It has also been shown to downregulate pro-inflammatory miRNAs like miR-155 and miR-146.[2]
Effects on Key Immune Cells
RvD1 exerts distinct and coordinated actions on different immune cell populations to orchestrate resolution.
-
Neutrophils (Polymorphonuclear Leukocytes, PMNs): RvD1 is a potent regulator of neutrophil activity. Its primary effects include:
-
Inhibiting Recruitment and Infiltration: At nanomolar concentrations, RvD1 limits the recruitment and transendothelial migration of neutrophils to inflammatory sites.[3][22][27]
-
Stopping Neutrophil Swarming: It can halt the swarming behavior of neutrophils at sites of injury.[28]
-
Promoting Apoptosis: RvD1 can abet caspase-dependent neutrophil apoptosis, preparing them for clearance.[24]
-
-
Macrophages: RvD1 reprograms macrophages to perform pro-resolving functions:
-
Stimulating Phagocytosis: As detailed above, RvD1 significantly boosts the clearance of apoptotic cells and debris.[3][12]
-
Shifting Cytokine Profile: It suppresses the production of M1-associated cytokines (TNF-α, IL-6, IL-1β) and enhances the secretion of the anti-inflammatory cytokine IL-10.[22][24][29]
-
Promoting M2 Polarization: RvD1 drives macrophages towards a pro-resolving M2 phenotype, which is critical for tissue repair and healing.[23][30]
-
-
T-Lymphocytes: RvD1 also modulates the adaptive immune response. It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-17 from activated CD4+ (T-helper 1 and 17) and CD8+ T-cells, without impairing their ability to proliferate.[31] In some models, it promotes the expansion of regulatory T-cells (Tregs), which are crucial for immune tolerance.[21][32]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of RvD1 from various published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | RvD1 Concentration | Observed Effect | Citation(s) |
| Human Macrophages | - | 10 nM | Abolished chemotaxis; Doubled phagocytic activity | [11] |
| Human Macrophages & Adipocytes (Co-culture) | Endogenous | 10-500 nM | Dose-dependent reduction of IL-6 (-21%), MCP-1 (-13%) | [29] |
| Human Monocytes | LPS | 1-100 nM | Suppressed IL-1β, TNF, IL-8, IL-12 p40; Augmented IL-10 | [24] |
| C2C12 Myotubes | LPS (3 hr) | 100 nM | Blunted mRNA expression of IL-6 and TNF-α | [33] |
| Human CD8+ & CD4+ T-cells | PMA/Ionomycin | 10 nM | Significantly reduced TNF-α, IFN-γ, and IL-17 production | [31] |
| Human PMNs | - | 10 nM | Decreased actin polymerization | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | RvD1 Dosage | Administration Route | Key Outcome | Citation(s) |
| Murine Myocardial Infarction | 3 µg/kg/day | Intravenous | Reduced neutrophil infiltration; Downregulated pro-inflammatory genes (cxcl5, ccl2) | [22] |
| Murine Muscle Injury | - | Systemic | Suppressed inflammatory cytokine expression; Enhanced regenerating myofiber growth | [33] |
| Rat Acute-on-Chronic Liver Failure | 0.3 µg/kg | Intraperitoneal | Increased the proportion of Treg cells; Promoted inflammation resolution | [32] |
| Rat Neuropathic Pain (SNL) | - | Intraperitoneal | Dose-dependently downregulated NLRP3 inflammasome activation | [20] |
| Mouse Model of LPS-induced Keratitis | - | - | Reduced neutrophil infiltration; Polarized macrophages to M2 phenotype | [30] |
| Zymosan-induced Peritonitis | - | - | Reduced leukocyte infiltration | [4] |
Key Experimental Protocols
In Vitro Macrophage Phagocytosis Assay
This protocol assesses the effect of RvD1 on the ability of macrophages to engulf apoptotic cells.
-
Induce Apoptosis: Induce apoptosis in a target cell population (e.g., human neutrophils or Jurkat T-cells) using methods such as UV irradiation or staurosporine (B1682477) treatment. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Label Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo or CFSE) according to the manufacturer's instructions.
-
Prepare Macrophages: Culture primary human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1 derived). Pre-treat the macrophages with RvD1 (e.g., 0.1-100 nM) or vehicle control for a specified time (e.g., 15-30 minutes) in serum-free media.
-
Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubation: Incubate the co-culture for a defined period (e.g., 60-90 minutes) at 37°C to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Vigorously wash the cells to remove non-ingested targets. Detach the macrophages and analyze them by flow cytometry. The percentage of fluorescently positive macrophages represents the phagocytic efficiency.
-
Microscopy: Wash the cells, fix with paraformaldehyde, and visualize using fluorescence microscopy. The phagocytic index can be calculated by counting the number of ingested cells per macrophage.
-
In Vivo Murine Zymosan-Induced Peritonitis Model
This is a classic self-resolving inflammation model used to study the actions of pro-resolving mediators.
-
Animal Model: Use male C57BL/6 mice (8-12 weeks old).
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in 1 mL sterile saline) to induce an inflammatory response.
-
Treatment: At a specified time point (e.g., immediately after or at the peak of inflammation, ~4h), administer RvD1 (e.g., 10-100 ng per mouse) or vehicle control, typically via intravenous (i.v.) or i.p. injection.
-
Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of cold PBS containing EDTA.
-
Cellular Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts to quantify neutrophils and macrophages.
-
Mediator Analysis: Centrifuge the lavage fluid and use the supernatant for analysis of cytokines and chemokines (e.g., via ELISA or multiplex assay) and lipid mediators (via LC-MS/MS-based metabololipidomics).
Western Blot Analysis for Signaling Proteins (e.g., NF-κB p65)
This protocol is used to measure changes in protein expression and phosphorylation state.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Pre-treat with RvD1 (e.g., 100 nM) for 30 minutes, followed by stimulation with an inflammatory agent (e.g., LPS 1 µg/mL) for a specific duration (e.g., 30-60 minutes).
-
Protein Extraction: For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a commercial kit to separate the fractions. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-ERK, or anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band density using software like ImageJ.
Conclusion
This compound is a master regulator in the resolution of inflammation. Its mechanism of action is multifaceted, involving specific receptor engagement on immune cells, suppression of dominant pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, and the active promotion of resolution programs including efferocytosis and macrophage polarization. The potent and stereoselective actions of RvD1, effective at nanomolar concentrations, highlight its potential as a therapeutic agent. A thorough understanding of these mechanisms, supported by robust experimental models, is crucial for developing novel therapies that harness the body's own resolution pathways to treat a wide range of inflammatory diseases.
References
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. This compound, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound mitigates non-alcoholic steatohepatitis by suppressing the TLR4-MyD88-mediated NF-κB and MAPK pathways and activating the Nrf2 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome [frontiersin.org]
- 19. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immune responsive this compound programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound promotes the resolution of inflammation in the ACLF rat model by increasing the proportion of Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound supports skeletal myofiber regeneration via actions on myeloid and muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Technical Guide to its Role in the Resolution of Acute Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Anti-Inflammation to Pro-Resolution
Acute inflammation is a fundamental, protective host response to infection or tissue injury, characterized by the coordinated infiltration of leukocytes, primarily neutrophils, to eliminate the noxious stimuli. While traditionally viewed as a passive decay process, it is now understood that the resolution of acute inflammation is an active, highly orchestrated program. This program is governed by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).
Resolvin D1 (RvD1), a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a key architect of this resolution process.[1] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD1 and other SPMs function to actively terminate inflammation and promote the restoration of tissue homeostasis without compromising host defense.[2][3] This guide provides a detailed technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the role of RvD1 in resolving acute inflammation.
Molecular Mechanism of Action
RvD1 exerts its potent pro-resolving effects by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. This engagement triggers intracellular signaling cascades that reprogram cellular functions from a pro-inflammatory to a pro-resolving state.
Receptor Engagement
Two primary human GPCRs have been identified that mediate the biological actions of RvD1:
-
ALX/FPR2 (Lipoxin A₄ Receptor): This receptor is a key target for RvD1 and also binds other SPMs like Lipoxin A₄.[4][5][6] Its activation by RvD1 is crucial for inhibiting neutrophil recruitment and stimulating macrophage-mediated clearance of cellular debris.[2][5][7]
-
GPR32: Identified as a second receptor for RvD1, GPR32 also binds other D-series resolvins.[4][5][6] It plays a significant role in mediating RvD1's pro-resolving actions on phagocytes, including the enhancement of phagocytosis.[2][4][8]
The context-dependent expression and activation of these receptors on different leukocyte populations allow RvD1 to orchestrate a multi-pronged approach to inflammation resolution.[4]
Intracellular Signaling Pathways
Upon binding to ALX/FPR2 and GPR32, RvD1 initiates pertussis toxin-sensitive signaling pathways that modulate key inflammatory and resolving functions.[9] These cascades converge on several critical downstream effectors:
-
Inhibition of Pro-inflammatory Signaling: RvD1 actively suppresses pro-inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene transcription.[10][11] Furthermore, RvD1 has been shown to block the phosphorylation of key mitogen-activated protein kinases (MAPKs) like p38 and ERK1/2, which are involved in the production of pro-inflammatory cytokines.[11]
-
Activation of Pro-resolving Kinases: RvD1 stimulates the phosphorylation and activation of protein kinase B (Akt) and glycogen (B147801) synthase kinase 3β (GSK3β), which are associated with cell survival and anti-inflammatory responses.[10]
-
Regulation of MicroRNAs: RvD1 can regulate the expression of specific microRNAs (miRNAs) involved in inflammation, such as miR-208a and miR-219, adding another layer of control over the resolution process.[5][12]
// Edges RVD1 -> ALX [color="#5F6368"]; RVD1 -> GPR32 [color="#5F6368"]; ALX -> AKT [color="#34A853"]; GPR32 -> AKT [color="#34A853"]; ALX -> P38 [arrowhead=tee, color="#EA4335"]; GPR32 -> NFKB [arrowhead=tee, color="#EA4335"]; AKT -> GSK3B [color="#34A853"]; GSK3B -> NFKB [arrowhead=tee, color="#EA4335"]; P38 -> NFKB [color="#EA4335"]; NFKB -> Pro_Inflammatory_Genes [color="#EA4335"];
// Logical connections to effects AKT -> Efferocytosis [style=dashed, color="#34A853"]; {GSK3B, NFKB} -> Cytokine_Shift [style=dashed, color="#4285F4"]; Pro_Inflammatory_Genes -> Cytokine_Shift [style=dashed, color="#EA4335"]; Anti_Inflammatory_Genes -> Cytokine_Shift [style=dashed, color="#34A853"];
// Invisible edges for alignment {rank=same; RVD1} {rank=same; ALX; GPR32} {rank=same; AKT; P38} {rank=same; GSK3B; NFKB} {rank=same; Pro_Inflammatory_Genes; Anti_Inflammatory_Genes} {rank=same; Efferocytosis; Cytokine_Shift} } end_dot
Figure 1: RvD1 Signaling Cascade in Macrophages
Key Cellular Effects
RvD1's signaling culminates in distinct, beneficial actions on the primary leukocytes involved in acute inflammation.
-
On Neutrophils (PMNs): RvD1 is a potent regulator of neutrophil activity. It directly stops neutrophil chemotaxis, limits their infiltration into inflamed tissues, and reduces their transendothelial migration.[1][9][13] This action is critical for preventing excessive tissue damage caused by the prolonged presence and degranulation of neutrophils. At doses as low as 10 ng per mouse, RvD1 can significantly limit PMN infiltration in models of peritonitis.[5]
-
On Macrophages: RvD1 reprograms macrophages to perform their essential role in resolution. A cardinal function stimulated by RvD1 is efferocytosis , the phagocytic clearance of apoptotic neutrophils and cellular debris.[2][14][15] This process is vital for removing inflammatory stimuli and preventing secondary necrosis. RvD1 also promotes a shift from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) macrophage phenotype, characterized by the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the enhanced production of anti-inflammatory cytokines like IL-10.[10][14][16]
// Edges RvD1 -> Neutrophils [color="#EA4335"]; RvD1 -> Macrophages [color="#34A853"];
Neutrophils -> ReduceInfiltration [color="#EA4335"]; Macrophages -> EnhanceClearance [color="#34A853"]; Macrophages -> ModulateCytokines [color="#4285F4"];
ReduceInfiltration -> Termination [color="#5F6368"]; EnhanceClearance -> Termination [color="#5F6368"]; ModulateCytokines -> Termination [color="#5F6368"]; } end_dot
Figure 2: Logical Flow of this compound's Core Functions
Quantitative Effects of this compound in Preclinical Models
The potency of RvD1 has been quantified in numerous preclinical models of acute inflammation. The following tables summarize key findings regarding its impact on leukocyte infiltration and cytokine production.
Table 1: Effect of RvD1 on Neutrophil (PMN) Infiltration
| Model System | RvD1 Dose/Concentration | Key Finding | Reference |
| Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.p.) | ~50% reduction in PMN infiltration in human ALX/FPR2 transgenic mice. | [5] |
| Murine Zymosan-Induced Peritonitis | 300 ng/mouse (i.p.) | >40% reduction in PMN infiltration when co-administered with zymosan. | [17] |
| Murine Myocardial Infarction | 100 ng/mouse (i.p.) | Significantly reduced neutrophil recruitment to the spleen and left ventricle at day 5 post-MI. | [16] |
| Murine Lung Ischemia-Reperfusion | 100 ng/mouse (i.v.) | Reduced neutrophil recruitment and extravasation into lung grafts. | [18] |
| Human Neutrophil Chemotaxis (in vitro) | 500 nM | ~30-70% decrease in dHL60 neutrophil migration. | [19] |
Table 2: Effect of RvD1 on Inflammatory Cytokine Production
| Cell Type / Model | RvD1 Dose/Concentration | Cytokine | Effect | Reference |
| LPS-stimulated Human Monocytes | 10 nM | TNF-α, IL-1β, IL-8 | Suppression of release. | [10] |
| LPS-stimulated Human Monocytes | 10 nM | IL-10 | Augmentation of release. | [10] |
| Murine Myocardial Infarction | 100 ng/mouse (i.p.) | TNF-α, IL-1β, IL-6 | Downregulation at day 5 post-MI. | [16] |
| Murine Collagen Antibody-Induced Arthritis | 100 ng/mouse (i.p.) | TNF-α, IL-17, IL-1β, IL-6 | ~50% inhibition of serum levels. | [7] |
| P. aeruginosa-infected CF Mice | 100 ng/mouse (i.p.) | KC (murine IL-8), IL-17 | Significant reduction in lung homogenates. | [13] |
| LPS-stimulated RAW264.7 Macrophages | 10-100 nM | TNF-α, IL-6, IL-1β | Significant reduction in mRNA expression. | [14] |
Key Experimental Protocols
Investigating the bioactions of RvD1 requires robust and reproducible experimental models. Below are detailed methodologies for key in vivo and in vitro assays.
Murine Zymosan-Induced Peritonitis Model
This model is a cornerstone for studying acute, self-resolving inflammation and the efficacy of pro-resolving mediators in vivo.
// Edges start -> acclimatize; acclimatize -> grouping; grouping -> induction; induction -> treatment; treatment -> incubation; incubation -> lavage; lavage -> cell_count; lavage -> flow_cytometry; lavage -> mediator_analysis; {cell_count, flow_cytometry, mediator_analysis} -> end_node [color="#34A853"]; } end_dot
Figure 3: Workflow for Zymosan-Induced Peritonitis Model
Methodology:
-
Induction: Administer Zymosan A (e.g., 0.25-1 mg per mouse) via intraperitoneal (i.p.) injection into 8-week-old mice (e.g., C57BL/6 or FVB strain) to induce inflammation.[17][20][21]
-
Treatment: RvD1 or vehicle control (e.g., saline with 0.1% ethanol) is administered i.p. or intravenously (i.v.). This can be done concurrently with the zymosan challenge to assess prevention of infiltration, or at the peak of inflammation (e.g., 12 hours post-zymosan) to assess active resolution.[17]
-
Exudate Collection: At specified time points (e.g., 4, 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of ice-cold PBS containing EDTA (2-5 mM) to collect the inflammatory exudate.[21]
-
Cellular Analysis:
-
The total number of leukocytes in the lavage fluid is determined using a hemocytometer.
-
For differential cell counts, a portion of the cell suspension is cytocentrifuged onto a glass slide and stained with a Diff-Quik stain to distinguish neutrophils, macrophages, and lymphocytes based on morphology.[21]
-
Alternatively, flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) provides more precise quantification.
-
-
Mediator Analysis: The cell-free supernatant from the lavage is collected after centrifugation and can be used to quantify levels of cytokines and chemokines (via ELISA) or lipid mediators (via LC-MS/MS).[20]
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell)
This assay directly measures the ability of RvD1 to inhibit neutrophil migration towards a chemoattractant.[22][23][24]
Methodology:
-
Neutrophil Isolation: Isolate human or murine neutrophils from fresh peripheral blood or bone marrow. A common method involves density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis to remove any remaining red blood cells.[22][23] Purity and viability should be >95%.
-
Assay Setup:
-
Cell Treatment: Resuspend the isolated neutrophils in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[22][23] Pre-incubate the neutrophil suspension with various concentrations of RvD1 or vehicle for 15-30 minutes at 37°C.
-
Initiating Chemotaxis: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.[22]
-
Quantification of Migration:
-
Carefully remove the inserts. Discard the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP content via a luminescence-based assay (e.g., CellTiter-Glo®), which is directly proportional to the cell number.[24] Alternatively, cells can be stained and counted manually using a microscope.
-
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the effect of RvD1 on the ability of macrophages to engulf apoptotic cells.
Methodology:
-
Macrophage Preparation: Culture primary bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages. Plate them in 24-well plates (e.g., 0.25 x 10⁶ cells/well) and allow them to adhere and differentiate for at least 24 hours.[25][26]
-
Preparation of Apoptotic Cells (ACs):
-
Use a cell line like Jurkat T cells or fresh neutrophils.
-
Induce apoptosis, for example, by UV irradiation or staurosporine (B1682477) treatment.
-
Label the ACs with a fluorescent dye (e.g., Calcein AM for live cells before apoptosis, or PKH26) for visualization.[25][26]
-
-
Efferocytosis Assay:
-
Quantification:
-
Wash the wells thoroughly with cold PBS to remove any non-engulfed ACs.
-
Visualize the cells using fluorescence microscopy. The "efferocytosis index" can be calculated as the percentage of macrophages that have engulfed at least one fluorescent AC, or as the number of engulfed ACs per 100 macrophages.
-
For higher throughput, the cells can be lifted and analyzed by flow cytometry to quantify the percentage of macrophages that are positive for the AC-derived fluorescent signal.
-
Conclusion and Therapeutic Outlook
This compound is a central mediator in the active resolution of acute inflammation. Through specific receptor interactions on neutrophils and macrophages, it orchestrates a sophisticated program that halts leukocyte infiltration, switches cytokine profiles from pro- to anti-inflammatory, and promotes the efficient clearance of cellular debris to restore tissue integrity. The potent, multi-faceted actions of RvD1, demonstrated across numerous preclinical models, highlight its significant therapeutic potential. For drug development professionals, targeting the RvD1 pathway or developing stable RvD1 analogs offers a novel "pro-resolution" approach to treating a wide range of inflammatory diseases, moving beyond simple immunosuppression to actively facilitate healing and a return to homeostasis.
References
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- 2. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 5. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 9. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 12. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reduces Lung Infection and Inflammation Activating Resolution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune responsive this compound programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. inotiv.com [inotiv.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. criver.com [criver.com]
- 25. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tabaslab.com [tabaslab.com]
- 27. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1 Signaling Through ALX/FPR2 and GPR32 Receptors: A Technical Guide
Introduction
The resolution of inflammation, once viewed as a passive decay of pro-inflammatory signals, is now understood to be an active, highly orchestrated process essential for tissue homeostasis and repair. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. Resolvin D1 (RvD1), an endogenous metabolite of docosahexaenoic acid (DHA), is a potent SPM that orchestrates the cessation of inflammation and promotes tissue healing.[1] It exerts its biological functions by interacting with specific G protein-coupled receptors (GPCRs), primarily the A Lipoxin/Formyl Peptide Receptor 2 (ALX/FPR2) and the G protein-coupled receptor 32 (GPR32).[2][3] This technical guide provides an in-depth exploration of the signaling pathways initiated by RvD1 through these two receptors, presents quantitative data on their interactions, details key experimental protocols for their study, and visualizes the core mechanisms.
Receptor Characteristics and Ligand Interaction
RvD1's pro-resolving and anti-inflammatory actions are transduced through at least two distinct GPCRs on the surface of immune cells, particularly phagocytes like neutrophils and macrophages.[4]
-
ALX/FPR2: Also known as the lipoxin A4 receptor, ALX/FPR2 is a versatile receptor that binds multiple ligands, including the pro-inflammatory bacterial peptide fMLP, the pro-resolving lipid mediator Lipoxin A4, and Annexin A1-derived peptides.[5][6][7] This promiscuity suggests that ALX/FPR2 can mediate both pro- and anti-inflammatory signals depending on the ligand and cellular context, making it a critical node in the inflammatory response.[7] RvD1 binding to ALX/FPR2 is a key mechanism for inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells.[3][8]
-
GPR32: Initially an orphan receptor, GPR32 was identified as a second high-affinity receptor for RvD1.[2][4] It also binds other D-series resolvins, including RvD3 and RvD5.[2][9] A murine homolog for GPR32 has not been identified, which has made in vivo studies of its specific functions challenging.[2] However, studies using human cells and transgenic mouse models expressing human GPR32 have established its crucial role in transducing RvD1's pro-resolving signals, particularly in enhancing macrophage phagocytosis and promoting a pro-resolution phenotype.[10][11][12]
Quantitative Data on RvD1-Receptor Interactions and Functional Outcomes
The following tables summarize quantitative data related to the activation of ALX/FPR2 and GPR32 by RvD1 and the subsequent cellular responses.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Citation |
| This compound | ALX/FPR2 | β-Arrestin Recruitment | EC₅₀ | ~10 nM | Engineered Cells | [13] |
| This compound | GPR32 | β-Arrestin Recruitment | EC₅₀ | ~1 nM | Engineered Cells | [13] |
| This compound | GPR32 | Macrophage Polarization | Optimal Conc. | 10 nM | Human Macrophages | [10][12] |
Table 1: Receptor Binding and Activation. Summary of concentrations required for receptor activation.
| Cellular Response | Effect of this compound | Concentration | Cell Type | Citation |
| Phagocytosis of Apoptotic PMNs | Dose-dependent increase | Peak at 0.1 nM | Human Macrophages | [4] |
| Phagocytosis of Zymosan | Dose-dependent increase | Peak at 1.0 nM | Human Macrophages | [4] |
| IL-1β Secretion | Reduction | 10 nM (maximal) | Human Macrophages | [10][12] |
| IL-8 Secretion | Reduction | 10 nM (maximal) | Human Macrophages | [10][12] |
| Chemotaxis | Abolished | 10 nM | Human Macrophages | [10][12] |
| Neutrophil Infiltration | Reduction | Not Specified | In vivo models | [14] |
Table 2: Functional Effects of RvD1 Signaling. Summary of the quantitative impact of RvD1 on key cellular pro-resolving functions.
Signaling Pathways
Activation of ALX/FPR2 and GPR32 by RvD1 initiates a cascade of intracellular events that collectively suppress pro-inflammatory signaling and enhance resolution programs.
-
Inhibition of Pro-Inflammatory Pathways: A primary mechanism of RvD1 is the active suppression of inflammatory signaling cascades.
-
NF-κB Signaling: RvD1 attenuates the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][14][15] Upon binding its receptors, RvD1 signaling can prevent the degradation of the inhibitory protein IκBα.[14][16] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[14][15][17]
-
MAPK Signaling: RvD1 also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation, and thus activation, of key stress-activated kinases such as p38 and ERK.[15][17] This dampens the inflammatory response at another critical signaling nexus.
-
-
Stimulation of Pro-Resolving Functions: Beyond simply inhibiting inflammation, RvD1 actively promotes its resolution.
-
Enhanced Phagocytosis (Efferocytosis): RvD1 potently stimulates macrophages to engulf apoptotic neutrophils, a process known as efferocytosis.[4][18] This is a cornerstone of resolution, as it prevents the secondary necrosis of neutrophils and the release of their damaging contents. Both ALX/FPR2 and GPR32 are implicated in this process.[4][10]
-
Inhibition of Leukocyte Infiltration: RvD1 reduces the infiltration of neutrophils to the site of inflammation, effectively "stopping the fire" by preventing the arrival of more inflammatory cells.[1][14]
-
Macrophage Polarization: Through GPR32, RvD1 can polarize macrophages towards a pro-resolution phenotype, which is essential for cleaning up cellular debris and initiating tissue repair.[10][12]
-
Intracellular Calcium Mobilization: As with many GPCRs, RvD1 binding can trigger a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[19] This calcium flux acts as a crucial second messenger, activating downstream enzymes and cellular processes that contribute to the pro-resolving phenotype.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a general experimental workflow for studying RvD1's effects.
Caption: this compound Signaling Pathways through ALX/FPR2 and GPR32.
Caption: General Experimental Workflow for Assessing RvD1 Activity.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are synthesized from established methods for studying GPCR signaling and the specific effects of RvD1.
Protocol 1: Western Blot for ERK Phosphorylation
This protocol is used to determine the effect of RvD1 on the activation of the ERK/MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[20][21][22]
1. Cell Culture and Treatment: a. Seed cells (e.g., human macrophages or neutrophils) in 6-well plates and culture until they reach the desired confluency. b. To reduce basal ERK activation, serum-starve the cells for 9-12 hours in a low-serum medium (e.g., 0.1% FBS).[22] c. Treat cells with desired concentrations of RvD1 (e.g., 0.1-100 nM) or vehicle control (e.g., ethanol) for the specified time (e.g., 15-60 minutes). d. If applicable, pre-treat with a pro-inflammatory stimulus like Lipopolysaccharide (LPS) prior to adding RvD1.[15]
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature 10-20 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[22] b. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis at 100-120 V until the dye front reaches the bottom.[20][22] c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[22]
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[20] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[22] c. Wash the membrane three times for 5-10 minutes each with TBST.[22] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[20] e. Wash the membrane again three times with TBST.
5. Detection and Re-probing: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[22] b. To normalize for protein loading, strip the membrane using a stripping buffer for 15-30 minutes.[20][22] c. Wash extensively, re-block, and re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of RvD1 to induce calcium flux upon receptor binding, a hallmark of GPCR activation.[23][24][25]
1. Cell Preparation: a. Seed cells expressing ALX/FPR2 and/or GPR32 (e.g., HEK293 cells transfected with the receptor, or primary macrophages) into a 96-well black, clear-bottom plate.[24] b. Culture overnight to allow for adherence and formation of a confluent monolayer.[24]
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[23][24] b. Aspirate the culture medium from the wells and add an equal volume of the dye loading buffer. c. Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[24]
3. Ligand Preparation: a. In a separate 96-well "ligand plate," prepare RvD1 at various concentrations (e.g., 5x the final desired concentration) in an appropriate assay buffer (e.g., PBS with calcium and magnesium).[24]
4. Measurement: a. Place both the cell plate and the ligand plate into a fluorescence microplate reader equipped with automated injectors (e.g., FlexStation 3).[23][25] b. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation / ~516 nm emission for Fluo-4). c. Establish a baseline fluorescence reading for several seconds. d. Program the instrument to inject the RvD1 solutions from the ligand plate into the cell plate. e. Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the transient increase in intracellular calcium.[25]
5. Data Analysis: a. The change in fluorescence intensity over baseline is directly proportional to the amount of intracellular calcium released. b. Plot the peak fluorescence response against the logarithm of the RvD1 concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay assesses the ability of RvD1 to inhibit the migration of neutrophils towards a chemoattractant, a key anti-inflammatory function.[26][27]
1. Neutrophil Isolation: a. Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. b. Resuspend the purified neutrophils in an appropriate assay medium (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 2 x 10⁶ cells/mL.[26]
2. Assay Setup: a. Use a 96-well chemotaxis plate with inserts that have a small pore size membrane (e.g., 3-5 µm).[26] b. In the lower wells of the plate, add the chemoattractant (e.g., IL-8 or fMLP) with or without various concentrations of RvD1. Include a negative control (medium only) and a positive control (chemoattractant only). c. Carefully place the inserts into the wells, avoiding air bubbles. d. Add the neutrophil suspension (e.g., 50-100 µL) to the upper chamber of each insert.[26]
3. Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow neutrophils to migrate through the membrane pores towards the chemoattractant gradient.[26]
4. Quantification of Migration: a. After incubation, carefully remove the inserts. b. Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by: i. Direct Counting: Staining the cells in the lower well and counting them using a light microscope.[26] ii. Luminescence-based ATP Assay: Measuring the ATP content of the migrated cells using a kit like CellTiter-Glo®, where the luminescent signal is proportional to the number of viable cells.
5. Data Analysis: a. Calculate the chemotactic index or the percentage inhibition of migration caused by RvD1 compared to the positive control. b. Plot the percentage inhibition against the RvD1 concentration to determine its IC₅₀ for inhibiting neutrophil chemotaxis.
References
- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Anti-Inflammatory and Pro-Resolving Role for this compound in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
- 19. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. agilent.com [agilent.com]
- 26. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]
- 27. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to the Endogenous Synthesis of Resolvin D1 from Docosahexaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1), a specialized pro-resolving mediator (SPM), is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and healing. Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, RvD1 actively orchestrates the return to a non-inflamed state without compromising host defense. This technical guide provides a comprehensive overview of the core aspects of the endogenous synthesis of RvD1 from DHA, including the enzymatic pathways, quantitative data, detailed experimental protocols, and the signaling cascades initiated by RvD1. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology, pharmacology, and drug development.
The Endogenous Biosynthetic Pathway of this compound
The biosynthesis of RvD1 from DHA is a multi-step enzymatic process that often involves the coordinated action of different cell types in what is known as transcellular biosynthesis. The primary enzymes involved are 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
The process begins with the release of DHA from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Free DHA is then oxygenated by 15-LOX to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is then reduced to its more stable alcohol form, 17S-hydroxydocosahexaenoic acid (17S-HDHA). Subsequently, 17S-HDHA is further oxygenated by 5-LOX in a neighboring leukocyte, such as a neutrophil, to form a 7,8-epoxide-containing intermediate. The final step is the enzymatic hydrolysis of this epoxide to yield the tri-hydroxylated product, this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).
Quantitative Data on this compound and its Precursors
The concentrations of RvD1 and its precursors are typically low in biological matrices and require sensitive analytical techniques for quantification. Below is a summary of reported concentrations in human plasma following omega-3 fatty acid supplementation.
| Compound | Matrix | Concentration (pg/mL) | Condition | Reference |
| This compound (RvD1) | Human Plasma (EDTA) | 31 (± 5) | After 3 weeks of n-3 fatty acid supplementation | [1] |
| 17R/S-HDHA | Human Plasma (EDTA) | 365 (± 65) | After 3 weeks of n-3 fatty acid supplementation | [1] |
| Resolvin D2 (RvD2) | Human Plasma (EDTA) | 26 (± 4) | After 3 weeks of n-3 fatty acid supplementation | [1] |
Data are presented as mean (± SD).
Detailed Experimental Protocols
15-Lipoxygenase (15-LOX) Activity Assay
This spectrophotometric assay measures 15-LOX activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increased absorbance at 234 nm.[2][3]
Materials:
-
15-Lipoxygenase (from soybean or recombinant human)
-
Linoleic acid or Arachidonic Acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (250 µM): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this to 120 mL of 0.2 M borate buffer. Prepare this solution fresh daily.[2]
-
Enzyme Solution: Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration (e.g., 10,000 U/mL). Just before use, dilute to the desired working concentration (e.g., 400 U/mL) with cold borate buffer. Keep the enzyme solution on ice.[3]
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: In a cuvette, mix 500 µL of borate buffer and 500 µL of the substrate solution. Use this to zero the spectrophotometer.
-
Control Reaction: In a separate cuvette, add 500 µL of the enzyme solution.
-
Initiate the reaction by adding 500 µL of the substrate solution to the cuvette with the enzyme.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
The rate of increase in absorbance is proportional to the 15-LOX activity.
-
5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)
This assay measures 5-LOX activity by detecting the hydroperoxide products using a fluorescent probe.[4][5]
Materials:
-
5-Lipoxygenase (recombinant human)
-
Arachidonic Acid (substrate)
-
Assay Buffer
-
5-LOX Probe
-
Fluorometric microplate reader
-
Black 96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions (e.g., from a commercial kit). This typically involves diluting the assay buffer, probe, and enzyme.
-
Prepare the substrate solution immediately before use.
-
-
Assay Protocol (96-well format):
-
Set up the assay in a pre-chilled, black, flat-bottom 96-well plate.
-
Add the 5-LOX enzyme solution to the appropriate wells.
-
Add the reaction mix (assay buffer and probe) to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately start recording fluorescence at Ex/Em = 500/536 nm at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the change in relative fluorescence units (ΔRFU) over a linear portion of the reaction curve.
-
The slope of this line (ΔRFU/time) is proportional to the 5-LOX activity.
-
Lipid Extraction for LC-MS/MS Analysis
Solid-phase extraction (SPE) is a common method for extracting and concentrating resolvins and their precursors from biological samples prior to LC-MS/MS analysis.[6][7][8]
Materials:
-
C18 SPE cartridges
-
Water
-
Methyl formate (B1220265)
-
Internal standards (e.g., deuterated RvD1)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 volume of biological sample (e.g., plasma, cell supernatant), add 2 volumes of cold methanol containing internal standards to precipitate proteins and stop enzymatic activity.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant from the sample preparation step onto the conditioned cartridge.
-
Wash the cartridge with water and then with hexane to remove non-polar impurities.
-
Elute the lipid mediators with methyl formate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of methanol/water for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of RvD1 and its precursors.[9][10]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (e.g., 800/150/1, v/v/v).
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for RvD1:
-
m/z 375.2 -> 233.1
-
m/z 375.2 -> 215.1
-
m/z 375.2 -> 141.1
-
-
Signaling Pathways of this compound
RvD1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[11][12][13] The activation of these receptors initiates downstream signaling cascades that ultimately lead to the dampening of pro-inflammatory signals and the promotion of resolution.
ALX/FPR2 Signaling Pathway
Activation of ALX/FPR2 by RvD1 has been shown to inhibit the activation of key pro-inflammatory transcription factors such as NF-κB and to modulate the activity of mitogen-activated protein kinases (MAPKs) like ERK1/2.[14][15] This can lead to a reduction in the production of pro-inflammatory cytokines and chemokines.
GPR32 Signaling Pathway
GPR32 is another key receptor for RvD1, particularly in human phagocytes.[11][13] Its activation by RvD1 also contributes to the pro-resolving actions of this mediator, including the enhancement of macrophage phagocytosis. The downstream signaling events following GPR32 activation are still under active investigation but are known to contribute to the overall anti-inflammatory and pro-resolving phenotype.
Conclusion
The endogenous synthesis of this compound from docosahexaenoic acid represents a key pathway in the active resolution of inflammation. A thorough understanding of its biosynthesis, the ability to accurately quantify its levels, and the elucidation of its signaling mechanisms are critical for leveraging this pathway for therapeutic benefit. The detailed protocols and information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to advance the study of this potent pro-resolving mediator and to explore its potential in treating a wide range of inflammatory diseases. The continued investigation into the intricate details of RvD1 biology holds great promise for the development of novel therapies that promote inflammation resolution and restore tissue health.
References
- 1. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliancegenome.org [alliancegenome.org]
- 5. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR32 - Wikipedia [en.wikipedia.org]
- 7. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Leukocyte-type 12/15-lipoxygenase is essential for timely inflammation-resolution and effective tissue regeneration following skeletal muscle injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. This compound Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Comprehensive Technical Guide to its Stereochemistry, Chemical Structure, and Pro-Resolving Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, RvD1 plays a critical role in the resolution of inflammation, a highly active and coordinated process that is essential for tissue homeostasis and healing. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, RvD1 actively promotes its resolution by orchestrating a series of cellular and molecular events that lead to the cessation of inflammatory infiltration, clearance of apoptotic cells, and tissue repair. This technical guide provides an in-depth exploration of the stereochemistry, chemical structure, and intricate signaling pathways of this compound, offering valuable insights for researchers and professionals in the fields of inflammation biology, pharmacology, and drug development.
Stereochemistry and Chemical Structure of this compound
The precise stereochemical configuration of this compound is crucial for its biological activity. The complete stereochemistry of RvD1 has been established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid [1].
IUPAC Name: (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid[2]
The structure of this compound is characterized by a 22-carbon backbone with six double bonds and three hydroxyl groups at positions 7, 8, and 17. The specific "S" or "R" configuration at the chiral centers and the "Z" or "E" geometry of the double bonds are critical for its potent pro-resolving functions.
Aspirin-Triggered this compound (AT-RvD1)
Aspirin, through its acetylation of the cyclooxygenase-2 (COX-2) enzyme, triggers the biosynthesis of an epimeric form of RvD1 known as Aspirin-Triggered this compound (AT-RvD1). The stereochemistry of AT-RvD1 is 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid [1][3]. The key difference lies in the configuration of the hydroxyl group at the 17th carbon, which is in the "R" configuration in AT-RvD1 as opposed to the "S" configuration in RvD1. Despite this subtle difference, AT-RvD1 exhibits potent anti-inflammatory and pro-resolving activities, often with similar or even enhanced potency compared to RvD1[3][4].
Quantitative Data Summary
The following table summarizes key quantitative data related to the chemical and biological properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C22H32O5 | [2] |
| Molecular Weight | 376.5 g/mol | [2] |
| Binding Affinity (Kd) to human leukocytes | 0.17 ± 0.06 nM | [5] |
| EC50 for inhibition of human neutrophil transendothelial migration | ~30 nM | [3] |
| EC50 for activation of ALX/FPR2 | ~1.2 x 10^-12 M | [5] |
| EC50 for activation of GPR32 | ~8.8 x 10^-12 M | [6] |
Signaling Pathways of this compound
This compound exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of various immune cells, particularly phagocytes like neutrophils and macrophages. The two primary receptors for RvD1 are the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2) , and the G protein-coupled receptor 32 (GPR32) [6][7][8].
ALX/FPR2 Signaling Pathway
Activation of ALX/FPR2 by RvD1 initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways and the promotion of pro-resolving cellular functions. A key downstream effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway [3]. This occurs through the prevention of IκBα degradation, which retains the NF-κB p65 subunit in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Additionally, RvD1-mediated ALX/FPR2 activation can suppress the mitogen-activated protein kinase (MAPK) pathway .
Caption: this compound signaling through the ALX/FPR2 receptor.
GPR32 Signaling Pathway
GPR32 is another key receptor for this compound, and its activation also contributes to the pro-resolving effects of RvD1[7][9]. The signaling downstream of GPR32 is less well-characterized than that of ALX/FPR2, but it is known to involve β-arrestin-dependent pathways[2]. Activation of GPR32 by RvD1 leads to the inhibition of pro-inflammatory cytokine production and enhanced phagocytosis by macrophages.
Caption: this compound signaling through the GPR32 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Total Synthesis of this compound
The total synthesis of this compound is a complex process that allows for the production of pure, stereochemically defined material for research purposes. A common strategy involves a convergent synthesis approach, utilizing chiral starting materials and stereoselective reactions to construct the carbon backbone with the correct stereochemistry at the hydroxyl groups and the appropriate geometry of the double bonds[10][11][12].
A representative synthetic workflow:
Caption: General workflow for the total synthesis of this compound.
Key Steps:
-
Fragment Synthesis: The molecule is typically synthesized in two main fragments, each containing the required chiral centers. This is often achieved using chiral pool synthesis, starting from readily available chiral molecules.
-
Coupling Reaction: The two fragments are joined together using a cross-coupling reaction, such as the Sonogashira or Suzuki coupling.
-
Stereoselective Reduction: The triple bonds introduced during the synthesis are selectively reduced to Z-double bonds using a catalyst like Lindlar's catalyst.
-
Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product is purified using high-performance liquid chromatography (HPLC).
Chiral Separation and Analysis
To confirm the stereochemical purity of synthesized or biologically derived this compound, chiral chromatography techniques are employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method[13][14][15].
Protocol Outline:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent.
-
Chromatographic Separation: The sample is injected onto an HPLC system equipped with a chiral column. The mobile phase composition is optimized to achieve baseline separation of the different stereoisomers.
-
Detection: The separated isomers are detected using a UV detector, typically at around 300 nm.
-
Analysis: The retention times of the peaks are compared to those of authentic standards to identify the different stereoisomers. The peak areas are used to determine the enantiomeric or diastereomeric excess.
Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity of this compound to its receptors, a radioligand binding assay is performed[16]. This assay measures the direct interaction between a radiolabeled ligand (e.g., [3H]-RvD1) and the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., ALX/FPR2 or GPR32) are prepared from cultured cells or tissues.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled ("cold") this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Western Blot Analysis of NF-κB Pathway Inhibition
Western blotting is a widely used technique to assess the effect of this compound on the activation of the NF-κB signaling pathway by measuring the levels of key proteins such as IκBα and the p65 subunit of NF-κB[17][18][19][20][21].
Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., macrophages or neutrophils) are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Protein Extraction: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-IκBα, anti-phospho-p65, anti-p65).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for the detection of the protein bands using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a sensitive and quantitative method used to measure the levels of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids to assess the anti-inflammatory effects of this compound[22][23][24][25].
Protocol Outline:
-
Sample Collection: Supernatants from cell cultures treated with an inflammatory stimulus and/or this compound are collected.
-
Coating: The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The collected samples and a series of standards with known cytokine concentrations are added to the wells.
-
Detection Antibody Incubation: A detection antibody, also specific for the cytokine, is added to the wells. This antibody is typically biotinylated.
-
Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their concentrations. The concentration of the cytokine in the unknown samples is then determined from the standard curve.
Conclusion
This compound is a potent pro-resolving lipid mediator with a precisely defined stereochemistry that is essential for its biological function. Its ability to activate the ALX/FPR2 and GPR32 receptors triggers a cascade of signaling events that collectively dampen inflammation and promote a return to tissue homeostasis. The detailed understanding of its chemical structure and signaling pathways, coupled with robust experimental protocols, provides a solid foundation for further research into the therapeutic potential of this compound and other SPMs in a wide range of inflammatory diseases. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to harness the power of resolution pharmacology for the development of novel therapeutics.
References
- 1. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and D2 Reverse Lipopolysaccharide-Induced Depression-Like Behaviors Through the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Methods of analysis and separation of chiral flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. origene.com [origene.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Pro-Resolving Power of Resolvin D1: A Technical Guide to its Role in Macrophage Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D1 (RvD1), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent modulator of macrophage function, particularly in enhancing their phagocytic capacity. This technical guide provides an in-depth exploration of the mechanisms by which RvD1 stimulates macrophage phagocytosis, a critical process for the resolution of inflammation and maintenance of tissue homeostasis. Through a comprehensive review of current research, this document details the signaling pathways, key molecular players, and quantitative effects of RvD1 on various forms of phagocytosis, including efferocytosis (the clearance of apoptotic cells) and the engulfment of pathogens and cellular debris. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate further research and development in this promising therapeutic area.
Introduction: The Resolution of Inflammation and the Role of Macrophages
Inflammation is a fundamental protective response to infection or tissue injury. However, its timely resolution is crucial to prevent chronic inflammatory diseases. Macrophages are central players in this process, orchestrating the switch from a pro-inflammatory to a pro-resolving state. A key function of pro-resolving macrophages is the phagocytic clearance of apoptotic cells, pathogens, and cellular debris, a process that limits the release of damaging cellular contents and promotes tissue repair[1][2]. Specialized pro-resolving mediators (SPMs), including resolvins, are a class of lipid mediators that actively drive the resolution of inflammation[3]. Among them, this compound (RvD1) has garnered significant attention for its potent pro-resolving and anti-inflammatory actions, primarily through its effects on phagocytes[4][5][6].
This compound Enhances Macrophage Phagocytosis: Mechanisms of Action
RvD1 enhances macrophage phagocytosis through a multi-faceted mechanism involving specific cell surface receptors and intricate downstream signaling pathways.
Receptor-Mediated Signaling
RvD1 exerts its effects on macrophages by binding to two G-protein coupled receptors (GPCRs): GPR32 and ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2)[4][5][6][7][8]. The engagement of these receptors initiates intracellular signaling cascades that ultimately converge to enhance the phagocytic machinery of the macrophage.
-
GPR32: In humans, GPR32 appears to be a primary receptor for RvD1-mediated pro-resolving effects in macrophages[7][9][10]. Activation of GPR32 by RvD1 leads to the polarization of macrophages towards a pro-resolution phenotype, characterized by reduced pro-inflammatory cytokine secretion and increased phagocytic activity[7][9][10].
-
ALX/FPR2: This receptor is also a key mediator of RvD1's actions[4][5][6]. Binding of RvD1 to ALX/FPR2 has been shown to be crucial for its ability to rescue macrophages from oxidative stress-induced apoptosis during efferocytosis[11].
The following diagram illustrates the initial step of RvD1 signaling in macrophages.
References
- 1. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-mediated NOX2 inactivation rescues macrophages undertaking efferocytosis from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D1: A Technical Guide to the Resolution of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is no longer considered a passive process of mediator dilution but rather an active, coordinated program orchestrated by a class of specialized pro-resolving mediators (SPMs). Among these, Resolvin D1 (RvD1) has emerged as a potent endogenous lipid mediator with significant therapeutic potential. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD1 plays a critical role in curtailing excessive inflammatory responses and promoting the return to tissue homeostasis. This technical guide provides an in-depth overview of the core mechanisms of RvD1, its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
Core Concepts
This compound is a trihydroxydocosahexaenoic acid with the full chemical name 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid.[1] Its biosynthesis is a transcellular process initiated by the conversion of DHA by 15-lipoxygenase (15-LOX) or aspirin-acetylated cyclooxygenase-2 (COX-2) to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][3] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) in neutrophils to a 7,8-epoxide-containing intermediate, which is subsequently hydrolyzed to form the stable, active RvD1 molecule.[2][3][4]
RvD1 exerts its pro-resolving actions by binding to and activating two G protein-coupled receptors (GPCRs): ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[1][5][6][7][8][9] The engagement of these receptors on various immune cells, including neutrophils and macrophages, triggers a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and enhance pro-resolving functions.
Key Pro-Resolving Actions of this compound
Inhibition of Neutrophil Infiltration
A hallmark of acute inflammation is the rapid infiltration of neutrophils to the site of injury or infection. While essential for host defense, excessive or prolonged neutrophil presence can lead to tissue damage. RvD1 potently limits neutrophil recruitment and infiltration.[5][10][11][12]
Enhancement of Macrophage Efferocytosis
The clearance of apoptotic cells, a process known as efferocytosis, is a critical step in the resolution of inflammation. RvD1 is a powerful stimulant of efferocytosis by macrophages.[13][14][15][16][17] By enhancing the engulfment and removal of apoptotic neutrophils, RvD1 prevents their secondary necrosis and the release of pro-inflammatory contents, thereby promoting a clean and efficient resolution phase.
Modulation of Cytokine and Chemokine Production
RvD1 orchestrates a shift in the balance of inflammatory mediators, suppressing the production of pro-inflammatory cytokines while in some contexts promoting the release of anti-inflammatory cytokines. It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[18][19][20][21]
Regulation of Intracellular Signaling Pathways
RvD1's diverse cellular effects are mediated through the modulation of several key intracellular signaling pathways. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the NLRP3 inflammasome.[18][22][23][24][25][26]
Quantitative Effects of this compound
The following tables summarize the quantitative effects of RvD1 observed in various experimental models.
Table 1: In Vitro Effects of this compound
| Cell Type | Stimulus | RvD1 Concentration | Effect | Reference |
| Human Neutrophils | fMLP | 1-100 nM | Dose-dependent reduction in transmigration | [27] |
| Human Neutrophils | - | 1-10 nM | Reduction in recruitment to endothelial cells | [5] |
| Murine Macrophages (RAW264.7) | LPS (200 g/ml) | 50 nM | Restoration of efferocytosis | [15] |
| Human Macrophages | - | 1-100 nM | Dose-dependent functional changes, including enhanced phagocytosis | [28] |
| Human Lung Fibroblasts/Epithelial Cells | IL-1β or poly(I:C) | - | Inhibition of IL-6 and IL-8 production | [26] |
| PMA-differentiated THP-1 cells | LPS (1 µg/ml) | 10, 50, 100 nM | Dose-dependent downregulation of TNF-α mRNA | [19][29] |
| Human CD4+ and CD8+ T cells | - | 10 nM | Significant reduction in TNF-α production | [30] |
Table 2: In Vivo Effects of this compound
| Animal Model | Inflammatory Stimulus | RvD1 Dose | Effect | Reference |
| Murine Peritonitis | Zymosan A | 1 ng/mouse | Significant reduction in total leukocyte and neutrophil infiltration | [5] |
| Murine Peritonitis | Zymosan A | 10 ng/mouse | 50% reduction in neutrophil infiltration in hALX/FPR2 transgenic mice | [1][31] |
| Murine Peritonitis | Zymosan A (30 mg/kg) | 300 ng (i.p.) | Abrogation of TNF-α production and reactivation of efferocytosis | [15] |
| Rat Neuropathic Pain | Spinal Nerve Ligation | 10 or 100 ng (intrathecal) | Alleviation of neuropathic pain | [18] |
| Rat Diabetic Retinopathy | Streptozotocin | - | Suppression of NLRP3 inflammasome and NF-κB activation | [24] |
Signaling Pathways of this compound
The pro-resolving actions of RvD1 are underpinned by its ability to modulate key intracellular signaling cascades.
RvD1 Signaling through ALX/FPR2 and GPR32
Upon binding to its receptors, ALX/FPR2 and GPR32, on the surface of immune cells, RvD1 initiates a series of downstream events that ultimately lead to the resolution of inflammation.
Modulation of NF-κB and MAPK Pathways
RvD1 effectively suppresses pro-inflammatory gene expression by inhibiting the NF-κB and MAPK signaling pathways. It can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus.[24][25] Additionally, RvD1 has been shown to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[18][22][25] In some contexts, RvD1 can also modulate the NF-κB pathway by promoting the formation of the p50/p50 homodimer, which acts as a transcriptional repressor of pro-inflammatory genes like TNF-α.[14][17]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. RvD1 has been shown to suppress the activation of the NLRP3 inflammasome, providing another layer of anti-inflammatory control.[24][32][33][34] In some instances, this regulation is linked to the induction of autophagy.[35]
Experimental Protocols
A variety of in vitro and in vivo models have been instrumental in characterizing the biological functions of RvD1.
In Vitro Assays
-
Neutrophil Migration Assay: Human peripheral blood neutrophils are isolated and placed in the upper chamber of a Boyden chamber. The lower chamber contains a chemoattractant such as fMLP. The effect of RvD1 on neutrophil transmigration towards the chemoattractant is quantified by cell counting.
-
Macrophage Efferocytosis Assay: Macrophages (e.g., primary bone marrow-derived macrophages or cell lines like RAW264.7) are cultured in the presence of apoptotic cells (e.g., apoptotic neutrophils). The phagocytic index (percentage of macrophages that have engulfed at least one apoptotic cell) is determined by microscopy or flow cytometry to assess the effect of RvD1 on efferocytosis.
-
Cytokine Measurement: Immune cells are stimulated with a pro-inflammatory agent (e.g., LPS) in the presence or absence of RvD1. The levels of cytokines in the cell culture supernatant are measured using techniques such as ELISA or multiplex bead-based assays.
-
Western Blotting: This technique is used to quantify the expression and phosphorylation status of key signaling proteins (e.g., NF-κB, IκBα, MAPKs) in cell lysates following treatment with RvD1 and/or an inflammatory stimulus.
In Vivo Models
-
Zymosan-Induced Peritonitis: This is a widely used model of self-resolving acute inflammation. Zymosan A is injected into the peritoneal cavity of mice to induce an inflammatory response. RvD1 is administered (e.g., intraperitoneally or intravenously) at a specific time point, and the inflammatory exudate is collected at later time points to assess leukocyte infiltration (by cell counting and flow cytometry) and the levels of inflammatory mediators (by LC-MS/MS-based lipid mediator metabololipidomics and ELISA).
Experimental Workflow for Studying RvD1 in Zymosan-Induced Peritonitis
Conclusion
This compound is a key endogenous mediator that actively promotes the resolution of inflammation through a multi-pronged approach. By inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and reprogramming cellular signaling pathways, RvD1 holds considerable promise as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this potent pro-resolving molecule.
References
- 1. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 7. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ahajournals.org [ahajournals.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] this compound stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]
- 18. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. This compound mitigates non-alcoholic steatohepatitis by suppressing the TLR4-MyD88-mediated NF-κB and MAPK pathways and activating the Nrf2 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. This compound controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 30. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound receptor stereoselectivity and regulation of inflammation and proresolving microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. This compound Attenuates Inflammation and Pelvic Pain Associated with EAP by Inhibiting Oxidative Stress and NLRP3 Inflammasome Activation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aspirin-Triggered Resolvin D1 (AT-RvD1): Biosynthesis, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously generated from omega-3 fatty acids and play a pivotal role in the active resolution of inflammation. Aspirin-Triggered Resolvin D1 (AT-RvD1) is a unique epimer of this compound (RvD1) biosynthesized from docosahexaenoic acid (DHA) following the acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792). This modification redirects the enzyme's catalytic activity to produce precursors for potent anti-inflammatory and pro-resolving molecules. AT-RvD1 is notable for its increased resistance to metabolic inactivation compared to its native counterpart, RvD1, making it a subject of intense research for therapeutic applications in a wide range of inflammatory diseases. This document provides a comprehensive overview of the biosynthesis of AT-RvD1, its mechanisms of action, key quantitative data, and detailed experimental protocols for its study.
Biosynthesis of Aspirin-Triggered this compound
The generation of AT-RvD1 is a multi-step enzymatic process initiated by the unique action of aspirin on COX-2. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin's irreversible acetylation of a serine residue in the active site of COX-2 switches its enzymatic function from producing pro-inflammatory prostaglandins (B1171923) to generating precursors for anti-inflammatory lipids.[1][2]
The biosynthetic pathway proceeds as follows:
-
Aspirin-Acetylated COX-2 Action: Aspirin acetylates COX-2, which then converts the omega-3 fatty acid docosahexaenoic acid (DHA) into 17R-hydroperoxy-DHA (17R-HpDHA).[2][3][4]
-
Reduction: This intermediate is rapidly reduced to its more stable alcohol form, 17R-hydroxy-DHA (17R-HDHA).[2]
-
5-Lipoxygenase (5-LOX) Action: In cells containing 5-LOX, such as leukocytes, 17R-HDHA is further oxygenated.[2][5] This step leads to the formation of a 7,8-epoxide-containing intermediate.[4]
-
Enzymatic Hydrolysis: The epoxide intermediate undergoes enzymatic hydrolysis to form the final, stable structure of AT-RvD1: 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid.[2]
This specific stereochemistry at the 17-carbon position distinguishes AT-RvD1 from its endogenously produced epimer, RvD1 (which has a 17S configuration), and contributes to its enhanced biological stability.[6]
References
- 1. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Technical Guide to its Modulation of Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Its ability to actively promote the resolution of inflammation, in part by suppressing the production of pro-inflammatory cytokines, positions it as a promising therapeutic candidate for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanisms by which RvD1 modulates pro-inflammatory cytokines, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic inflammatory diseases. A key feature of unresolved inflammation is the sustained production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is an endogenous lipid mediator that actively orchestrates the resolution of inflammation.[2] It exerts its effects by binding to specific G-protein coupled receptors, primarily ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[3][4][5][6][7][8] Upon binding, RvD1 initiates a cascade of intracellular signaling events that collectively suppress the production of pro-inflammatory cytokines and promote a return to tissue homeostasis.
Quantitative Effects of this compound on Pro-inflammatory Cytokine Production
Numerous studies have quantified the inhibitory effects of RvD1 on the production of key pro-inflammatory cytokines in various experimental models. The following tables summarize these findings, providing a clear comparison of its efficacy across different cell types and inflammatory stimuli.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Type | Inflammatory Stimulus | Cytokine | RvD1 Concentration | % Inhibition / Fold Change | Reference |
| THP-1 Macrophages | LPS (1 µg/ml) | TNF-α mRNA | 10, 50, 100 nM | Dose-dependent downregulation | [9] |
| Primary Human Monocytes | LPS | TNF-α, IL-1β, IL-8 | Not Specified | Significant suppression | [10] |
| Primary Human Macrophages | Resting | IL-1β, IL-8 | 10 nM (48h) | Maximal reduction | [4][11] |
| MG-63 Cells | LPS | IL-1β, IL-6, TNF-α | Not Specified | Dose-dependent downregulation | [1] |
| Microglial Cells | LPS | TNF-α, IL-1β | Not Specified | Significant inhibition | [12] |
| Human Corneal Epithelial Cells | Poly I:C (25 µg/cc) | TNF-α, IL-1β, IL-6, IL-8 | 0.01, 0.1, 1 µM | Dose-dependent reduction | [13] |
| Human Periodontal Ligament Cells | LPS | IL-6, IL-1β | Not Specified | Significant downregulation | [14] |
Table 2: In Vivo Inhibition of Pro-inflammatory Cytokines by this compound
| Animal Model | Disease/Injury Model | Cytokine | RvD1 Dosage | Tissue/Fluid | % Inhibition / Fold Change | Reference |
| Mice | LPS-induced Acute Lung Injury | TNF-α, IL-6 | 300 ng, 600 ng | BALF | Significant reduction | [15][16] |
| Mice | Experimental Acute Pancreatitis | TNF-α, IL-6 | Not Specified | Not Specified | Dose-dependent downregulation | [1] |
| Rats | STZ-induced Diabetic Retinopathy | IL-1β, IL-18 | 1,000 ng/kg (intravitreal) | Retina | Significant decrease | [17] |
| Mice | Spared Nerve Injury | TNF-α, IL-1β, IL-6 | 10-40 ng (intrathecal) | Spinal Cord | Dose-dependent decrease | [12] |
| Mice | Collagen Antibody-Induced Arthritis | TNF-α, IL-17, IL-1β, IL-6, IFN-γ | 100 ng (days 1 & 4) | Serum | ~50% inhibition | [18] |
| Mice | Cecal Ligation and Puncture (Sepsis) | TNF-α, IL-1β, IL-6 | 10 ng/g | BALF | Significant decrease | [19] |
Core Signaling Pathways Modulated by this compound
RvD1's ability to suppress pro-inflammatory cytokine production is mediated through the modulation of several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression.[1] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[17]
RvD1 has been shown to potently inhibit the NF-κB pathway.[1] It achieves this by:
-
Suppressing IκBα degradation: RvD1 prevents the breakdown of the inhibitory protein IκBα, thus keeping NF-κB inactive in the cytoplasm.[2][15][17]
-
Inhibiting NF-κB p65 nuclear translocation: By preserving IκBα, RvD1 blocks the movement of the active p65 subunit of NF-κB into the nucleus.[2][15]
-
Reducing NF-κB phosphorylation: RvD1 can decrease the phosphorylation of NF-κB, a key step in its activation.[17]
This inhibition of the NF-κB pathway is a primary mechanism by which RvD1 downregulates the expression of TNF-α, IL-6, and IL-1β.[1][12]
References
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 10. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Promotes SIRT1 Expression to Counteract the Activation of STAT3 and NF-κB in Mice with Septic-Associated Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D1: A Keystone Modulator of Tissue Repair and Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a critical regulator of tissue repair and the restoration of homeostasis. Its potent anti-inflammatory and pro-resolving actions distinguish it from classical anti-inflammatory agents by actively orchestrating the termination of the inflammatory response and promoting a return to a state of equilibrium. This technical guide provides a comprehensive overview of the core mechanisms by which RvD1 contributes to tissue repair and homeostasis, with a focus on its signaling pathways, cellular targets, and quantifiable effects. Detailed experimental protocols and data are presented to support researchers and drug development professionals in harnessing the therapeutic potential of this powerful lipid mediator.
Introduction: The Resolution of Inflammation
Inflammation is a fundamental protective response to infection or injury. However, its dysregulation can lead to chronic inflammatory diseases and impaired tissue function. The resolution of inflammation is now understood to be an active, highly coordinated process, rather than a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators, including resolvins, lipoxins, protectins, and maresins, are the key orchestrators of this resolution phase.[1][2] this compound, in particular, has garnered significant attention for its multifaceted roles in limiting excessive inflammation and actively promoting tissue regeneration.[3]
Molecular Profile of this compound
This compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is biosynthesized via pathways involving lipoxygenase (LOX) enzymes.[2] Its actions are initiated by binding to specific G protein-coupled receptors (GPCRs), primarily the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), and G protein-coupled receptor 32 (GPR32).[4][5][6][7][8][9] This receptor engagement triggers downstream signaling cascades that collectively dampen pro-inflammatory pathways and activate pro-resolving programs.
Key Mechanisms of RvD1 in Tissue Repair and Homeostasis
RvD1 exerts its pro-resolving functions through a variety of mechanisms, including the regulation of immune cell trafficking and function, modulation of cytokine and chemokine production, and enhancement of cellular clearance and tissue regeneration processes.
Regulation of Immune Cell Function
Macrophages: RvD1 is a potent modulator of macrophage phenotype and function. It promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-resolving M2 phenotype.[10][11] This is characterized by a decrease in M1 markers (e.g., Nos2a, Cd40) and an increase in M2 markers (e.g., Arg1, Cd206).[10] Furthermore, RvD1 significantly enhances macrophage efferocytosis, the crucial process of clearing apoptotic cells and cellular debris, which is essential for inflammation resolution and tissue repair.[10][12][13][14]
T Cells: RvD1 modulates adaptive immune responses by reducing cytokine production from activated CD8+ T cells and CD4+ T-helper (Th) 1 and Th17 cells.[4][15] It achieves this, in part, by down-regulating the signature transcription factors for these T cell subsets, T-bet and RORc, through its interaction with GPR32 and ALX/FPR2 receptors.[4][15] Concurrently, RvD1 promotes the generation and function of regulatory T cells (Tregs) via the GPR32 receptor, further contributing to an anti-inflammatory environment.[4][15]
Neutrophils: A hallmark of acute inflammation is the infiltration of neutrophils. RvD1 limits the recruitment of neutrophils to sites of inflammation and promotes their apoptosis and subsequent clearance by macrophages.[16][17]
Modulation of Inflammatory Mediators
RvD1 effectively suppresses the production of pro-inflammatory cytokines and chemokines. In various experimental models, RvD1 has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, IL-8, and IL-12.[1][16][18] Conversely, it can augment the production of the anti-inflammatory cytokine IL-10.[16] This shift in the cytokine milieu is a key aspect of its pro-resolving activity.
Promotion of Tissue Regeneration
Beyond its immunomodulatory roles, RvD1 directly contributes to tissue repair processes. It has been demonstrated to enhance the migration of human epidermal keratinocytes, expediting re-epithelialization during skin injury.[19] In the context of skeletal muscle injury, RvD1 enhances the growth of regenerating myofibers and improves the recovery of muscle strength.[20][21] Furthermore, RvD1 has been shown to promote bone regeneration and vascularization in a rat calvarial defect model.[22]
Signaling Pathways Activated by this compound
The binding of RvD1 to its receptors, ALX/FPR2 and GPR32, initiates several downstream signaling cascades that mediate its diverse biological effects.
The PI3K/Akt Pathway
Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a common downstream effect of RvD1 receptor engagement.[19][23] This pathway is crucial for cell survival, proliferation, and migration, all of which are vital for effective tissue repair. For instance, RvD1-mediated enhancement of salivary epithelial cell migration and polarity is dependent on PI3K/Akt signaling.[23]
Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) is a key transcription factor that drives the expression of numerous pro-inflammatory genes. RvD1 exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][24][25] This inhibition leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Activation of the GSK3β Anti-inflammatory Axis
In human monocytes, RvD1, along with other SPMs, has been shown to induce the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β).[16] This phosphorylation leads to an enhanced anti-inflammatory state and is accompanied by the activation of Akt, SGK1, and CREB.[16]
Caption: Overview of key signaling pathways activated by this compound.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies demonstrating the potent effects of RvD1 on various cellular and tissue-level responses.
Table 1: Effect of RvD1 on Cytokine Production
| Cell/Tissue Type | Stimulus | RvD1 Concentration | Cytokine | % Reduction (vs. Stimulus alone) | Reference |
| Human Monocytes | LPS | 30 nM | TNF-α | ~50% | [16] |
| Human Monocytes | LPS | 30 nM | IL-1β | ~60% | [16] |
| Human Monocytes | LPS | 30 nM | IL-12 p40 | ~70% | [16] |
| Human CD4+ & CD8+ T cells | PMA/Ionomycin | 10 nM | TNF-α | Significant (p < 0.05) | [4] |
| Obese Adipose Tissue | - | 1-100 nM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | [18] |
Table 2: Effect of RvD1 on Macrophage Polarization and Function
| Experimental Model | RvD1 Treatment | Outcome Measure | Result | Reference |
| Murine Liver Ischemia/Reperfusion | 5, 10, 15 µg/kg, i.p. | M2 macrophage marker (Arg1, Cd206) expression | Markedly attenuated the decrease in M2 markers | [10] |
| Murine Liver Ischemia/Reperfusion | 5, 10, 15 µg/kg, i.p. | Efferocytosis (F4/80+Gr-1+ cells) | Markedly augmented efferocytic activity | [10] |
| In vitro macrophage phagocytosis | 10-100 nM | Phagocytosis of zymosan | Stimulated macrophage phagocytosis | [20] |
| Murine Skeletal Muscle Injury | 100 ng, i.p. daily | Intramuscular macrophages | Polarized towards a more pro-regenerative subset | [20] |
Table 3: Effect of RvD1 on Tissue Repair
| Experimental Model | RvD1 Treatment | Outcome Measure | Result | Reference |
| Murine Skeletal Muscle Injury | 100 ng, i.p. daily | Regenerating myofiber cross-sectional area | Increased average cross-sectional area | [20][21] |
| Murine Skeletal Muscle Injury | 100 ng, i.p. for 14 days | Maximal isometric muscle strength | Improved recovery of muscle strength | [20][21] |
| Rat Calvarial Defect | Local implantation + subcutaneous injection | Osteoid area fraction (at 8 weeks) | Higher than control | [22] |
| Rat Calvarial Defect | Local implantation + subcutaneous injection | Newly formed blood vessels | Enhanced number | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
In Vivo Murine Model of Liver Ischemia/Reperfusion Injury
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Mice undergo 70% hepatic ischemia for 60 minutes, followed by reperfusion.[10]
-
RvD1 Administration: RvD1 is administered intraperitoneally (i.p.) at doses of 5, 10, and 15 µg/kg. The first dose is given 1 hour before ischemia, and the second dose is administered immediately prior to reperfusion.[10]
-
Analysis:
-
Hepatocellular damage: Assessed by measuring serum alanine (B10760859) aminotransferase (ALT) levels.
-
Macrophage polarization: Kupffer cells are isolated from the liver, and the mRNA expression of M1 (Nos2a, Cd40) and M2 (Arg1, Cd206, Mst1r) markers is quantified by qPCR.[10]
-
Efferocytosis: Assessed by flow cytometry to quantify the number of F4/80+Gr-1+ cells in the liver, representing macrophages that have phagocytosed apoptotic neutrophils.[10]
-
Caption: Experimental workflow for the murine liver ischemia/reperfusion model.
In Vivo Murine Model of Skeletal Muscle Injury
-
Animal Model: C57BL/6 mice.
-
Procedure: Myofiber injury is induced by bilateral intramuscular injection of 50 µL of 1.2% barium chloride (BaCl2) into the tibialis anterior (TA) muscle.[20][21]
-
RvD1 Administration: Mice are treated with RvD1 (100 ng) or vehicle (0.1% ethanol) via intraperitoneal (i.p.) injection. For acute inflammation studies, a single injection is given approximately 5 minutes before muscle injury.[20][21] For regeneration studies, daily i.p. injections are administered.[20][21]
-
Analysis:
-
Inflammation: TA muscle cross-sections are stained for polymorphonuclear cells (Ly6G) and monocytes/macrophages (CD68).[20][21]
-
Myofiber Regeneration: Tissue sections are stained for embryonic myosin heavy chain (eMHC) to identify regenerating myofibers. The cross-sectional area of eMHC+ fibers is measured.[20][21]
-
Muscle Function: Maximal isometric nerve-stimulated in situ contractile force of the TA muscle is measured to assess functional recovery.[20][21]
-
Lipid Mediator Metabololipidomics
-
Sample Preparation: Biological samples (e.g., tissue, plasma, exudates) are subjected to solid-phase extraction to isolate lipid mediators.[26][27]
-
Instrumentation: Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27]
-
Methodology: A robust and sensitive approach for the identification and quantification of specialized pro-resolving mediators, their pathway markers, and classical eicosanoids. Detailed protocols for extraction, instrument setup, sample processing, and data analysis have been published.[26][27][28][29]
Future Directions and Therapeutic Implications
The potent pro-resolving and tissue-reparative actions of this compound highlight its significant therapeutic potential for a wide range of inflammatory diseases and conditions characterized by impaired healing.[30] The development of stable RvD1 analogs and novel drug delivery systems, such as biodegradable nanocapsules, holds promise for translating the beneficial effects of this endogenous mediator into clinical applications.[3] Further research is warranted to fully elucidate the intricate signaling networks regulated by RvD1 in different disease contexts and to optimize its therapeutic application.
Conclusion
This compound is a pivotal endogenous mediator that actively promotes the resolution of inflammation and facilitates the restoration of tissue homeostasis. Its ability to modulate immune cell function, suppress pro-inflammatory mediator production, and directly enhance tissue regeneration underscores its importance in health and disease. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound.
References
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound-Loaded Biologics as an Advanced Approach for Inflammation Control and Tissue Regeneration: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects the liver from ischemia/reperfusion injury by enhancing M2 macrophage polarization and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] this compound stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-&agr expression | Semantic Scholar [semanticscholar.org]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI Insight - this compound supports skeletal myofiber regeneration via actions on myeloid and muscle stem cells [insight.jci.org]
- 21. This compound supports skeletal myofiber regeneration via actions on myeloid and muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 30. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Docosahexaenoic Acid to Resolvin D1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D1 (RvD1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that orchestrates the resolution of inflammation. Its biosynthesis is a tightly regulated enzymatic cascade involving key lipoxygenases and epoxide hydrolases, often occurring through transcellular pathways. Understanding the intricacies of this conversion is paramount for developing novel therapeutics that harness the potent anti-inflammatory and pro-resolving properties of RvD1 for a range of inflammatory diseases. This technical guide provides an in-depth overview of the enzymatic conversion of DHA to RvD1, detailed experimental protocols for its study, and a summary of key quantitative data.
The Biosynthetic Pathway of this compound from DHA
The conversion of DHA to RvD1 is a multi-step enzymatic process primarily initiated by 15-lipoxygenase (15-LOX) and followed by the action of 5-lipoxygenase (5-LOX).[1][2][3] This process can occur within a single cell type but is often accomplished through transcellular biosynthesis, involving the cooperation of different cell types, such as epithelial cells and neutrophils.[4]
The key steps are as follows:
-
Initiation by 15-Lipoxygenase: The pathway begins with the insertion of molecular oxygen into DHA at the carbon-17 position, catalyzed by 15-LOX (or its murine equivalent, 12/15-lipoxygenase).[5][6] This reaction forms the unstable intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][3]
-
Reduction to a Stable Intermediate: 17S-HpDHA is then rapidly reduced by peroxidases to the more stable alcohol, 17S-hydroxydocosahexaenoic acid (17S-HDHA).[3]
-
Action of 5-Lipoxygenase and Epoxide Formation: 17S-HDHA is subsequently acted upon by 5-LOX, which catalyzes a second oxygenation to produce a hydroperoxy-containing product at carbon 7.[2] This is followed by the formation of a transient 7,8(S,S)-epoxytetraene intermediate.[2][7]
-
Enzymatic Hydrolysis to this compound: Finally, this epoxide intermediate is hydrolyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH), to yield this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[2][7] The oxygen atom at the C-8 position of RvD1 is derived from water during this hydrolysis step.[7]
Aspirin can trigger the biosynthesis of an epimeric form of RvD1, termed aspirin-triggered this compound (AT-RvD1). Aspirin acetylates cyclooxygenase-2 (COX-2), which then converts DHA to 17R-HDHA. This intermediate is then processed by 5-LOX in a similar manner to produce AT-RvD1.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity and detection of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Activation (EC50) | |||
| hALX/FPR2 | Low picomolar range | β-arrestin-based ligand-receptor interaction system | [9] |
| hGPR32 | Low picomolar range | β-arrestin-based ligand-receptor interaction system | [9] |
| Biological Activity | |||
| Inhibition of Neutrophil Transendothelial Migration (EC50) | ~30 nM | Human Neutrophils | [10] |
| Inhibition of Neutrophil Migration (500 nM) | 30-70% reduction | dHL60 cells | [11] |
| Inhibition of Neutrophil Migration (2000 nM) | No further inhibition compared to 500 nM | dHL60 cells | [11] |
| Concentrations in Biological Samples | |||
| Acutely Symptomatic Carotid Disease (Sera) | 82 ± 11 pM | Human | [12] |
| Asymptomatic Carotid Disease (Sera) | 152 ± 17 pM | Human | [12] |
Table 1: Quantitative Data for this compound Bioactivity and Detection
Experimental Protocols
Solid-Phase Extraction (SPE) of Resolvins from Biological Fluids
This protocol is adapted from established methods for the extraction of lipid mediators from biological samples such as plasma, serum, or cell culture supernatants.[1][13][14]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (MeOH)
-
Water (HPLC grade)
-
Methyl formate (B1220265)
-
Hydrochloric acid (HCl) or Formic acid
-
Internal standards (e.g., deuterated RvD1)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 1 mL of sample, add a known amount of deuterated internal standard (e.g., d5-RvD1) to allow for quantification and to track recovery.
-
Add 2 volumes of cold methanol to precipitate proteins.[13]
-
Vortex and incubate at -20°C for 45 minutes to enhance protein precipitation.[14]
-
Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water.[14]
-
-
Sample Loading:
-
Acidify the supernatant to pH ~3.5 with dilute HCl or formic acid.[13]
-
Load the acidified supernatant onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water (pH 3.5) to remove polar impurities.
-
Wash with 10 mL of hexane to elute non-polar lipids.[14]
-
-
Elution:
-
Elute the resolvins and other specialized pro-resolving mediators with 5-10 mL of methyl formate.[14]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[14]
-
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of RvD1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for the instrument used.[13][15]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 21% B
-
1.0-1.5 min: 21-26% B
-
1.5-10 min: 26-51% B
-
10-19 min: 51-66% B
-
19-25.1 min: 66-98% B
-
25.1-27.6 min: Hold at 98% B
-
27.7-31.5 min: Re-equilibrate at 21% B
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (m/z) 375.2 -> Product ions (m/z) (specific fragments to be determined based on instrument optimization, common fragments include losses of water and CO2).[13]
-
d5-Resolvin D1 (Internal Standard): Precursor ion (m/z) 380.2 -> Product ions (m/z) (corresponding fragments).
-
Data Analysis:
-
Quantify RvD1 by comparing the peak area of the endogenous RvD1 to the peak area of the deuterated internal standard, using a standard curve generated with authentic RvD1.
This compound Signaling Pathways
This compound exerts its potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A4 receptor) and GPR32.[4][16]
-
ALX/FPR2: This receptor is also a receptor for the pro-resolving lipid mediator lipoxin A4. Activation of ALX/FPR2 by RvD1 on neutrophils inhibits their migration and infiltration into inflamed tissues.[17]
-
GPR32: This is another key receptor for RvD1. The binding of RvD1 to GPR32 transduces signals that contribute to the resolution of inflammation and can be atheroprotective.[16]
The activation of these receptors by RvD1 initiates intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the promotion of tissue repair.
Conclusion
The enzymatic conversion of DHA to this compound represents a critical pathway in the active resolution of inflammation. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is essential for leveraging this pathway for therapeutic benefit. The methodologies outlined in this guide provide a framework for the accurate and reliable study of RvD1 biosynthesis and function, paving the way for the development of novel resolvin-based therapies for a wide spectrum of inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating inflammation-resolving lipid mediators RvD1 and DHA are decreased in patients with acutely symptomatic carotid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Technical Guide to its Anti-Inflammatory Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It plays a critical role in the resolution phase of acute inflammation, actively orchestrating the return to tissue homeostasis. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvD1 promotes its resolution by inhibiting excessive inflammatory responses and enhancing clearance of cellular debris.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of RvD1, its mechanisms of action, and detailed experimental protocols for its investigation.
Mechanism of Action
RvD1 exerts its potent anti-inflammatory and pro-resolving effects through interaction with two G protein-coupled receptors (GPCRs): ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[4][5][6] The engagement of these receptors on various immune cells, including neutrophils, macrophages, and lymphocytes, initiates a cascade of downstream signaling events that collectively dampen inflammation and promote tissue repair.
The primary anti-inflammatory actions of RvD1 include:
-
Inhibition of Leukocyte Infiltration: RvD1 effectively reduces the recruitment and infiltration of neutrophils to sites of inflammation.[2][7][8]
-
Stimulation of Macrophage Phagocytosis: It enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a crucial step in the resolution of inflammation.[9][10]
-
Modulation of Cytokine Production: RvD1 significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12][13]
-
Regulation of Signaling Pathways: RvD1 modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][14]
-
Inhibition of the NLRP3 Inflammasome: It can suppress the activation of the NLRP3 inflammasome, a key driver of inflammation in many diseases.
Signaling Pathways
The binding of RvD1 to its receptors, ALX/FPR2 and GPR32, triggers intracellular signaling cascades that mediate its anti-inflammatory effects. A simplified representation of these pathways is depicted below.
References
- 1. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 2. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Anti-Inflammatory and Pro-Resolving Role for this compound in Acute Cigarette Smoke-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances Necroptotic Cell Clearance Through Promoting Macrophage Fatty Acid Oxidation and Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances necroptotic cell clearance through promoting macrophage fatty acid oxidation and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress [frontiersin.org]
- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Resolvin D1 Quantification: A Detailed Application Note and Protocol for LC-MS/MS Analysis
Introduction
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a potent endogenous mediator, RvD1 plays a crucial role in the resolution of inflammation, making it a significant target for research and therapeutic development in inflammatory diseases.[1][2] Its biological actions, which include inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells, are initiated at picogram to nanogram concentrations. This low abundance in complex biological matrices necessitates highly sensitive and specific analytical methods for accurate quantification.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering the required selectivity and sensitivity.[1][3]
This application note provides a detailed protocol for the quantification of this compound in human plasma using solid-phase extraction (SPE) followed by LC-MS/MS analysis. It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, lipidomics, and pharmacology.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from methodologies described for the extraction of specialized pro-resolving mediators from biological fluids.[3][4]
Materials:
-
Human plasma (collected in EDTA-containing tubes)
-
Deuterated internal standard (e.g., RvD1-d5)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Methyl formate (B1220265) (LC-MS grade)
-
Hydrochloric acid (HCl), 1M
-
C18 SPE cartridges (e.g., Waters Sep-Pak C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
Sample Dilution and Acidification:
-
Carefully collect the supernatant and dilute it with 10 volumes of LC-MS grade water.
-
Adjust the pH of the diluted supernatant to 3.5 with 1M HCl.[3] This step is crucial for the efficient retention of this compound on the C18 stationary phase.
-
-
Solid-Phase Extraction:
-
Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water.[4]
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 15 mL of water to remove polar impurities.[3]
-
Wash the cartridge with 8 mL of hexane to elute non-polar lipids.[3]
-
Elute this compound and other SPMs with 8 mL of methyl formate.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
| Gradient Elution | A representative gradient is as follows:[5] 0-1.0 min: 21% B 1.0-1.5 min: 21-26% B 1.5-10.0 min: 26-51% B 10.0-19.0 min: 51-66% B 19.0-25.1 min: 66-98% B 25.1-27.6 min: 98% B 27.7-31.5 min: Re-equilibration at 21% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
| Source Temperature | 300-550°C |
| Nebulizer Gas (GS1) | 30-70 psi |
| Auxiliary Gas (GS2) | 40-70 psi |
MRM Transitions for this compound:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| This compound | 375.2 | 215.1 | Optimized by user |
| This compound | 375.2 | 141.1 | Optimized by user |
| RvD1-d5 (Internal Standard) | 380.2 | 220.1 | Optimized by user |
Data Presentation
The following table summarizes quantitative data for this compound analysis from various studies.
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection (LOD) | 3 pg on-column | Human Blood | [6] |
| Limit of Quantification (LOQ) | 6 pg on-column | Human Blood | [6] |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | Human Plasma/Serum | [5] |
| Recovery of Internal Standards | 78 ± 4% to 87 ± 3% | Human Serum | [5] |
| Intra-day Accuracy | ±20% at 0.1 nM, ±15% at 0.3 nM | Spiked Plasma | [5] |
| Measured Concentration (post n-3 supplementation) | 31 (5) pg/mL (mean, SD) | Human EDTA Plasma | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The combination of solid-phase extraction for sample cleanup and concentration, followed by the high selectivity of tandem mass spectrometry, allows for accurate measurement of this low-abundance lipid mediator. This protocol can be adapted for other biological matrices and serves as a foundational method for researchers investigating the role of this compound in health and disease. The accurate quantification of this compound is essential for understanding its physiological and pathological roles and for the development of novel pro-resolving therapeutics.
References
- 1. This compound Attenuates Inflammation and Pelvic Pain Associated with EAP by Inhibiting Oxidative Stress and NLRP3 Inflammasome Activation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resolvin D1 ELISA in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of Resolvin D1 (RvD1) in human plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA). The information is compiled to assist researchers in obtaining accurate and reproducible results.
Introduction
This compound is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[1] Accurate measurement of RvD1 in biological matrices such as plasma is essential for understanding its role in various physiological and pathological processes. ELISA provides a sensitive and specific method for this quantification. This document outlines the necessary steps for plasma sample preparation, the ELISA procedure, and data analysis.
Pre-analytical Considerations and Sample Preparation
The accurate measurement of this compound begins with proper sample collection and preparation. Plasma may contain interfering substances, and therefore, purification is strongly recommended for optimal results.[2]
Plasma Collection:
-
Collect whole blood using EDTA or heparin as an anticoagulant.[3][4][5][6]
-
Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[3][5][6]
-
Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene (B1209903) tube.
-
Assay the plasma immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[3][4][5][6]
Solid-Phase Extraction (SPE) for Plasma Purification:
It is highly recommended to purify plasma samples prior to performing the ELISA to remove potential contaminants.[2]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Ultrapure water
-
Ethyl acetate (B1210297) or Ethanol
-
Nitrogen gas stream
Protocol:
-
Condition the SPE Cartridge: Rinse a C18 SPE cartridge with 5 ml of methanol, followed immediately by 5 ml of ultrapure water.[2] Do not allow the cartridge to dry.
-
Load Sample: Apply 0.5 ml of the plasma sample to the conditioned cartridge.[2]
-
Wash: Wash the cartridge with ultrapure water to remove unretained contaminants.[2]
-
Elute: Elute the this compound from the cartridge with 3 ml of ethyl acetate or ethanol.[2]
-
Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen. Samples can be heated up to 37°C to speed up the drying process.[2]
-
Reconstitute: Dissolve the dried residue in 0.5 ml of ELISA buffer (this will result in the original sample concentration) or in a smaller volume (e.g., 0.25 ml) to achieve a more concentrated sample.[2]
This compound Competitive ELISA Protocol
This protocol is based on the principle of competition between free RvD1 in the sample and a fixed amount of horseradish peroxidase (HRP) labeled RvD1 for a limited number of binding sites on an anti-RvD1 antibody-coated plate.[7] The intensity of the color developed is inversely proportional to the concentration of RvD1 in the sample.[7]
Materials Provided in a Typical Kit:
-
Anti-RvD1 Coated Microtiter Plate
-
This compound Standard
-
This compound-HRP Conjugate (Tracer)
-
ELISA Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
Materials Required but Not Provided:
-
Plate reader capable of measuring absorbance at 450 nm[4]
-
Adjustable pipettes and a repeating pipettor[2]
-
Ultrapure water[2]
-
Tubes for standard dilution
Experimental Workflow
Caption: Experimental workflow for the this compound competitive ELISA.
Detailed Protocol:
-
Reagent Preparation: Bring all kit components to room temperature before use.[3][7] Prepare the Wash Buffer by diluting the concentrate with ultrapure water as per the kit's instructions.[7]
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard in ELISA buffer to create a standard curve. A typical range might be from 3.3 to 2,000 pg/ml.[2][8]
-
Plate Setup: Add 50 µl of the standards, purified plasma samples, and blank (ELISA buffer only) to the appropriate wells of the anti-RvD1 coated plate.
-
Competitive Reaction: Add 50 µl of the RvD1-HRP conjugate to each well (except the blank).[7] Mix gently. Cover the plate and incubate for 1 hour at 37°C.[7]
-
Washing: Aspirate the contents of the wells and wash each well five times with 250 µl of diluted Wash Buffer.[3][7] After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining liquid.[3]
-
Substrate Incubation: Add 90-100 µl of TMB Substrate solution to each well.[5] Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.[3][5]
-
Stop Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.[3]
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[4]
Data Presentation and Analysis
The concentration of this compound in the samples is determined by interpolating their OD values from the standard curve.
Table 1: Typical this compound ELISA Kit Characteristics
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [2][7][8][9] |
| Detection Range | 3.3 - 2,000 pg/ml | [2][8][9] |
| Sensitivity | ~15 pg/ml | [2][8][9] |
| Sample Type | Plasma, Serum, Cell Culture Supernatants | [2][8][9] |
| Incubation Time | ~1 hour | [7] |
| Wavelength | 450 nm | [4] |
Table 2: Example Standard Curve Data
| Standard Concentration (pg/ml) | OD at 450 nm |
| 2000 | 0.250 |
| 1000 | 0.450 |
| 500 | 0.750 |
| 250 | 1.100 |
| 125 | 1.500 |
| 62.5 | 1.900 |
| 31.25 | 2.200 |
| 0 (Blank) | 2.500 |
Note: The OD values are for illustrative purposes only and will vary between assays.
Calculation:
-
Average the duplicate OD readings for each standard, control, and sample.
-
Subtract the average blank OD from the average OD of all other wells.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of RvD1 in each sample by interpolating the sample's mean OD value from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation.
Principle of Competitive ELISA
Caption: Inverse relationship between sample concentration and signal in a competitive ELISA.
Concluding Remarks
This document provides a comprehensive protocol for the determination of this compound in plasma using an ELISA kit. Adherence to the sample preparation and assay procedures is critical for obtaining reliable and reproducible data. Researchers are advised to validate the results with a secondary detection method where possible.[2][9]
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abbkine.com [abbkine.com]
- 4. Human this compound (RvD1) Elisa Kit – AFG Scientific [afgsci.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Human RvD1(this compound) ELISA Kit – AFG Scientific [afgsci.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: In Vivo Administration of Resolvin D1 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent therapeutic candidate for a wide range of inflammatory diseases. Its ability to actively orchestrate the resolution of inflammation, rather than simply suppressing it, offers a novel therapeutic paradigm. These application notes provide a comprehensive overview of the in vivo administration of RvD1 in various mouse models of inflammation, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
RvD1 exerts its pro-resolving effects primarily by binding to and activating the formyl peptide receptor 2 (FPR2), also known as lipoxin A4 receptor (ALX), and G protein-coupled receptor 32 (GPR32).[1][2][3] This interaction initiates a cascade of downstream signaling events that collectively dampen excessive inflammation and promote a return to tissue homeostasis. Key mechanisms include:
-
Inhibition of Neutrophil Infiltration: RvD1 limits the recruitment of neutrophils to sites of inflammation.[1][4]
-
Stimulation of Macrophage Reprogramming: It promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-resolving M2 phenotype.[5][6]
-
Enhancement of Efferocytosis: RvD1 enhances the clearance of apoptotic cells and cellular debris by macrophages.[7]
-
Modulation of Cytokine and Chemokine Production: It downregulates the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, while upregulating the synthesis of anti-inflammatory cytokines like IL-10.[8][9][10]
-
Inhibition of NF-κB Signaling: RvD1 can suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[2][8]
Quantitative Data Summary
The following tables summarize the effective dosages, administration routes, and key outcomes of RvD1 administration in various mouse models of inflammation, based on published literature.
Table 1: RvD1 Administration in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Mouse Model | Strain | RvD1 Dosage | Administration Route | Key Findings | Reference |
| Keratitis | C57BL/6J | 10-1000 ng/eye | Intrastromal | Reduced neutrophil infiltration, shifted macrophages to M2 phenotype, decreased CXCL1/KC. | [5] |
| Acute Lung Injury | C57BL/6 | 100 ng/mouse | Intravenous (i.v.) | Inhibited neutrophil lung infiltration, reduced pro-inflammatory cytokines, and enhanced macrophage phagocytosis of apoptotic neutrophils. | [1] |
| Acute Lung Injury | Not Specified | Not Specified | Intravenous (i.v.) | Reduced inflammatory factors, promoted M2 macrophage phenotype, and enhanced phagocytic function of recruited macrophages. | [7] |
Table 2: RvD1 Administration in Other Inflammatory Disease Models
| Mouse Model | Strain | RvD1 Dosage | Administration Route | Key Findings | Reference |
| Myocardial Infarction | C57BL/6 | Not Specified | Not Specified | Reduced neutrophil infiltration in the spleen and left ventricle, decreased pro-inflammatory genes (cxcl5, ccl2), and increased pro-resolving mediators. | [4] |
| Collagen Antibody-Induced Arthritis | Not Specified | 100 ng/mouse | Not Specified | Alleviated clinical score, reduced paw inflammation, decreased serum levels of TNF-α, IL-17, IL-1β, IL-6, and IFN-γ. | [9] |
| MASH | C57BL/6 | 500 ng/mouse | Intraperitoneal (i.p.) | Reduced plasma ALT, decreased hepatic expression of Tnf, Ccl2, Ifng, and Cxcl10, and reduced liver fibrosis. | [3] |
| Obesity-Associated Osteoarthritis | C57BL/6 | Not Specified | Not Specified | Suppressed cartilage damage, increased the proportion of M2 macrophages in the synovial membrane. | [6] |
| Paclitaxel-Induced Neuropathic Pain | C57BL/6 | 5 µg/kg/day | Intraperitoneal (i.p.) | Reduced mechanical allodynia and cold hyperalgesia. | [11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. Therapeutic Activity of this compound (RvD1) in Murine MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained release this compound liposomes are effective in the treatment of osteoarthritis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RvD1 accelerates the resolution of inflammation by promoting apoptosis of the recruited macrophages via the ALX/FasL-FasR/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/N-formyl peptide receptor 2 ameliorates paclitaxel-induced neuropathic pain through the activation of IL-10/Nrf2/HO-1 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Resolvin D1 in Macrophage Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Resolvin D1 (RvD1), a specialized pro-resolving mediator (SPM), in cell culture experiments involving macrophages. The following protocols and data are intended to facilitate the investigation of RvD1's therapeutic potential in inflammatory diseases and to standardize experimental procedures for reproducible and comparable results.
Introduction to this compound and Macrophages
This compound is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the active resolution of inflammation, a process distinct from passive decay of inflammatory signals.[1] Macrophages, key cells of the innate immune system, are central to both the propagation and resolution of inflammation. RvD1 exerts potent effects on macrophages, promoting a pro-resolutive phenotype characterized by reduced pro-inflammatory cytokine production and enhanced clearance of apoptotic cells and debris.[2][3] Understanding the interaction between RvD1 and macrophages is critical for developing novel therapies for a range of inflammatory disorders.
Data Presentation: Quantitative Effects of this compound on Macrophage Functions
The following tables summarize the quantitative effects of RvD1 on various macrophage functions as reported in the literature. These data provide a reference for expected outcomes and aid in experimental design.
Table 1: Effect of this compound on Cytokine Secretion by Macrophages
| Macrophage Type & Stimulus | RvD1 Concentration | Treatment Time | Cytokine | Percent Change (%) | Reference |
| Primary Human Macrophages (Resting) | 10 nM | 48 h | IL-1β | Reduction | [2][4] |
| Primary Human Macrophages (Resting) | 10 nM | 48 h | IL-8 | Reduction | [2][4] |
| Human Macrophage & Adipocyte Co-culture | 10-500 nM | 48 h | IL-6 | -21% | [5] |
| Human Macrophage & Adipocyte Co-culture | 10-500 nM | 48 h | MCP-1 | -13% | [5] |
| Human Macrophages | 10-500 nM | 48 h | TNF-α | -11% | [5] |
| THP-1 derived Macrophages (LPS-stimulated) | 10, 50, 100 nM | 2 h pre-incubation | TNF-α mRNA | Dose-dependent reduction | [6] |
Table 2: Effect of this compound on Macrophage Phagocytosis and Efferocytosis
| Macrophage Type | Target | RvD1 Concentration | Treatment Time | Outcome | Reference |
| Primary Human Macrophages (Resting) | Microbial particles | 10 nM | 48 h | Doubled phagocytic activity | [2][4] |
| Human Monocyte-derived Macrophages | Zymosan | 1.0 nM | 15 min | Peak enhancement | [3] |
| Human Monocyte-derived Macrophages | Apoptotic PMNs | 0.1 nM | 15 min | Peak enhancement | [3] |
| Mouse Bone Marrow-derived Macrophages | E. Coli BioParticles | 10-100 nM | 15 min pre-incubation | Stimulated phagocytosis | [7] |
| Human PBMC-derived M1 Macrophages | E. Coli BioParticles | 1-10 nM | 15 min pre-incubation | Stimulated phagocytosis | [7] |
| Murine Kupffer Cells (in vivo) | Apoptotic cells (Gr-1+) | 5, 10, 15 µg/kg (i.p.) | Pre- and post-ischemia | Augmented efferocytic activity | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of RvD1 on macrophage functions.
Protocol 1: Macrophage Culture and Polarization
This protocol describes the culture of the human monocytic cell line THP-1 and differentiation into macrophages, followed by polarization to pro-inflammatory (M1) and pro-resolving states.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound (RvD1)
Procedure:
-
THP-1 Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Differentiation to M0 Macrophages: Seed THP-1 cells at a density of 1x10⁶ cells/mL in a 24-well plate. Differentiate into macrophage-like cells (M0) by treating with 100 nM PMA for 48 hours.[6] After incubation, wash the cells with fresh medium to remove non-adherent cells.
-
Macrophage Polarization:
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.[9]
-
M2a Polarization (for comparison): To induce an alternatively activated M2a phenotype, treat M0 macrophages with 20 ng/mL IL-4 for 48 hours.[9][10]
-
RvD1-induced Pro-resolving Phenotype: Treat M0 or M1 macrophages with RvD1 (typically 10-100 nM) for 24-48 hours to induce a pro-resolving phenotype.[4][10]
-
Protocol 2: Analysis of Cytokine Secretion
This protocol details the assessment of cytokine secretion from macrophages following RvD1 treatment.
Materials:
-
Conditioned media from macrophage cultures
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8, MCP-1)
-
Multiplex immunoassay kit (optional)
Procedure:
-
Culture and treat macrophages with RvD1 as described in Protocol 1.
-
Collect the cell culture supernatants (conditioned media) at the end of the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of secreted cytokines using specific ELISA kits according to the manufacturer's instructions.[5][11] Alternatively, a multiplex immunoassay can be used to measure multiple cytokines simultaneously.[5]
Protocol 3: Phagocytosis Assay
This protocol describes a method to quantify the phagocytic capacity of macrophages.
Materials:
-
Differentiated macrophages (e.g., from Protocol 1)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or pHrodo Green E. coli BioParticles)[3][7]
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed macrophages in a 96-well plate or on coverslips in a 24-well plate.[7][12]
-
Pre-treat the macrophages with the desired concentrations of RvD1 (e.g., 1-100 nM) or vehicle for 15-30 minutes at 37°C.[7][12]
-
Add fluorescently labeled particles to the macrophages at a specified ratio (e.g., 10:1 particles to macrophage).[12]
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.[7][12]
-
Gently wash the cells three times with ice-cold PBS to remove non-ingested particles.[12]
-
Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by visualizing and counting ingested particles per cell using a fluorescence microscope.[7][13]
Protocol 4: Efferocytosis Assay (Clearance of Apoptotic Cells)
This protocol details the assessment of efferocytosis, a key pro-resolving function of macrophages.
Materials:
-
Differentiated macrophages
-
Target cells for apoptosis induction (e.g., Jurkat T cells or neutrophils)[9][14]
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)[12]
-
Fluorescent dye for labeling apoptotic cells (e.g., PKH26 or CFDA)[9][14]
-
This compound
-
PBS
Procedure:
-
Induce Apoptosis: Induce apoptosis in target cells. For example, treat Jurkat cells with 1 µM staurosporine for 3-4 hours.[12]
-
Label Apoptotic Cells: Stain the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.[14]
-
Macrophage Treatment: Seed macrophages in a 24-well plate and treat with RvD1 (e.g., 0.1-10 nM) or vehicle for 15 minutes.[3]
-
Co-incubation: Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells to macrophages).[12] Co-incubate for 30-60 minutes.[3][12]
-
Washing: Gently wash the wells three times with ice-cold PBS to remove non-ingested apoptotic cells.[12]
-
Quantification: Quantify efferocytosis by fluorescence microscopy (counting macrophages with ingested apoptotic cells) or flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to RvD1's action on macrophages.
Caption: RvD1 signaling in macrophages.
Caption: Experimental workflow for RvD1 studies.
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively investigate the multifaceted roles of this compound in modulating macrophage function, thereby advancing our understanding of inflammation resolution and paving the way for novel therapeutic interventions.
References
- 1. This compound decreases adipose tissue macrophage accumulation and improves insulin sensitivity in obese-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects the liver from ischemia/reperfusion injury by enhancing M2 macrophage polarization and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Preparation of Resolvin D1 (RvD1) Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a key regulator of the resolution phase of inflammation, RvD1 actively orchestrates the return to tissue homeostasis by limiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and counteracting the production of pro-inflammatory mediators.[1][2] Its potent anti-inflammatory and pro-resolving actions make it a molecule of significant interest for therapeutic development in a wide range of inflammatory diseases.[3] This document provides detailed protocols for the preparation, storage, and handling of RvD1 stock solutions for use in various in vitro biological assays.
This compound: Product Information and Solubility
Commercially available RvD1 is typically supplied as a solution in ethanol (B145695) and requires careful handling to maintain its biological activity.[4] Key characteristics and solubility data are summarized below.
Table 1: this compound Product Specifications
| Parameter | Description | Source(s) |
|---|---|---|
| Formal Name | 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | [4][5] |
| Synonyms | RvD1, 17(S)-Resolvin D1 | [4][5] |
| Molecular Formula | C₂₂H₃₂O₅ | [4][6] |
| Molecular Weight | 376.5 g/mol | [4][5] |
| Purity | ≥95% | [4][6] |
| Supplied As | A solution in ethanol | [4][7] |
| Storage | -80°C | [4][5] |
| Stability | ≥ 1 year (as supplied in ethanol at -80°C) |[4][5] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Source(s) |
|---|---|---|
| Ethanol | 50 mg/mL | [5] |
| DMF | 50 mg/mL | [5] |
| PBS (pH 7.2) | 0.05 mg/mL |[4][5] |
Note: While soluble in DMF and DMSO, it is recommended to avoid these solvents as they can cause isomerization and degradation of resolvins.[4]
Experimental Protocols: Stock and Working Solutions
Proper preparation of RvD1 solutions is critical for obtaining reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in Ethanol
RvD1 is typically shipped in ethanol at a specific concentration. This protocol describes how to prepare a higher concentration stock if needed, or simply how to handle the "as supplied" solution.
Materials:
-
This compound in ethanol (commercial source)
-
Anhydrous ethanol (≥99.5%)
-
Inert gas (Nitrogen or Argon)
-
Gas-tight Hamilton syringe or calibrated micropipettes
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Equilibrate: Briefly centrifuge the vial of commercial RvD1 to ensure the entire solution is at the bottom. Allow the vial to equilibrate to room temperature before opening to minimize condensation.
-
Solvent Evaporation (Optional): If a different concentration is required, the original solvent can be evaporated. Under a gentle stream of inert gas (nitrogen or argon), carefully evaporate the ethanol from the commercial solution. Do not heat the sample.
-
Reconstitution: Immediately add a precise volume of fresh, anhydrous ethanol to the dried residue to achieve the desired stock concentration (e.g., 1 mg/mL). Vortex gently to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the high-concentration stock solution into smaller, single-use volumes in sterile amber vials.[4]
-
Storage: Store the aliquots tightly sealed at -80°C. The solution is stable for at least one year under these conditions.[4][5]
Protocol 2: Preparation of Aqueous Working Solutions
For most in vitro assays, the ethanol stock solution must be diluted into an aqueous buffer or cell culture medium.
Materials:
-
RvD1 high-concentration stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), isotonic saline, or desired cell culture medium
-
Calibrated micropipettes
Procedure:
-
Retrieve Stock: Remove one aliquot of the ethanol stock solution from the -80°C freezer and thaw it on ice or at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the final aqueous buffer or cell culture medium immediately before the experiment.
-
Example: To prepare a 1 µM working solution from a 100 µg/mL stock (265.6 µM): Dilute the stock 1:265.6 in the desired aqueous medium.
-
-
Solvent Consideration: Ensure the final concentration of the organic solvent (ethanol) is insignificant in the assay, typically <0.1%, as higher concentrations may have physiological effects on cells.[4]
-
Immediate Use: Aqueous solutions of RvD1 are not stable and should be prepared fresh and used immediately. Discard any unused aqueous solution.[4]
Application Data: In Vitro Assays
RvD1 has been utilized across a range of concentrations in various cell-based assays to probe its biological functions.
Table 3: Examples of RvD1 Working Concentrations in In Vitro Assays
| Assay Type | Cell Type | Typical Concentration Range | Effect | Source(s) |
|---|---|---|---|---|
| Leukocyte Migration | Human PMNs | ~30 nM (EC₅₀) | Reduces transendothelial migration | [5] |
| Cytokine Production | THP-1 Macrophages | 10 - 100 nM | Attenuates LPS-induced TNF-α expression | [8][9] |
| Phagocytosis | Human Macrophages | 1 - 100 nM (10 nM max) | Stimulates phagocytosis of microbial particles | [1] |
| Osteoclastogenesis | RAW264.7 Macrophages | up to 500 nM | Inhibits LPS-induced osteoclast differentiation | [10] |
| T-Cell Cytokine Release | Human PBMCs | 10 - 100 nM | Reduces TNF-α production from CD4+ & CD8+ T cells | [11] |
| Wound Healing | PDL Fibroblasts | 0.27 - 27 nM | Enhances fibroblast proliferation and wound closure |[12] |
Visualized Protocols and Pathways
RvD1 Signaling Pathway
This compound exerts its pro-resolving effects primarily by binding to two G-protein coupled receptors (GPCRs): ALX/FPR2 (a lipoxin A₄ receptor) and GPR32.[2][13] This interaction initiates intracellular signaling cascades that inhibit pro-inflammatory pathways, such as NF-κB and MAP kinase, ultimately reducing the production of inflammatory cytokines and promoting resolution.[14][15]
Caption: RvD1 signaling via ALX/FPR2 and GPR32 receptors.
Experimental Workflow for RvD1 Solution Preparation
The following diagram outlines the standard workflow for preparing RvD1 from a commercial ethanol solution to a final working dilution for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 9. rbmb.net [rbmb.net]
- 10. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application of Resolvin D1 in Models of Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, traumatic brain injury, and chronic pain. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes resolvins. Resolvin D1 (RvD1), an endogenous metabolite of docosahexaenoic acid (DHA), has emerged as a potent pro-resolving molecule with significant therapeutic potential in preclinical models of neuroinflammation.[1][2] RvD1 actively promotes the resolution of inflammation, in part by inhibiting microglial activation, reducing the production of pro-inflammatory cytokines, and modulating key signaling pathways.[3][4][5] This document provides detailed application notes and protocols for the use of RvD1 in various experimental models of neuroinflammation, intended to guide researchers in designing and executing studies to investigate its therapeutic effects.
Mechanism of Action
This compound exerts its pro-resolving and neuroprotective effects through interaction with specific G-protein coupled receptors, primarily the ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32 receptors expressed on immune cells, including microglia.[2][4][6][7] Upon binding, RvD1 initiates a cascade of intracellular signaling events that collectively dampen the inflammatory response and promote a return to tissue homeostasis.
Key mechanisms of RvD1 action in neuroinflammation include:
-
Inhibition of Microglial Activation: RvD1 suppresses the activation of microglia, the resident immune cells of the central nervous system, preventing their excessive proliferation and pro-inflammatory phenotype.[3][4][8]
-
Suppression of Pro-inflammatory Cytokine Production: Treatment with RvD1 significantly reduces the expression and secretion of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4][9]
-
Modulation of Inflammatory Signaling Pathways: RvD1 has been shown to inhibit the activation of several critical pro-inflammatory signaling pathways, including:
-
NF-κB (Nuclear Factor kappa B): By suppressing the NF-κB pathway, RvD1 downregulates the transcription of numerous pro-inflammatory genes.[4][5]
-
MAPKs (Mitogen-Activated Protein Kinases): RvD1 can attenuate the phosphorylation of MAPKs like p38 and ERK, which are involved in inflammatory responses.[2][4][10]
-
NLRP3 Inflammasome: RvD1 can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of IL-1β and IL-18.[11][12][13][14]
-
-
Promotion of Pro-resolving Phenotypes: RvD1 can polarize microglia and macrophages towards an anti-inflammatory and pro-resolving phenotype, enhancing their ability to clear cellular debris and apoptotic cells (efferocytosis).[15]
Data Presentation: Efficacy of this compound in Neuroinflammation Models
The following tables summarize the quantitative data from various studies on the application of RvD1 in both in vivo and in vitro models of neuroinflammation.
In Vivo Models of Neuroinflammation
| Neuroinflammation Model | Animal Model | RvD1 Dosage & Administration | Key Findings (Quantitative) | Reference(s) |
| Sepsis-Associated Encephalopathy (SAE) | C57BL/6J Mice (Cecal Ligation and Puncture - CLP) | 5 µg/kg, intraperitoneal (i.p.) | Significantly decreased serum and hippocampal levels of TNF-α, IL-6, and IL-1β. | [4] |
| Neuropathic Pain | Mice (Spared Nerve Injury - SNI) | 10-40 ng, intrathecal | Dose-dependently reduced mechanical and thermal allodynia. Decreased spinal cord expression of TNF-α, IL-1β, and IL-6. | [9][16] |
| Subarachnoid Hemorrhage (SAH) | Sprague-Dawley Rats (Endovascular Perforation) | Injected via femoral vein at 1 and 12 hours post-SAH. | Improved neurological function, reduced brain edema, and decreased neuroinflammation. Downregulated NLRP3 inflammasome expression. | [11][14][17] |
| Parkinson's Disease | Rats (α-synuclein overexpression) | Chronic and early administration. | Prevented central and peripheral inflammation, neuronal dysfunction, and motor deficits. | [18][19] |
| Focal Brain Damage | Rats (Hemicerebellectomy) | 0.4 µg/kg, i.p. every 2 days | Promoted functional recovery and reduced activation of microglia and astrocytes in remote brain regions. | [20] |
| High-Fat Diet-Induced Neuroinflammation | Wistar Rats | 0.2 µg/kg, i.p. twice a week for 8 weeks | Prevented memory impairment and hippocampal damage by reducing oxidative stress and inflammation. | [21] |
| Sevoflurane-Induced Cognitive Decline | Diabetic Goto-Kakizaki Rats | Intraperitoneal administration | Prevented sevoflurane-induced neuroinflammation and cognitive decline. | [22][23] |
In Vitro Models of Neuroinflammation
| Cell Type | Inflammatory Stimulus | RvD1 Concentration | Key Findings (Quantitative) | Reference(s) |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 1 nM, 10 nM, 100 nM | Dose-dependently decreased the production of TNF-α, IL-6, and IL-1β. | [4] |
| Primary Microglia | Lipopolysaccharide (LPS) | Not specified | Inhibited the production of inflammatory mediators TNF-α and IL-1β. Attenuated NF-κB activation and MAPK phosphorylation. | [5] |
| PC12 Cells (Parkinson's Model) | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Dose-dependently inhibited MPP+-induced apoptosis and upregulation of TNF-α, p-P38, p-ERK, and NF-κB. | [24] |
| Peripheral Blood Mononuclear Cells (PBMCs) from Alzheimer's Patients | Amyloid-β (Aβ) | Not specified | Improved phagocytosis of Aβ by macrophages and inhibited Aβ-induced apoptosis. | [25] |
Mandatory Visualizations
Signaling Pathways of this compound in Neuroinflammation
Caption: this compound signaling pathways in microglia.
Experimental Workflow: In Vivo Model of LPS-Induced Neuroinflammation
Caption: Workflow for in vivo LPS-induced neuroinflammation model.
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation using LPS and subsequent treatment with RvD1.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
This compound (Cayman Chemical or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringes
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Reconstitute RvD1 in sterile ethanol (B145695) and then dilute to the final working concentration in sterile saline. A typical dose is 5 µg/kg body weight.
-
Dissolve LPS in sterile saline to a concentration that will deliver a dose of 0.8 mg/kg body weight in a volume of 100 µL.
-
-
Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control: Receive an injection of the RvD1 vehicle (e.g., saline with a low percentage of ethanol).
-
LPS Only: Receive a vehicle injection followed by an LPS injection.
-
LPS + RvD1: Receive an RvD1 injection followed by an LPS injection.
-
-
Administration:
-
Administer RvD1 (or vehicle) via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).
-
Typically, 30 minutes to 2 hours after RvD1 administration, inject LPS (i.p.) to induce systemic inflammation and subsequent neuroinflammation.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 24 hours post-LPS), perform behavioral tests if required.
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the brain with ice-cold phosphate-buffered saline (PBS) and then with 4% paraformaldehyde (PFA) for histological analysis, or rapidly dissect and freeze brain regions (e.g., hippocampus, cortex) on dry ice for biochemical analysis.
-
-
Analysis:
-
ELISA: Measure levels of TNF-α, IL-6, and IL-1β in serum and brain homogenates.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation (e.g., Iba1, CD11b).
-
Western Blot: Analyze the expression and phosphorylation of proteins in inflammatory signaling pathways (e.g., p-NF-κB, p-p38).
-
Protocol 2: In Vitro Microglia Activation Assay
This protocol details the procedure for assessing the anti-inflammatory effects of RvD1 on cultured microglia.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA, Western blot, or RT-qPCR
Procedure:
-
Cell Culture: Culture BV-2 cells or primary microglia in complete DMEM in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot) and allow them to adhere overnight.
-
RvD1 Pre-treatment:
-
The following day, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of RvD1 (e.g., 1, 10, 100 nM) or vehicle for 1-2 hours.[4]
-
-
LPS Stimulation:
-
After pre-treatment, add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL to stimulate an inflammatory response.
-
Include a control group that does not receive LPS.
-
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse them in an appropriate buffer for Western blot or RT-qPCR analysis.
-
-
Analysis:
-
ELISA: Quantify the levels of secreted TNF-α, IL-6, and IL-1β in the supernatant.
-
RT-qPCR: Analyze the mRNA expression of pro-inflammatory genes.
-
Western Blot: Determine the protein levels and phosphorylation status of key signaling molecules.
-
Conclusion
This compound demonstrates robust anti-inflammatory and pro-resolving effects across a variety of preclinical models of neuroinflammation. Its ability to modulate microglial activation and suppress key inflammatory pathways underscores its potential as a therapeutic agent for neurological disorders with a significant inflammatory component. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms and therapeutic efficacy of RvD1 in the context of neuroinflammation. Future studies should continue to explore optimal dosing regimens, delivery methods, and the long-term benefits of RvD1 treatment in chronic neuroinflammatory conditions.
References
- 1. This compound: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against sepsis-associated encephalopathy in mice by inhibiting neuro-inflammation induced by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an endogenous lipid mediator for inactivation of inflammation-related signaling pathways in microglial cells, prevents lipopolysaccharide-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | this compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome [frontiersin.org]
- 12. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alzheimer’s Disease and Specialized Pro-Resolving Lipid Mediators: Do MaR1, RvD1, and NPD1 Show Promise for Prevention and Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blunting neuroinflammation with this compound prevents early pathology in a rat model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iris.uniroma1.it [iris.uniroma1.it]
- 21. This compound Prevents the Impairment in the Retention Memory and Hippocampal Damage in Rats Fed a Corn Oil-Based High Fat Diet by Upregulation of Nrf2 and Downregulation and Inactivation of p66Shc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. Restoration of Proresolution Pathway with Exogenous this compound Prevents Sevoflurane-Induced Cognitive Decline by Attenuating Neuroinflammation in the Hippocampus in Rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1α,25-dihydroxyvitamin D3 and this compound retune the balance between amyloid-β phagocytosis and inflammation in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Resolvin D1 for the Study and Resolution of Allergic Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic airway inflammation, the hallmark of asthma, is characterized by chronic inflammation, airway hyperresponsiveness, and tissue remodeling.[1][2][3] Traditional anti-inflammatory therapies often fall short of achieving complete disease resolution. The resolution of inflammation is now understood to be an active biochemical process mediated by a super-family of specialized pro-resolving mediators (SPMs), which includes resolvins.[2][4][5] Resolvin D1 (RvD1), a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a key regulator in resolving inflammation and holds significant therapeutic potential for allergic airway diseases.[1][6][7]
RvD1 orchestrates the resolution of inflammation by actively promoting the cessation of neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and downregulating the production of pro-inflammatory cytokines and chemokines.[4][6][8] These application notes provide a comprehensive overview of the use of RvD1 in preclinical models of allergic airway inflammation, detailing its mechanism of action and providing protocols for its application and the assessment of its efficacy.
Mechanism of Action in Allergic Airway Inflammation
RvD1 exerts its pro-resolving effects through interaction with specific G-protein coupled receptors, primarily ALX/FPR2 (lipoxin A4 receptor) and GPR32.[1][7][9] Activation of these receptors on various immune and structural cells in the lungs initiates a cascade of anti-inflammatory and pro-resolving signals.
Key effects of RvD1 in the airways include:
-
Reduction of Eosinophilic Inflammation: RvD1 significantly decreases the recruitment and accumulation of eosinophils in the airways, a key feature of allergic asthma.[1][4][6] This is achieved in part by reducing the levels of eosinophil-active cytokines such as Interleukin-5 (IL-5).[1][4][6]
-
Modulation of T-cell Responses: RvD1 can suppress the activity of T helper 2 (Th2) cells, which are critical drivers of allergic inflammation, thereby reducing the production of Th2 cytokines like IL-4, IL-5, and IL-13.[1][6] It also regulates Th17 responses by decreasing IL-17 and IL-23.[1][6]
-
Enhancement of Macrophage Pro-resolving Functions: RvD1 promotes the phenotypic switch of macrophages towards an M2-like, pro-resolving phenotype.[5][10] This enhances their ability to clear apoptotic cells and debris, a process crucial for tissue repair and the restoration of homeostasis.[6][8]
-
Attenuation of Airway Hyperresponsiveness and Mucus Production: By reducing inflammation and modulating immune responses, RvD1 administration leads to a decrease in airway hyperresponsiveness to methacholine (B1211447) and a reduction in mucus metaplasia.[4][6][11]
Data Presentation: Efficacy of this compound in a Murine Model of Allergic Airway Inflammation
The following tables summarize the quantitative effects of RvD1 administration in a commonly used ovalbumin (OVA)-induced murine model of allergic airway inflammation.
Table 1: Effect of RvD1 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 10.0 ± 2.0 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| OVA + Vehicle | 15.0 ± 2.5 | 50.0 ± 8.0 | 25.0 ± 4.0 | 5.0 ± 1.0 | 1.0 ± 0.3 |
| OVA + RvD1 (100 ng) | 7.0 ± 1.5 | 20.0 ± 5.0 | 22.0 ± 3.0 | 2.0 ± 0.5 | 0.5 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data compiled from representative studies.[4][6]
Table 2: Effect of RvD1 on Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IL-17 |
| Control (Saline) | < 10 | < 15 | < 20 | < 5 |
| OVA + Vehicle | 80 ± 15 | 150 ± 25 | 200 ± 30 | 50 ± 10 |
| OVA + RvD1 (100 ng) | 30 ± 8 | 60 ± 12 | 90 ± 15 | 20 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data compiled from representative studies.[1][12]
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of RvD1 in a murine model of allergic airway inflammation are provided below.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common method to induce an allergic airway inflammation phenotype in mice, which mimics key features of human asthma.[13][14][15]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for RvD1 (e.g., ethanol (B145695) diluted in PBS)
-
Aerosol delivery system (e.g., nebulizer chamber)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.
-
Administer a control group with i.p. injections of alum in PBS only.
-
-
Aerosol Challenge:
-
From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day.
-
Challenge the control group with an aerosol of sterile PBS.
-
-
RvD1 Administration:
-
RvD1 can be administered either prophylactically or therapeutically.
-
Prophylactic regimen: Administer RvD1 (e.g., 100 ng per mouse in 50 µL vehicle) intranasally or intravenously 30 minutes before each OVA challenge.
-
Therapeutic regimen: Administer RvD1 daily for a set period (e.g., 3 days) after the final OVA challenge to study the resolution phase.
-
Administer vehicle to the control and OVA-challenged groups.
-
-
Endpoint Analysis:
-
At 24-72 hours after the final OVA challenge (or at desired time points during the resolution phase), euthanize the mice for sample collection (BALF, lung tissue, blood).
-
Protocol 2: Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
BALF analysis is a critical technique to assess the cellular and biochemical composition of the airway lumen.[16]
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea with a sterile catheter.
-
Instill and aspirate 1 mL of ice-cold sterile PBS three times.
-
Pool the recovered fluid (BALF) and keep it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., ELISA or multiplex assay).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., May-Grünwald-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Protocol 3: Lung Histology
Histological analysis of lung tissue provides a visual assessment of inflammation and structural changes.[17][18][19][20]
Procedure:
-
After BALF collection, perfuse the lungs with sterile PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours for fixation.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Score the stained sections for the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.[17][20]
Protocol 4: Flow Cytometry Analysis of Lung Immune Cells
Flow cytometry allows for the detailed characterization and quantification of various immune cell populations in the lung tissue.[21][22][23][24][25]
Procedure:
-
Perfuse the lungs with PBS.
-
Excise the lungs and mince them into small pieces.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in flow cytometry staining buffer.
-
Stain the cells with a panel of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45, Siglec-F for eosinophils; CD4, GATA3 for Th2 cells; F4/80, CD206 for M2 macrophages).
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
Visualizations
The following diagrams illustrate key aspects of studying RvD1 in allergic airway inflammation.
References
- 1. This compound and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [dash.harvard.edu]
- 3. This compound and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and aspirin-triggered this compound promote resolution of allergic airways responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Reduces Emphysema and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cells contribute to the resolution of allergic inflammation by releasing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. doils.net [doils.net]
- 13. researchgate.net [researchgate.net]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Microscopy in Murine Models of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. atsjournals.org [atsjournals.org]
- 22. Frontiers | Comprehensive analysis of lung macrophages and dendritic cells in two murine models of allergic airway inflammation reveals model- and subset-specific accumulation and phenotypic alterations [frontiersin.org]
- 23. Flow Cytometric Methods for the Assessment of Allergic Disease | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Resolvin D1 in Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a promising therapeutic candidate for inflammatory diseases, including rheumatoid arthritis (RA) and osteoarthritis (OA).[1][2] RvD1 actively promotes the resolution of inflammation, not by immunosuppression, but by orchestrating a return to tissue homeostasis. Its multifaceted mechanism of action involves inhibiting neutrophil infiltration, enhancing macrophage-mediated clearance of apoptotic cells and debris (efferocytosis), and shifting macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[3][4] These application notes provide a comprehensive overview of the experimental use of RvD1 in arthritis research, including detailed protocols for key in vivo and in vitro models, quantitative data from seminal studies, and a depiction of its primary signaling pathway.
Mechanism of Action
RvD1 exerts its potent anti-inflammatory and pro-resolving effects primarily through the activation of the G protein-coupled receptor ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2).[5][6] In murine models, the actions of RvD1 are mediated by ALX/FPR2.[6] Binding of RvD1 to ALX/FPR2 on immune cells, such as neutrophils and macrophages, and on chondrocytes initiates a signaling cascade that counteracts pro-inflammatory pathways.[7][8] Key downstream effects include the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, and the suppression of pro-inflammatory cytokines and chemokines.[2][9] Furthermore, RvD1 has been shown to protect cartilage by enhancing the expression of genes associated with cartilage matrix synthesis and inhibiting the production of matrix-degrading enzymes.[7][10]
Quantitative Data from In Vivo Arthritis Models
The following tables summarize key quantitative data from studies utilizing murine models of inflammatory arthritis to investigate the efficacy of RvD1.
Table 1: Efficacy of 17R-RvD1 in K/BxN Serum Transfer-Induced Arthritis in Mice
| Parameter | Vehicle Control | 17R-RvD1 (100 ng/day, i.p.) | Reference |
| Arthritic Score (Day 8) | High | Significantly Attenuated | [7] |
| Paw Edema (Day 8) | Pronounced | Significantly Reduced | [7] |
| Leukocyte Infiltration | High | Significantly Reduced | [7] |
| Remission Interval | 15 days | 9 days | [7] |
| Plasma KC (CXCL1) Levels | Elevated | Significantly Dampened | [7] |
Table 2: Effects of RvD1 in Collagen Antibody-Induced Arthritis (CAIA) in Mice
| Parameter | CAIA Control | RvD1 (100 ng, days 1 & 4) | Reference |
| Clinical Score | High | Alleviated | [11] |
| Paw Inflammation | Severe | Reduced | [11] |
| Serum TNF-α | Elevated | Significantly Inhibited (~50%) | [11] |
| Serum IL-1β | Elevated | Significantly Inhibited (~50%) | [11] |
| Serum IL-6 | Elevated | Significantly Inhibited (~50%) | [11] |
| Serum PGE₂ | Elevated | Significantly Inhibited (~50%) | [11] |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Signaling Pathway in Arthritis
Caption: RvD1 binds to the ALX/FPR2 receptor, inhibiting pro-inflammatory signaling and promoting pro-resolving pathways.
Diagram 2: Experimental Workflow for Testing RvD1 in a Murine Arthritis Model
Caption: A generalized workflow for evaluating the therapeutic efficacy of RvD1 in experimental arthritis in mice.
Experimental Protocols
In Vivo Model: K/BxN Serum Transfer-Induced Arthritis
This model induces a rapid and synchronous onset of inflammatory arthritis, making it ideal for studying the effector phase of the disease.
Materials:
-
K/BxN arthritogenic serum (stored at -70°C)
-
Recipient mice (e.g., C57BL/6)
-
This compound (or its stable epimer 17R-RvD1)
-
Vehicle control (e.g., 0.1% ethanol (B145695) in sterile saline)
-
Calipers for measuring paw thickness
-
Syringes and needles for intraperitoneal (i.p.) injections
Protocol:
-
Thaw K/BxN serum on ice.
-
On day 0, inject recipient mice i.p. with 100-200 µL of K/BxN serum.[7][12]
-
A second i.p. injection of serum is typically administered on day 2.[7]
-
Randomly assign mice to treatment groups (e.g., vehicle control, RvD1 at 100 ng/mouse/day).
-
Begin daily i.p. treatment with RvD1 or vehicle on the day of the first serum transfer (day 0) or at the peak of inflammation.
-
Monitor mice daily for clinical signs of arthritis.
-
Arthritic Score: Score each paw on a scale of 0-3 or 0-4 based on the degree of swelling and redness. The total score per mouse is the sum of the scores for all four paws.
-
Paw Edema: Measure the thickness of the ankle and/or paw using calipers.
-
Body Weight: Record body weight daily as a measure of systemic inflammation and cachexia.
-
-
Continue daily monitoring and treatment for the duration of the experiment (typically 8-14 days).
-
At the experimental endpoint, euthanize the mice and collect tissues for further analysis (e.g., paws and knees for histology, flow cytometry, and lipid mediator profiling).
In Vitro Model: RvD1 Treatment of Macrophages
This protocol assesses the effect of RvD1 on macrophage polarization and inflammatory responses.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
Lipopolysaccharide (LPS) for M1 polarization.
-
This compound (stock solution in ethanol).
-
Reagents for analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies for M1/M2 markers, reagents for qPCR).
Protocol:
-
Culture macrophages to the desired confluency in multi-well plates. For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treat the macrophages with various concentrations of RvD1 (e.g., 10, 50, 100 nM) or vehicle for 2 hours.[2]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce a pro-inflammatory M1 phenotype. Include an unstimulated control group.[2]
-
Incubate for an appropriate duration (e.g., 4-24 hours) depending on the endpoint being measured.
-
Analysis:
-
Cytokine Production: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) by ELISA.
-
Macrophage Polarization: Analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arg1, CD206) markers by flow cytometry or qPCR.[3]
-
Gene Expression: Lyse the cells and extract RNA for qPCR analysis of inflammatory and polarization marker genes.
-
In Vitro Model: RvD1 Treatment of Chondrocytes
This protocol evaluates the chondroprotective effects of RvD1.
Materials:
-
Primary chondrocytes isolated from articular cartilage or a chondrocyte cell line.
-
Complete chondrocyte culture medium.
-
Pro-inflammatory stimulus (e.g., Interleukin-1β (IL-1β)).
-
This compound.
-
Reagents for analysis (e.g., ELISA kits for MMPs, reagents for qPCR for cartilage matrix genes).
Protocol:
-
Culture chondrocytes in monolayer or as high-density micromass cultures.
-
Pre-treat the chondrocytes with RvD1 at various concentrations (e.g., 20 nM, 200 nM) or vehicle.[10]
-
Stimulate the cells with a pro-inflammatory cytokine such as IL-1β to mimic the inflammatory environment in an arthritic joint.
-
Incubate for 24-48 hours.
-
Analysis:
-
Gene Expression: Analyze the expression of genes related to cartilage matrix synthesis (e.g., Collagen type II α1 (Col2a1), Aggrecan (Acan)) and degradation (e.g., Matrix Metalloproteinase-13 (MMP-13)) by qPCR.[5][10]
-
Protein Production: Measure the levels of secreted MMP-13 and pro-inflammatory mediators (e.g., IL-1β) in the culture supernatant by ELISA.[10]
-
Cell Proliferation: Assess chondrocyte proliferation using assays such as MTT or EdU incorporation.[10]
-
Conclusion
This compound represents a novel therapeutic strategy for arthritis by harnessing the body's own resolution pathways. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of RvD1 and other pro-resolving mediators in the context of inflammatory joint diseases. The consistent findings of reduced inflammation, protection of cartilage, and promotion of a pro-resolving cellular environment underscore the significant potential of RvD1 in the development of new treatments for arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proresolving and cartilage-protective actions of this compound in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Proresolving and cartilage-protective actions of this compound in inflammatory arthritis [insight.jci.org]
- 8. Promoting the proliferation of osteoarthritis chondrocytes by this compound regulating the NLRP3/caspase-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the proliferation of osteoarthritis fibroblast-like synoviocytes through the Hippo-YAP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
Total Organic Synthesis of Resolvin D1 for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. The potent anti-inflammatory and pro-resolving actions of RvD1 have made it a significant target for therapeutic development. This document provides a detailed overview of a total organic synthesis approach to obtain this compound for research purposes, based on published literature. The synthetic strategy outlined here, primarily following the work of Rodriguez and Spur, utilizes a convergent approach involving key chemical transformations.[1]
Synthetic Strategy Overview
The total synthesis of this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid) is a multi-step process that requires precise stereochemical control. The strategy hinges on the synthesis of key building blocks, which are then coupled and further elaborated to yield the final product. The core reactions employed in this synthesis are:
-
Wittig Reaction: To establish specific carbon-carbon double bonds with defined stereochemistry.
-
Sonogashira Coupling: A cross-coupling reaction to connect key fragments of the molecule.
-
Stereoselective Reduction: Typically using a Lindlar catalyst to form a cis (Z)-alkene from an alkyne.
A chiral pool strategy, often starting from 2-deoxy-D-ribose, is employed to install the required stereocenters.[1]
Experimental Protocols
The following protocols are generalized procedures for the key reactions involved in the total synthesis of this compound. Specific details regarding substrates, reagent quantities, and reaction conditions would be found in the primary literature.
Protocol 1: Wittig Reaction for Alkene Formation
The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. In the synthesis of this compound, this reaction is crucial for constructing the polyene backbone.
Materials:
-
Aldehyde or ketone substrate
-
Triphenylphosphonium ylide (Wittig reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong base (if generating the ylide in situ, e.g., n-Butyllithium, Sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation (if not pre-formed):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the appropriate phosphonium salt in anhydrous THF.
-
Cool the solution to the required temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-Butyllithium) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the reaction mixture for the specified time to ensure complete ylide formation.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone substrate in anhydrous THF in a separate flask.
-
Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the specific protocol.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.[2][3][4]
-
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is pivotal in connecting the key fragments of the this compound molecule.[5][6][7]
Materials:
-
Vinyl or aryl halide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and the copper(I) salt.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the vinyl or aryl halide and the terminal alkyne to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating as required by the specific protocol.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Lindlar Reduction for cis-(Z)-Alkene Synthesis
The partial hydrogenation of an alkyne to a cis-alkene is a critical step to install the Z-configured double bonds in this compound. This is typically achieved using a "poisoned" catalyst, known as the Lindlar catalyst.[8][9][10][11]
Materials:
-
Alkyne substrate
-
Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Solvent (e.g., Ethyl acetate, Hexane, Ethanol)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkyne substrate in the chosen solvent.
-
Add the Lindlar catalyst to the solution. The amount is typically a percentage by weight of the substrate.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.
-
-
Work-up and Purification:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Data Presentation
Characterization of Synthetic this compound
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | Complex multiplets in the olefinic region, characteristic signals for protons adjacent to hydroxyl groups. |
| ¹³C NMR | Resonances corresponding to the carboxylic acid, olefinic carbons, and carbons bearing hydroxyl groups. |
| LC-MS/MS | Parent ion [M-H]⁻ at m/z 375.[12] Key fragment ions at m/z 357 ([M-H-H₂O]), 339 ([M-H-2H₂O]), 233, 215, 197, 171, 141, and 135.[12] |
| UV Spectroscopy | Characteristic absorption maxima for the conjugated triene system. |
Note: Detailed NMR chemical shifts and coupling constants would be determined from the analysis of the purified synthetic product and compared to literature values.
Signaling Pathways and Experimental Workflows
This compound Signaling
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A₄ receptor) and GPR32.[13][14][15] Activation of these receptors initiates intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the promotion of tissue repair.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 9. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. orgosolver.com [orgosolver.com]
- 11. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. GPR32 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating the Effects of Resolvin D1 on Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), on microglia activation. The protocols outlined below are designed to facilitate research into the therapeutic potential of RvD1 in neuroinflammatory conditions.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, contributing to the progression of various neurodegenerative diseases. This compound has emerged as a potent anti-inflammatory and pro-resolving agent, capable of modulating microglial functions to dampen inflammation and promote tissue repair.[1][2][3][4] This document details the mechanisms of action of RvD1 on microglia and provides standardized protocols for its investigation.
Mechanism of Action of this compound on Microglia
This compound exerts its effects on microglia primarily through interaction with specific G-protein coupled receptors, namely ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32 (G protein-coupled receptor 32).[5][6][7] Binding to these receptors initiates a cascade of intracellular signaling events that collectively shift microglia from a pro-inflammatory (M1-like) to an anti-inflammatory and pro-resolving (M2-like) phenotype.
Key mechanistic actions of RvD1 on microglia include:
-
Inhibition of Pro-inflammatory Cytokine Production: RvD1 significantly attenuates the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in microglia stimulated with lipopolysaccharide (LPS).[1][2][3][8]
-
Modulation of Intracellular Signaling Pathways: RvD1 inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[3][6][9]
-
Promotion of Microglial Polarization: RvD1 promotes the alternative activation (M2 polarization) of microglia, characterized by the upregulation of markers like Arginase-1 (Arg1) and Ym1. This is mediated through the activation of the STAT6 and PPARγ signaling pathways.[5][10][11]
-
Enhancement of Phagocytosis: RvD1 enhances the phagocytic capacity of microglia, promoting the clearance of cellular debris and apoptotic cells, a crucial step in the resolution of inflammation.[4][12][13] This is associated with a reprogramming of cellular energy metabolism towards oxidative phosphorylation.[12][13]
-
Regulation of Neurotrophic Factor Expression: RvD1 can modulate the expression of brain-derived neurotrophic factor (BDNF), which has implications for neuronal survival and function.[14][15][16]
Data Presentation: Quantitative Effects of this compound on Microglia
The following tables summarize the quantitative data on the effects of this compound on microglia, as reported in various in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia
| Cytokine | Cell Type | LPS Concentration | RvD1 Concentration | Fold Change/Percent Inhibition | Reference |
| TNF-α | BV-2 | 1 µg/mL | 10 nM | Decreased gene expression | [1][2] |
| IL-6 | BV-2 | 1 µg/mL | 10 nM | Decreased gene expression | [1][2] |
| IL-1β | BV-2 | 1 µg/mL | 10 nM | Decreased gene expression | [1][2] |
| TNF-α | Primary Microglia | 100 ng/mL | 10 nM, 100 nM | Significant reduction in protein levels | [6] |
| IL-6 | Primary Microglia | 100 ng/mL | 10 nM, 100 nM | Significant reduction in protein levels | [6] |
| IL-1β | Primary Microglia | 100 ng/mL | 10 nM, 100 nM | Significant reduction in protein levels | [6] |
Table 2: Effect of this compound on M2 Polarization Markers in IL-4-stimulated Microglia
| Marker | Cell Type | IL-4 Concentration | RvD1 Concentration | Effect | Reference |
| Arginase-1 (Arg1) | BV-2 | Not specified | Not specified | Increased expression in the presence of IL-4 | [5][10] |
| Ym1 | BV-2 | Not specified | Not specified | Increased expression in the presence of IL-4 | [5][10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in microglia.
Caption: RvD1 inhibits LPS-induced pro-inflammatory signaling pathways.
Caption: RvD1 promotes IL-4-induced M2 polarization via STAT6/PPARγ.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on microglia in vitro.
Experimental Workflow
Caption: General workflow for studying RvD1 effects on microglia.
Protocol 1: Microglia Culture and Stimulation
Objective: To culture and treat microglia with this compound and a pro-inflammatory stimulus.
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Tissue culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture:
-
Seeding:
-
Seed microglia into appropriate tissue culture plates at a desired density (e.g., 2 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh, serum-free DMEM.
-
Pre-incubate the cells with this compound (e.g., 10 nM, 100 nM) or vehicle (ethanol, at the same final concentration as the RvD1 solvent) for 30 minutes.[6]
-
Following pre-incubation, add LPS (e.g., 100 ng/mL or 1 µg/mL) to the designated wells.[1][6]
-
Incubate for the desired time period (e.g., 6-24 hours) depending on the downstream application.
-
Protocol 2: Measurement of Cytokine Release
Objective: To quantify the levels of pro-inflammatory cytokines in the culture supernatant.
Materials:
-
Supernatant from treated microglia (from Protocol 1)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
Multiplex immunoassay kits (e.g., Luminex-based)
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Store the cleared supernatant at -80°C until analysis.
-
-
ELISA/Multiplex Assay:
-
Perform the cytokine quantification using commercially available ELISA or multiplex immunoassay kits according to the manufacturer's instructions.[19][20][21][22][23]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve generated from recombinant cytokine standards.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To assess the activation of key signaling pathways (e.g., NF-κB, MAPK).
Materials:
-
Treated microglia (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 4: Microglial Phagocytosis Assay
Objective: To evaluate the effect of this compound on the phagocytic capacity of microglia.
Materials:
-
Treated microglia (from Protocol 1)
-
Fluorescently labeled particles (e.g., latex beads, zymosan, or pHrodo-conjugated E. coli bioparticles)
-
Fluorescently labeled amyloid-beta (Aβ) peptides[24]
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., DAPI for nuclei, Iba1 for microglia)
-
Fluorescence microscope or high-content imaging system[25]
Procedure:
-
Particle Preparation:
-
Prepare the fluorescent particles according to the manufacturer's instructions. This may involve opsonization with serum.[26]
-
-
Phagocytosis:
-
Fixation and Staining:
-
Gently wash the cells with cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize and stain the cells with DAPI and an anti-Iba1 antibody to visualize nuclei and microglia, respectively.[25]
-
-
Imaging and Quantification:
Conclusion
This compound holds significant promise as a therapeutic agent for neuroinflammatory diseases by potently modulating microglia activation. The application notes and protocols provided herein offer a standardized framework for researchers to investigate the multifaceted effects of RvD1, from its impact on inflammatory mediator release and intracellular signaling to its role in promoting a pro-resolving microglial phenotype. These methodologies will aid in the systematic evaluation of RvD1 and other pro-resolving mediators in the context of drug discovery and development for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and E1 promote resolution of inflammation in microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous lipid mediator for inactivation of inflammation-related signaling pathways in microglial cells, prevents lipopolysaccharide-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 5. This compound promotes the interleukin-4-induced alternative activation in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against sepsis-associated encephalopathy in mice by inhibiting neuro-inflammation induced by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes the interleukin-4-induced alternative activation in BV-2 microglial cells | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. This compound reprograms energy metabolism to promote microglia to phagocytize neutrophils after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. researchgate.net [researchgate.net]
- 18. Phagocytosis Assay of Microglia for Dead Neurons in Primary Rat Brain Cell Cultures [bio-protocol.org]
- 19. criver.com [criver.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
- 22. High-throughput cytokine detection platform for evaluation of chemical induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bit.bio [bit.bio]
- 24. Microglial Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resolvin D1 in Cardiovascular Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA).[1] Unlike traditional anti-inflammatory agents that block inflammation, RvD1 actively orchestrates the resolution of inflammation, a critical process for tissue repair and homeostasis.[2][3] Unresolved inflammation is a key driver in the pathophysiology of numerous cardiovascular diseases (CVDs), including myocardial infarction, atherosclerosis, and hypertension.[4] RvD1's ability to promote the clearance of apoptotic cells, reduce neutrophil infiltration, and shift macrophages towards a pro-resolving phenotype makes it a promising therapeutic candidate for various CVDs.[5][6] It primarily exerts its effects by signaling through two G protein-coupled receptors: ALX/FPR2 (lipoxin A4 receptor) and GPR32.[7][8] These application notes provide a summary of RvD1's effects in key preclinical CVD models, detailed experimental protocols, and an overview of its mechanisms of action.
Application in Myocardial Infarction (MI) and Heart Failure
Post-MI remodeling is characterized by a persistent inflammatory response that contributes to the development of heart failure.[9][10] RvD1 has been shown to mitigate this by promoting the resolution of inflammation, leading to improved cardiac function and reduced adverse remodeling.[11][5]
Quantitative Data Summary: RvD1 in MI Models
| Parameter | Animal Model | RvD1 Dose & Administration | Key Findings | Reference |
| Cardiac Function | C57BL/6J Mouse (MI) | 3 µg/kg/day, i.p. for 5 days, starting 3h post-MI | Improved fractional shortening. | [10] |
| C57BL/6J Mouse (MI) | Single injection (3h post-MI) | Less left ventricle enlargement, improved LV function. | [11] | |
| Inflammation | C57BL/6J Mouse (MI) | 3 µg/kg/day, i.p. for 5 days, starting 3h post-MI | Reduced neutrophil density in LV and spleen; reduced macrophage density. | [9][10] |
| Sprague-Dawley Rat (MI) | 0.02, 0.1, 0.3 µg into LV cavity 5 min before MI | Dose-dependent decrease in serum TNF-α and IL-6. | [12] | |
| Fibrosis | C57BL/6J Mouse (MI) | Single injection (3h post-MI) | Reduced collagen deposition in the heart. | [11][5] |
| C57BL/6J Mouse (MI) | 3 µg/kg/day, i.p. for 5 days, starting 3h post-MI | Reduced expression of pro-fibrotic genes (colla1, coll2a1). | [9][10] | |
| Oxidative Stress | Sprague-Dawley Rat (MI) | 0.1, 0.3 µg into LV cavity 5 min before MI | Decreased malondialdehyde (MDA) and increased superoxide (B77818) dismutase (SOD). | [12] |
Signaling Pathways in Myocardial Infarction
RvD1's cardioprotective effects post-MI are mediated by the downregulation of key inflammatory pathways. One such pathway involves the High Mobility Group Box 1 (HMGB1) protein, which acts as a danger signal released from necrotic cells. HMGB1 activates Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines. RvD1 pretreatment has been shown to downregulate the expression of HMGB1, TLR4, and NF-κB, thereby reducing the inflammatory cascade.[12]
Application in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arterial wall.[13][14] A failure to resolve inflammation contributes to plaque progression and instability.[15] RvD1 and its receptors are implicated in promoting inflammation resolution within atherosclerotic plaques, enhancing macrophage efferocytosis (clearance of apoptotic cells), and reducing plaque necrosis.[15][16]
Quantitative Data Summary: RvD1 in Atherosclerosis Models
| Parameter | Animal Model | RvD1 Dose & Administration | Key Findings | Reference |
| Plaque Characteristics | Ldlr-/- Mice (Western Diet) | Not specified (restoration) | Decreased plaque necrosis, improved fibrous cap thickness. | [15] |
| hGPR32tg x Fpr2-/- x Apoe-/- Mice | Not specified | Reduced atherosclerotic lesions and necrotic core. | [13][17] | |
| Inflammation | hGPR32tg x Fpr2-/- x Apoe-/- Mice | Not specified | Reduced aortic inflammation. | [13] |
| Macrophage Function | Human Macrophages | Not specified | GPR32 signaling enhances macrophage phagocytosis. | [16] |
| Mediator Levels | Human Carotid Plaques | N/A (Analysis) | RvD1 levels are significantly decreased in vulnerable vs. stable regions. | [15] |
| Ldlr-/- Mice | N/A (Analysis) | RvD1 levels decrease ~87-fold from early to advanced lesions. | [15] |
Signaling Pathways in Atherosclerosis
RvD1 signals through two main receptors, ALX/FPR2 and GPR32, to exert its pro-resolving and atheroprotective effects.[16] In human atherosclerotic lesions, the expression of GPR32 is reduced, suggesting a deficit in pro-resolving signaling.[13][16] Activating GPR32 enhances macrophage phagocytosis, reduces the production of pro-inflammatory cytokines, and limits leukocyte accumulation, ultimately reducing the necrotic core and promoting plaque stability.[16]
Application in Hypertension and Cardiac Hypertrophy
Hypertension induces vascular remodeling and pressure overload on the heart, leading to cardiac hypertrophy and fibrosis.[18][19] RvD1 has been shown to attenuate hypertension and mitigate its pathological consequences on the heart and vasculature.
Quantitative Data Summary: RvD1 in Hypertension & Hypertrophy Models
| Parameter | Animal Model | RvD1 Dose & Administration | Key Findings | Reference |
| Blood Pressure | Ang II-induced Hypertensive Mice | Not specified | Significantly attenuated hypertension. | [18][20] |
| Vascular Remodeling | Ang II-induced Hypertensive Mice | Not specified | Decreased aortic media thickness and collagen deposition. | [18][20] |
| Cardiac Hypertrophy | Transverse Aortic Constriction (TAC) Mice | 2 µg/kg 17(R)-RvD1, i.p. every other day for 4 weeks | Mitigated increased cardiomyocyte cross-sectional area; downregulated hypertrophic genes. | [19][21] |
| Cardiac Fibrosis | Transverse Aortic Constriction (TAC) Mice | 2 µg/kg 17(R)-RvD1, i.p. every other day for 4 weeks | Decreased LV collagen volume and expression of fibrotic genes. | [19][21] |
| Inflammation | Transverse Aortic Constriction (TAC) Mice | 2 µg/kg 17(R)-RvD1, i.p. every other day for 4 weeks | Decreased infiltration of CD68+ macrophages; reduced TNF-α, IL-1β, IL-6. | [19] |
Signaling Pathways in Hypertension and Hypertrophy
In angiotensin II (Ang II)-induced hypertension, RvD1 inhibits the proliferation, migration, and phenotypic switching of vascular smooth muscle cells (VSMCs) by blocking the RhoA/MAPK signaling pathway.[18][22] In pressure-overload cardiac hypertrophy, RvD1's protective effects have been linked to the inhibition of the NLRP3 inflammasome, a key platform for the activation of inflammatory cytokines like IL-1β.[19]
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Myocardial Infarction (Ligation Model)
Objective: To assess the therapeutic effect of RvD1 on post-MI cardiac remodeling and function.
Model: 8-12 week old male C57BL/6J mice.[10]
Procedure:
-
Anesthesia: Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Intubate the mouse and provide ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 7-0 silk).[23] Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
For sham-operated controls, pass the suture under the LAD without ligating it.[23]
-
Close the chest cavity and allow the animal to recover.
-
-
RvD1 Administration:
-
Endpoint Analysis:
-
Cardiac Function: Perform serial echocardiography at baseline and desired time points (e.g., day 5, day 14) to measure parameters like Ejection Fraction (EF) and Fractional Shortening (FS).[10][23]
-
Histology: At the study endpoint, harvest hearts for histological analysis of infarct size (e.g., TTC staining) and fibrosis (e.g., Masson's trichrome or Picrosirius red staining).[10][19]
-
Molecular Analysis: Analyze heart and spleen tissue for inflammatory markers (e.g., cytokine levels via ELISA or qPCR, immune cell infiltration via immunohistochemistry or flow cytometry).[9][10]
-
Protocol 2: Pressure-Overload Cardiac Hypertrophy (TAC Model)
Objective: To evaluate the effect of RvD1 on the development of cardiac hypertrophy and fibrosis.
Model: 8-week-old male C57BL/6J mice.[19]
Procedure:
-
Anesthesia: Anesthetize the mouse as described in Protocol 1.
-
Surgical Procedure:
-
Make a suprasternal incision to expose the aortic arch.
-
Constrict the transverse aorta between the innominate and left common carotid arteries by tying a suture (e.g., 7-0 silk) against a blunted needle (e.g., 27-gauge).
-
Remove the needle to create a defined stenosis.
-
For sham controls, pass the suture around the aorta without tying it.
-
Close the incision and allow the animal to recover.
-
-
RvD1 Administration:
-
Endpoint Analysis:
-
Cardiac Function & Hypertrophy: Perform echocardiography to assess left ventricular dimensions and function.[19]
-
Histology: At 4 weeks, harvest hearts. Measure heart weight to body weight ratio. Perform histological analysis for cardiomyocyte cross-sectional area (e.g., H&E or WGA staining) and fibrosis (Picrosirius red staining).[19][25]
-
Molecular Analysis: Use heart tissue for Western blot (e.g., NLRP3, Caspase-1) or qPCR (e.g., ANP, BNP, collagen I/III) analysis.[19]
-
Protocol 3: Angiotensin II-Induced Hypertension
Objective: To determine if RvD1 can prevent Ang II-induced hypertension and associated vascular remodeling.
Model: Male C57BL/6J mice.[26]
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Pump Implantation:
-
Surgically implant an osmotic minipump (e.g., Alzet) subcutaneously in the back of the mouse.
-
The pump should be filled to deliver Angiotensin II at a constant rate (e.g., 1.5 mg/kg/day) for the study period (e.g., 14 days).[26]
-
Control animals receive a pump filled with saline.
-
-
RvD1 Administration:
-
Endpoint Analysis:
-
Blood Pressure: Monitor systolic and diastolic blood pressure throughout the study using a non-invasive tail-cuff method.
-
Vascular Remodeling: At the end of the study, perfuse and harvest the aorta for histological analysis of medial thickness and collagen deposition (e.g., H&E and Masson's trichrome stains).[18]
-
Molecular Analysis: Analyze aortic tissue for markers of VSMC proliferation and inflammation.[18][22]
-
References
- 1. This compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune responsive this compound programs myocardial infarction–induced cardiorenal syndrome in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inflammation-resolution promoting molecule resolvin-D1 prevents atrial proarrhythmic remodelling in experimental right heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiovasculardiseasenews.com [cardiovasculardiseasenews.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Serum this compound Levels in Determining the Presence and Prognosis of ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. This compound Attenuates Myocardial Infarction in a Rodent Model with the Participation of the HMGB1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. professional.heart.org [professional.heart.org]
- 16. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 17. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates Ang II-induced hypertension in mice by inhibiting the proliferation, migration and phenotypic transformation of vascular smooth muscle cells by blocking the RhoA/mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. pure.lib.usf.edu [pure.lib.usf.edu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Note: A Guide to Assessing the In Vitro Effects of Resolvin D1 on Cancer Cell Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction Resolvin D1 (RvD1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Primarily known for its potent anti-inflammatory and pro-resolving actions, RvD1 is increasingly being investigated for its therapeutic potential in various diseases, including cancer.[2][3] Emerging evidence suggests that RvD1 can modulate key pathways involved in tumorigenesis, suppress tumor growth, and enhance the efficacy of cancer therapies.[4][5] Its mechanisms often involve the inhibition of pro-inflammatory signaling, reduction of cell proliferation, and induction of apoptosis.[3][6][7] This document provides a set of detailed protocols for researchers to assess the anti-cancer effects of RvD1 on cancer cell lines in vitro.
Key Mechanisms and Signaling Pathways
This compound exerts its effects by binding to specific G protein-coupled receptors, such as ALX/FPR2 and GPR32. This interaction can trigger downstream signaling cascades that counter pro-tumorigenic processes. Key mechanisms include the inhibition of pro-inflammatory pathways like NF-κB and STAT3, which are often constitutively active in cancer cells and drive proliferation and survival.[7] For instance, RvD1 has been shown to inhibit the IL-6/STAT3 signaling pathway in colorectal cancer cells.[3][7] It can also attenuate signaling through the MAPK pathway, further contributing to a reduction in cell proliferation.[6] Additionally, RvD1 can promote the resolution of inflammation within the tumor microenvironment by enhancing the clearance of apoptotic tumor cell debris by macrophages, thereby preventing debris-stimulated tumor growth.[4][5]
Caption: Simplified signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ humidified incubator.[11]
-
Treatment: Prepare serial dilutions of RvD1 (e.g., 1 nM to 1000 nM) in serum-free or low-serum medium. Remove the overnight culture medium from the wells and add 100 µL of the RvD1 dilutions. Include a vehicle control (e.g., ethanol (B145695), the solvent for RvD1) at the same final concentration as in the highest RvD1 treatment.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][11]
-
Solubilization: Carefully aspirate the medium containing MTT.[11] Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][11] A reference wavelength of >620 nm can be used to subtract background.[9][11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: Experimental workflow for the MTT cell viability assay.
Long-Term Survival (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony (≥50 cells).[12] It is considered a gold standard for measuring the long-term reproductive survival of cells after treatment.[12]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield countable colonies in the control group.
-
Treatment: Allow cells to adhere for a few hours, then treat with various concentrations of RvD1 or vehicle control.
-
Incubation: Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator.[13] The medium should be replaced every 2-3 days with fresh medium containing the respective treatments.[13]
-
Fixation: When colonies in the control wells are visible, aspirate the medium and gently wash the wells twice with PBS.[13][14] Add 1-2 mL of a fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.[15]
-
Staining: Remove the fixation solution and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well.[15] Incubate for 20-40 minutes at room temperature.[15]
-
Washing & Drying: Carefully remove the crystal violet stain and rinse the plates with tap water until the background is clear.[14] Allow the plates to air dry.
-
Analysis: Count the number of colonies (clusters of ≥50 cells) in each well. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated group / PE of control group
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.[17]
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates, treat with RvD1 or vehicle for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.[18]
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (working solution, e.g., 100 µg/mL).[17][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry as soon as possible.
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often considered an artifact of cell handling).
-
Caption: Quadrant logic for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA, distinguishing cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Culture and Harvesting: Culture and treat cells as described for the apoptosis assay. Harvest approximately 1-3 x 10⁶ cells.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][20] Fix for at least 30-60 minutes on ice or at -20°C for longer storage.[18][20]
-
Rehydration: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol.[18] Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the pellet in PBS and add RNase A to a final concentration of 50-100 µg/mL to degrade RNA, which PI can also bind.[18][20] Incubate for 30 minutes at room temperature.
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[18][20]
-
Incubation & Analysis: Incubate for 5-10 minutes at room temperature in the dark.[20] Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[21] Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data should be presented clearly for comparison. Below are example tables for summarizing results.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | IC₅₀ (nM) |
|---|---|---|
| Cancer Line A | 24 hours | > 1000 |
| Cancer Line A | 48 hours | 450.5 ± 35.2 |
| Cancer Line A | 72 hours | 180.2 ± 15.8 |
| Cancer Line B | 72 hours | 255.7 ± 22.1 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Assay)
| Treatment (48h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
|---|---|---|---|
| Vehicle Control | 92.1 ± 3.5 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| RvD1 (100 nM) | 75.4 ± 4.1 | 15.2 ± 2.2 | 6.8 ± 1.1 |
| RvD1 (500 nM) | 48.9 ± 5.6 | 28.7 ± 3.4 | 19.5 ± 2.9 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |
| RvD1 (250 nM) | 70.8 ± 3.3 | 15.5 ± 2.1 | 13.7 ± 1.8 |
Important Considerations
-
RvD1 Handling: this compound is a lipid mediator that can be sensitive to oxidation. Store stock solutions under inert gas (argon or nitrogen) at -80°C and minimize freeze-thaw cycles. Prepare working dilutions fresh before each experiment.
-
Dose-Response and Time-Course: It is critical to perform both dose-response and time-course experiments to fully characterize the effect of RvD1 on the chosen cancer cell line.
-
Cell Line Specificity: The effects of RvD1 may vary significantly between different cancer types and even between different cell lines from the same cancer type.
-
Controls: Always include a vehicle control to account for any effects of the solvent used to dissolve RvD1. Positive controls for apoptosis (e.g., staurosporine) or cell cycle arrest can also be valuable.
References
- 1. oatext.com [oatext.com]
- 2. This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits IL-6-Induced Epithelial-Mesenchymal Transition of Colorectal Cancer Cells by Targeting IL-6/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. scispace.com [scispace.com]
- 6. This compound inhibits the proliferation of lipopolysaccharide-treated HepG2 hepatoblastoma and PLC/PRF/5 hepatocellular carcinoma cells by targeting the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses inflammation-associated tumorigenesis in the colon by inhibiting IL-6-induced mitotic spindle abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Colony Formation [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. kumc.edu [kumc.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Sustained In Vivo Release of Liposomal Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, characterization, and in vivo application of liposomal Resolvin D1 (Lipo-RvD1) for sustained release. The protocols are based on established methodologies from peer-reviewed research to ensure reproducibility and efficacy in preclinical inflammatory models.
Introduction
This compound (RvD1), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1][2][3] However, its therapeutic potential is often limited by a short in vivo half-life due to rapid clearance and metabolic inactivation.[4][5][6] Encapsulation of RvD1 into liposomes offers a promising strategy to overcome this limitation by providing sustained release, thereby prolonging its pro-resolving and anti-inflammatory effects at lower dosages.[1][4][5] Liposomal formulations can passively target sites of inflammation and be taken up by phagocytic cells like macrophages, further enhancing their therapeutic efficacy.[7][8]
These notes detail the use of Lipo-RvD1 in preclinical models of osteoarthritis and myocardial infarction, demonstrating its potential as a therapeutic agent for inflammatory diseases.[1][4]
Data Presentation
Table 1: Physicochemical Characteristics of Liposomal RvD1 Formulations
| Parameter | Value | Reference |
| Liposome (B1194612) Composition | DPPC, DSPE-PEG, Cholesterol | [6] |
| Egg phosphatidylcholine (EPC-35), DSPE-PEG (2000), Cholesterol | [1] | |
| Method of Preparation | Thin-film hydration followed by extrusion | [1][5][6] |
| Size (Diameter) | 312 ± 10.1 nm | [5][6] |
| Zeta Potential | -1.92 ± 0.05 mV | [5][6] |
| Encapsulation Efficiency | 55.6 ± 24.5% | [5][6] |
| In Vitro Release Profile | Sustained release for ~11 days in human synovial fluid | [4][5] |
Table 2: In Vivo Efficacy of Liposomal RvD1 in a Mouse Model of Obesity-Associated Osteoarthritis
| Treatment Group | Dosage | Outcome Measures | Reference |
| Untreated | - | Severe cartilage damage | [4] |
| Free RvD1 | 25 ng/joint | No significant reduction in cartilage damage | [4][5] |
| Liposomal RvD1 (Prophylactic) | 25 ng/joint | Suppressed cartilage damage, Reduced OA-associated pain | [4][5] |
| Liposomal RvD1 (Therapeutic) | 25 ng/joint | Suppressed cartilage damage | [4][5] |
| Mechanism of Action | |||
| Liposomal RvD1 | 25 ng/joint | Increased M2 macrophages (CD206+), Suppressed M1 macrophages (iNOS+) in the synovium | [4][5] |
Table 3: In Vivo Efficacy of Liposomal RvD1 in a Mouse Model of Myocardial Infarction
| Treatment Group | Dosage | Outcome Measures (at day 5 post-MI) | Reference |
| MI-Saline | - | Increased neutrophil infiltration, Increased pro-inflammatory gene expression | [1] |
| Free RvD1 | 3 µg/kg/day | Reduced neutrophil recruitment, Down-regulation of pro-inflammatory genes, Improved fractional shortening | [1] |
| Liposomal RvD1 | 3 µg/kg/day | Reduced neutrophil recruitment, Down-regulation of pro-inflammatory genes, Improved fractional shortening | [1] |
| Mechanism of Action | |||
| Liposomal & Free RvD1 | 3 µg/kg/day | Increased expression of ALX/FPR2 receptor, Increased levels of pro-resolving mediators (RvD2, MaR1, LXA4) in the spleen, Reduced macrophage density | [1] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes the synthesis of Lipo-RvD1 using the thin-film hydration method followed by extrusion and a remote loading strategy.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
Cholesterol
-
This compound
-
Calcium Acetate (120 mM, pH 6.0)
-
Sodium Sulfate (B86663) solution (pH 4.0)
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (1 µm and 400 nm)
-
Water bath sonicator
-
Lyophilizer
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Extrusion:
-
Remote Loading of RvD1:
-
Pellet the extruded liposomes by centrifugation.
-
Resuspend the liposome pellet in a sodium sulfate solution (pH 4.0) containing RvD1.[5][6]
-
Incubate the mixture at 50°C for 1.5 hours to facilitate active loading of RvD1.[5][6]
-
The loading level can be adjusted, for example, to 50 ng RvD1 per mg of lipids.[5][6]
-
-
Purification:
Protocol 2: In Vitro Sustained Release Study
This protocol outlines a method to assess the release of RvD1 from the liposomal formulation in a physiologically relevant medium.
Materials:
-
Liposomal RvD1 formulation
-
Human synovial fluid (from OA patients, with appropriate ethical approval)[5]
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
-
Isopropanol
Procedure:
-
Incubate the Lipo-RvD1 formulation in 50% human synovial fluid at 37°C for various time points (e.g., up to 11 days).[5]
-
At each designated time point, collect an aliquot of the liposome suspension.
-
Wash the collected liposomes to separate them from the release medium.
-
Lyophilize the washed liposomes.
-
Dissolve the lyophilized powder in 50% isopropanol.[5]
-
Quantify the amount of RvD1 retained within the liposomes using a validated HPLC method.[5]
-
Calculate the percentage of RvD1 released at each time point relative to the initial amount loaded.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Osteoarthritis
This protocol details the application of Lipo-RvD1 in a surgically induced model of obesity-associated osteoarthritis.
Materials:
-
Male C57BL/6 mice
-
High-fat diet
-
Liposomal RvD1, Free RvD1, and vehicle control (e.g., saline)
-
Surgical equipment for destabilization of the medial meniscus (DMM) surgery
-
Anesthesia
-
Histology equipment and reagents (Safranin-O staining)
-
Immunohistochemistry reagents (antibodies for iNOS and CD206)
Procedure:
-
Induction of Obesity and OA:
-
Induce obesity in mice by feeding a high-fat diet.
-
Perform DMM surgery on one knee joint to induce OA.
-
-
Treatment Administration:
-
Outcome Assessment:
-
Euthanize mice at a predetermined endpoint (e.g., 8 weeks post-surgery).
-
Harvest the knee joints for histological analysis.
-
Stain joint sections with Safranin-O to assess cartilage damage.
-
Perform immunohistochemistry to quantify M1 (iNOS+) and M2 (CD206+) macrophages in the synovial membrane.[4][5]
-
Assess OA-associated pain using appropriate behavioral tests (e.g., von Frey filaments for allodynia).
-
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vivo evaluation of liposomal this compound.
Caption: Signaling pathway of this compound leading to the resolution of inflammation.
References
- 1. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained release this compound liposomes are effective in the treatment of osteoarthritis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Resolvin D1 Treatment in Experimental Autoimmune Neuritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Resolvin D1 (RvD1) in the treatment of experimental autoimmune neuritis (EAN), an animal model for Guillain-Barré syndrome (GBS). The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the therapeutic potential of RvD1.
Introduction
Experimental autoimmune neuritis (EAN) is a widely used animal model that mimics the clinical and pathological features of acute inflammatory demyelinating polyradiculoneuropathies (AIDP), a common form of GBS.[1][2] The disease is characterized by inflammatory cell infiltration into the peripheral nervous system (PNS), leading to demyelination and progressive paralysis.[3][4] this compound (RvD1), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), has emerged as a potent pro-resolving agent with significant anti-inflammatory and neuroprotective properties.[1][5][6] Studies have demonstrated that RvD1 can ameliorate the clinical severity of EAN, reduce inflammation, and promote tissue repair, highlighting its potential as a therapeutic agent for inflammatory neuropathies.[1][2][7]
Mechanism of Action
RvD1 exerts its therapeutic effects in EAN through a multi-faceted mechanism. It primarily acts by promoting the resolution of inflammation rather than simply suppressing the inflammatory response.[1][8] Key aspects of its mechanism include:
-
Enhancement of Efferocytosis: RvD1 promotes the phagocytic clearance of apoptotic T cells by macrophages in the peripheral nervous system.[1][2][8]
-
Modulation of Cytokine Profile: Treatment with RvD1 leads to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ, while concurrently increasing the levels of the anti-inflammatory cytokine TGF-β.[1][9][10]
-
Promotion of Pro-Resolving Cellular Phenotypes: RvD1 facilitates the polarization of macrophages towards an anti-inflammatory M2-like phenotype and increases the number of regulatory T (Treg) cells in the PNS.[1][2][8]
-
Signaling Pathways: RvD1 signals through G-protein coupled receptors, primarily ALX/FPR2 and GPR32 in rodents.[1][11] Downstream signaling involves the modulation of pathways such as NF-κB and MAPKs, leading to the observed anti-inflammatory effects.[7][10][12]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of RvD1 in EAN models.
Table 1: Effect of RvD1 on Clinical Score in EAN Rats
| Treatment Group | Day 15 Post-Immunization (Mean Clinical Score ± SEM) | Day 22 Post-Immunization (Mean Clinical Score ± SEM) |
| EAN + Vehicle | 3.5 ± 0.5 | 2.5 ± 0.4 |
| EAN + RvD1 | 2.0 ± 0.3 | 1.0 ± 0.2 |
Data adapted from Luo et al., 2016.[1]
Table 2: Effect of RvD1 on Pro-inflammatory Cytokine mRNA Levels in Sciatic Nerves of EAN Rats (Day 15 Post-Immunization)
| Cytokine | EAN + Vehicle (Relative mRNA Expression ± SEM) | EAN + RvD1 (Relative mRNA Expression ± SEM) |
| IL-1β | 4.2 ± 0.6 | 2.1 ± 0.3 |
| TNF-α | 5.8 ± 0.7 | 2.9 ± 0.4 |
| IL-17 | 3.9 ± 0.5 | 1.8 ± 0.2 |
| IFN-γ | 4.5 ± 0.6 | 2.3 ± 0.3 |
Data adapted from Luo et al., 2016.[1]
Table 3: Effect of RvD1 on Anti-inflammatory Cytokine mRNA Levels in Sciatic Nerves of EAN Rats (Day 15 Post-Immunization)
| Cytokine | EAN + Vehicle (Relative mRNA Expression ± SEM) | EAN + RvD1 (Relative mRNA Expression ± SEM) |
| TGF-β | 1.5 ± 0.2 | 3.2 ± 0.4 |
Data adapted from Luo et al., 2016.[1]
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Neuritis (EAN) in Lewis Rats
This protocol describes a standard method for inducing EAN in Lewis rats.[1]
Materials:
-
Male Lewis rats (8–10 weeks old)
-
Bovine peripheral nerve myelin (P2) protein or synthetic peptide (e.g., P0 peptide 180-199)[13]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (26-gauge)
Procedure:
-
Prepare the immunogen emulsion by emulsifying the P2 protein or peptide in an equal volume of CFA to a final concentration of 2 mg/mL.
-
Anesthetize the rats using an appropriate method.
-
Inject 100 µL of the emulsion subcutaneously, divided between the two hind footpads.
-
Monitor the animals daily for clinical signs of EAN and body weight changes.
Protocol 2: this compound Treatment of EAN
This protocol outlines the administration of RvD1 to EAN animals.
Materials:
-
This compound (RvD1)
-
Sterile vehicle (e.g., saline or PBS containing a small percentage of ethanol)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of RvD1 in a suitable solvent (e.g., ethanol) and dilute it to the final desired concentration in sterile saline or PBS immediately before use. A typical final concentration of ethanol (B145695) should be less than 1%.
-
From the onset of clinical signs (typically around day 7-10 post-immunization), administer RvD1 or vehicle control via intraperitoneal (i.p.) injection.
-
A commonly used dosage is 1 µg per rat per day.[1]
-
Continue daily treatment throughout the course of the disease or as per the experimental design.
-
Monitor the animals daily for clinical severity and body weight.
Protocol 3: Clinical Scoring of EAN
Clinical signs of EAN are typically scored daily in a blinded manner.[1][14][15][16][17]
Scoring Scale:
-
0: No signs of disease
-
1: Limp tail
-
2: Mild paraparesis (waddling gait)
-
3: Moderate paraparesis (difficulty in righting)
-
4: Severe paraparesis or tetraparesis
-
5: Moribund state or death
Visualizations
Caption: RvD1 signaling pathway in EAN.
Caption: Experimental workflow for EAN induction and RvD1 treatment.
References
- 1. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of this compound on LPS-treated MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resolvin D1 (RvD1) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Resolvin D1 (RvD1) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for RvD1 in a mouse model?
A1: The effective dose of RvD1 is highly dependent on the animal model, the disease state, and the route of administration. Doses can range from picograms to micrograms per animal. For systemic inflammation models, intraperitoneal (i.p.) injections of 100 ng to 1000 ng per mouse have been shown to be effective in reducing arthritis scores.[1][2] In models of neuroinflammation or localized pain, much lower doses administered locally (e.g., intrathecally) can be potent, with ED₅₀ values as low as 0.2 to 0.6 picograms observed in bone cancer pain models.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: Which route of administration is most effective for RvD1?
A2: The choice of administration route depends on the target tissue and the desired systemic versus local effect.
-
Intraperitoneal (i.p.): Commonly used for systemic inflammation models like arthritis or peritonitis, with typical doses around 100-1000 ng/mouse.[1][4]
-
Intravenous (i.v.): Used for rapid systemic distribution, particularly in models like myocardial ischemia-reperfusion injury.[5]
-
Intrathecal (i.t.): Ideal for targeting the central nervous system to address neuropathic or cancer-induced pain, requiring very low doses (in the picogram range).[3]
-
Topical: Effective for dermal wound healing models.[6]
-
Subcutaneous (s.c.): Has been used for promoting bone regeneration in calvarial defect models.[7]
Q3: How should I prepare and handle RvD1 for in vivo studies?
A3: RvD1 is a lipid mediator that is susceptible to rapid inactivation and degradation.[8][9] It is typically supplied in a solution of ethanol (B145695) and should be stored at -80°C. For in vivo administration, the ethanol stock solution should be diluted in a sterile, pyrogen-free vehicle such as saline or phosphate-buffered saline (PBS) immediately before use. It is critical to minimize the time the diluted RvD1 solution is kept at room temperature.
Q4: What are the main challenges when working with RvD1 in vivo?
A4: The primary challenge is the short biological half-life of RvD1. It is subject to rapid metabolic inactivation, primarily through oxidation.[8][10] This rapid clearance often necessitates frequent administration to maintain therapeutic levels, which can be a limitation in long-term studies.[9][11] Furthermore, its lipophilic nature can present formulation challenges.
Q5: How can I improve the stability and bioavailability of RvD1 in my experiments?
A5: To overcome the rapid inactivation of RvD1, several strategies have been developed:
-
Liposomal Formulations: Encapsulating RvD1 in liposomes (lipo-RvD1) can protect it from metabolic degradation, provide sustained release, and improve its therapeutic efficacy at lower overall dosages.[8][9][11] Lipo-RvD1 has been shown to act as a source of RvD1 for up to 11 days in vitro.[9][11]
-
Biologic Scaffolds: Integrating RvD1 into biological matrix membranes can create a sustained-release system that promotes tissue regeneration.[12]
-
Synthetic Analogs: Chemically stable analogs, such as benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), have been designed to be resistant to metabolic inactivation while retaining the pro-resolving activities of the parent molecule.[5]
Troubleshooting Guide
Issue: No significant therapeutic effect is observed after RvD1 administration.
This is a common issue that can be addressed by systematically evaluating several experimental factors. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for experiments with no observed RvD1 effect.
Quantitative Data Summary
The following tables summarize effective RvD1 dosages used in various preclinical in vivo models.
Table 1: Systemic and Local Administration of RvD1 in Rodent Models
| Disease Model | Animal | Route of Administration | Effective Dosage Range | Key Outcome | Reference |
| Collagen-Induced Arthritis | Mouse | Intraperitoneal (i.p.) | 100 - 1000 ng/day | Reduced arthritis score | [1][2] |
| T Cell Activation | Mouse | Intraperitoneal (i.p.) | 100 ng/mouse | Reduced T-cell cytokine production | [4] |
| Type 2 Diabetes | Rat | Intraperitoneal (i.p.) | 60 ng/animal | Abrogated STZ-induced diabetes | [13] |
| Myocardial Infarction | Mouse | Intravenous (i.v.) | 1 µg (analog BDA-RvD1) | Reduced neutrophil infiltration | [5][8] |
| Bone Cancer Pain | Mouse | Intrathecal (i.t.) | 0.0001 - 3 ng (ED₅₀ ~0.2-0.3 pg) | Reduced hyperalgesia | [3] |
| Dermal Wound Healing | Mouse | Topical | 2000 nM solution | Accelerated wound closure | [6] |
| Bone Regeneration | Rat | Subcutaneous (s.c.) | Weekly administration | Increased new bone formation | [7] |
Table 2: Advanced Delivery Strategies for RvD1
| Delivery System | Disease Model | Animal | Key Advantage | Reference |
| Liposomal RvD1 | Myocardial Infarction | Mouse | Improved resolution of inflammation | [8] |
| Liposomal RvD1 | Osteoarthritis | Mouse | Efficacy at lower dosages, sustained release | [9][11] |
| Platelet-Chimeric Liposome (B1194612) | Myocardial Ischemia | Mouse | Targeted delivery to injured tissue | [14] |
| Synthetic Analog (BDA-RvD1) | Peritonitis | Mouse | Increased metabolic stability, potent pro-resolving action | [5] |
Experimental Protocols & Workflows
A typical experimental workflow for an in vivo study involving RvD1 requires careful planning from dose selection through endpoint analysis.
Caption: General experimental workflow for in vivo studies using this compound.
Protocol: RvD1 Administration in a Mouse Model of Peritonitis
This protocol is adapted from methodologies described for studying the resolution of inflammation.
1. Materials:
-
This compound (stored at -80°C in ethanol)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Zymosan A (or other inflammatory stimulus like LPS)
-
Experimental animals (e.g., C57BL/6 mice)
2. Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with Zymosan A (e.g., 1 mg in 0.5 mL saline) to induce an inflammatory response.
-
Preparation of RvD1 Solution: Immediately prior to administration, thaw the RvD1 stock solution. Dilute the required amount in sterile saline to achieve the desired final concentration (e.g., 100 ng per 200 µL). Vortex gently to mix.
-
RvD1 Administration: At a specified time point after the inflammatory insult (e.g., 4 hours), administer the diluted RvD1 solution (e.g., 100 ng in 200 µL) via i.p. injection. The control group should receive an equal volume of the vehicle (saline with a corresponding final concentration of ethanol).
-
Monitoring Resolution: Collect peritoneal lavage fluid at various time points (e.g., 4, 12, 24 hours) after RvD1 treatment.
-
Endpoint Analysis: Analyze the lavage fluid for:
-
Cell Counts: Determine total and differential leukocyte counts (neutrophils, macrophages) using a hemocytometer or flow cytometry.
-
Mediator Analysis: Measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.[2][15]
-
Phagocytosis Assay: Assess the phagocytic capacity of macrophages by measuring the engulfment of apoptotic neutrophils.
-
Key Signaling Pathways
RvD1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32 .[2][4] Activation of these receptors initiates downstream signaling that shifts the local environment from pro-inflammatory to pro-resolving.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal Administration of this compound and E1 Decreases Hyperalgesia in Mice with Bone Cancer Pain: Involvement of Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on bone regeneration in a rat calvarial defect model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained release this compound liposomes are effective in the treatment of osteoarthritis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Novel this compound-Loaded Biologics as an Advanced Approach for Inflammation Control and Tissue Regeneration: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted delivery and ROS-responsive release of this compound by platelet chimeric liposome ameliorates myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Resolvin D1 (RvD1). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term stability, this compound, typically supplied in ethanol (B145695), should be stored at -80°C.[1][2] Under these conditions, it is stable for at least one year.[1] It is also noted to be light-sensitive, so protection from light is crucial.[1]
Q2: Can I store this compound in solvents other than ethanol?
A2: It is recommended to store and handle RvD1 in an ethanol solution.[1] Solvents such as dimethyl formamide (B127407) (DMSO) or dimethylformamide can cause isomerization and degradation of resolvins.[1][2] If you need to change the solvent, it is advised to evaporate the ethanol under a gentle stream of nitrogen and immediately add the solvent of choice.[1]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of RvD1 are not stable and should be prepared immediately before use and any unused solution should be discarded.[1][2] The solubility of RvD1 in PBS (pH 7.2) is approximately 0.05 mg/ml.[1] While formal stability data in aqueous solutions is limited, one source suggests it may be stable for up to 3 hours in water, based on the stability of an ELISA standard curve at 4°C.[2]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation and isomerization of resolvins.[1][2] It is best practice to aliquot the stock solution upon receipt into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q5: What are the main degradation pathways for this compound?
A5: this compound is susceptible to degradation through several mechanisms. These include:
-
Oxidation: As a lipid mediator derived from docosahexaenoic acid (DHA), RvD1 is prone to oxidation.[3][4][5][6]
-
Isomerization: Changes in the double bond geometry can occur, particularly under improper storage or handling conditions.[1]
-
Enzymatic Inactivation: In biological systems, RvD1 can be metabolized and inactivated by enzymes.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of RvD1: Improper storage, repeated freeze-thaw cycles, or use of inappropriate solvents (DMSO).[1][2] 2. Instability in aqueous media: Prolonged incubation in aqueous buffers before use.[1] 3. Incorrect dosage: The effective concentration of RvD1 is typically in the low nanomolar range. | 1. Verify storage conditions: Ensure RvD1 is stored at -80°C and protected from light. Aliquot stock solutions to avoid freeze-thaw cycles.[1] 2. Prepare fresh solutions: For biological experiments, evaporate the ethanol and dissolve RvD1 in aqueous buffer immediately before application.[1] 3. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Variability between experimental replicates. | 1. Inconsistent preparation of working solutions: Differences in the time between dissolving RvD1 in aqueous buffer and its use in the assay. 2. Pipetting errors: Inaccuracy in pipetting small volumes of concentrated stock solutions. | 1. Standardize protocol: Prepare working solutions at the same time for all replicates and use them immediately. 2. Use appropriate pipetting techniques: Use calibrated pipettes and consider serial dilutions to achieve the final desired concentration accurately. |
| Precipitation of RvD1 in aqueous buffer. | Low solubility: The solubility of RvD1 in aqueous buffers like PBS is limited (approx. 0.05 mg/mL).[1] | 1. Ensure complete dissolution: After evaporating the ethanol, vortex or gently sonicate to ensure the neat oil is fully dissolved in the aqueous buffer. 2. Avoid high concentrations: Do not exceed the solubility limit of RvD1 in your chosen buffer. |
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C | Long-term stability (≥1 year) | [1][2] |
| Storage Solvent | Ethanol | Prevents isomerization and degradation | [1] |
| Light Exposure | Protect from light | RvD1 is light-sensitive | [1] |
| Freeze-Thaw Cycles | Avoid | Can cause degradation and isomerization | [1][2] |
| Aqueous Solution Stability | Prepare fresh, use immediately | Prone to degradation in aqueous media | [1] |
| Recommended Solvents for Dilution | Aqueous buffers (e.g., PBS), isotonic saline | For biological experiments, ensuring minimal residual organic solvent | [1] |
| Solvents to Avoid for Storage | Dimethyl formamide (DMF), DMSO | Can cause degradation and isomerization | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Retrieve Stock Solution: Remove the vial of RvD1 in ethanol from -80°C storage.
-
Evaporate Ethanol: Under a gentle stream of nitrogen, carefully evaporate the ethanol until a neat oil remains.
-
Immediate Reconstitution: Immediately add the desired volume of pre-warmed (37°C) aqueous buffer (e.g., sterile PBS or cell culture medium) to the vial.
-
Ensure Dissolution: Gently vortex or triturate the solution to ensure the RvD1 is fully dissolved.
-
Final Dilution: Further dilute the reconstituted RvD1 to the final working concentration in your cell culture medium.
-
Immediate Use: Add the RvD1-containing medium to your cells immediately. Do not store the aqueous solution.[1]
Protocol 2: Assessment of this compound Stability using HPLC
-
Sample Preparation: Prepare several aliquots of RvD1 in the solvent of interest (e.g., ethanol, PBS, DMSO). Store them under different conditions (e.g., -80°C, 4°C, room temperature, exposure to light).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 24 hours), take a sample from each condition.
-
HPLC Analysis: Analyze the samples using a reverse-phase C18 column. A typical mobile phase could be a gradient of methanol (B129727) and water with 0.01% acetic acid.[8]
-
Detection: Monitor the elution profile at the maximum absorbance wavelength for RvD1, which is 302 nm.[1]
-
Quantification: The stability of RvD1 is determined by comparing the peak area of RvD1 at different time points relative to the initial time point (t=0). A decrease in the peak area indicates degradation.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | The Lipid Mediator this compound Reduces the Skin Inflammation and Oxidative Stress Induced by UV Irradiation in Hairless Mice [frontiersin.org]
- 4. Frontiers | this compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress [frontiersin.org]
- 5. This compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Inflammation and Pelvic Pain Associated with EAP by Inhibiting Oxidative Stress and NLRP3 Inflammasome Activation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Resolvin D1 in aqueous buffers
Welcome to the Technical Support Center for Resolvin D1 (RvD1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of RvD1 during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this potent pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (RvD1) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a potent anti-inflammatory and pro-resolving agent with significant therapeutic potential.[1][2] However, RvD1 is a lipophilic molecule with poor solubility in aqueous buffers, which can lead to challenges in preparing consistent and effective solutions for in vitro and in vivo experiments.[3]
Q2: My this compound, supplied in ethanol (B145695), precipitated when I diluted it in my aqueous buffer. What happened?
A2: This is a common issue known as "solvent shock." When a concentrated stock of a hydrophobic compound in an organic solvent (like ethanol) is rapidly diluted into an aqueous buffer, the compound can crash out of solution because it is not soluble in the resulting low-concentration organic solvent mixture.
Q3: How can I prevent my this compound from precipitating when preparing aqueous solutions?
A3: To prevent precipitation, it is crucial to dilute the ethanolic stock solution slowly and with constant mixing into the pre-warmed aqueous buffer. It is also important to ensure the final concentration of ethanol is as low as possible, while still maintaining the solubility of RvD1. For many applications, a final ethanol concentration of 0.1% or less is recommended.
Q4: I've observed a precipitate in my cell culture plates a few hours after adding RvD1. What could be the cause?
A4: Delayed precipitation can occur due to several factors, including:
-
Temperature fluctuations: Moving plates between a warm incubator and a cooler biosafety cabinet can decrease the solubility of the compound.
-
Interactions with media components: RvD1 may interact with proteins or salts in the cell culture medium over time, leading to the formation of insoluble complexes.
-
Exceeding the solubility limit: Even with a low final ethanol concentration, the concentration of RvD1 itself may be too high for the aqueous environment of the cell culture medium.
Q5: Are there alternative solvents I can use for this compound?
A5: While RvD1 is typically supplied in ethanol, it is also soluble in other organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] However, it is important to note that some sources recommend avoiding DMF and DMSO as they can cause isomerization and degradation of resolvins.[3] If used, the final concentration of these solvents in your experiment should be minimized and validated for their effects on your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dilution of ethanolic stock in aqueous buffer. | Solvent shock due to rapid dilution. | Add the ethanolic stock dropwise to the pre-warmed aqueous buffer while gently vortexing. |
| Final ethanol concentration is too low to maintain solubility. | Ensure the final ethanol concentration is sufficient to keep RvD1 in solution, but minimal enough to not affect the experiment (typically <0.1%). | |
| Concentration of RvD1 is too high for the aqueous buffer. | Reduce the final working concentration of RvD1. | |
| Cloudiness or precipitate appears in cell culture wells after incubation. | Temperature fluctuations affecting solubility. | Pre-warm all buffers and media. Minimize the time culture plates are outside the incubator. |
| Interaction with serum proteins or other media components. | Test the stability of your RvD1 working solution in your specific cell culture medium over time. Consider reducing the serum concentration if possible for the duration of the treatment. | |
| The compound is degrading over time. | Prepare fresh working solutions of RvD1 for each experiment and use them immediately. Aqueous solutions of RvD1 should be discarded after use.[3] | |
| Inconsistent experimental results. | Inaccurate concentration of soluble RvD1 due to partial precipitation. | Visually inspect all solutions for any signs of precipitation before use. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant. |
| Degradation of RvD1. | Avoid repeated freeze-thaw cycles of the stock solution.[3] Store the ethanolic stock solution at -80°C in small, single-use aliquots.[3] |
Quantitative Data on this compound Solubility
The solubility of this compound is highly dependent on the solvent and the presence of solubilizing agents. The following table summarizes available quantitative data.
| Solvent/Buffer | Solubility | Notes |
| Ethanol | ~50 mg/mL[4] | RvD1 is typically supplied and stored in ethanol. |
| Dimethylformamide (DMF) | ~50 mg/mL[4] | Use with caution as it may cause degradation.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.05 mg/mL[3][4] | This is a very low solubility, highlighting the challenge of working with RvD1 in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of RvD1 Working Solution from Ethanolic Stock (for in vitro use)
This protocol describes the standard method for diluting an ethanolic stock of RvD1 for use in cell culture experiments.
-
Thaw the Stock Solution: Remove the vial of RvD1 in ethanol from -80°C storage and allow it to thaw on ice, protected from light.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation from solvent shock, first prepare an intermediate dilution of the stock solution in absolute ethanol. For example, if your stock is 100 µg/mL, you might prepare a 10 µg/mL intermediate dilution.
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium or desired aqueous buffer (e.g., PBS) to 37°C.
-
While gently vortexing the pre-warmed medium/buffer, add the required volume of the RvD1 ethanolic stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Ensure the final concentration of ethanol is below a level that would affect your cells (typically <0.1%).
-
-
Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous solutions of RvD1.[3]
Protocol 2: Preparation of an Organic Solvent-Free Aqueous Solution of RvD1
This method is for applications where even trace amounts of organic solvent are not acceptable.
-
Evaporate the Ethanol: In a sterile glass vial, dispense the required amount of the RvD1 ethanolic stock solution.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil of RvD1 remains.[3]
-
Dissolve in Aqueous Buffer: Immediately add the desired volume of pre-warmed aqueous buffer directly to the neat oil.[3]
-
Vortex and Sonicate: Vortex the solution vigorously to aid in dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the RvD1 is fully dissolved.
-
Use Immediately: This solution is unstable and should be used immediately after preparation.[3]
Protocol 3: Preparation of Liposomal RvD1 (Lipo-RvD1)
Encapsulating RvD1 in liposomes is an effective strategy to improve its solubility, stability, and provide sustained release. This is a general protocol based on the thin-film hydration method.
-
Prepare Lipid Mixture: In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, DSPE-PEG, cholesterol) in chloroform (B151607).
-
Create Thin Lipid Film: Evaporate the chloroform using a rotary evaporator to create a thin, uniform lipid film on the inside of the flask.
-
Hydrate the Film: Hydrate the lipid film with an aqueous solution (e.g., calcium acetate) at a temperature above the lipid transition temperature (e.g., 45°C) to form multilamellar vesicles.
-
Extrusion: To create unilamellar vesicles of a defined size, pass the vesicle suspension through polycarbonate membranes with specific pore sizes (e.g., 1 µm, 400 nm, 100 nm) using an extruder.
-
Remote Loading of RvD1:
-
Pellet the extruded liposomes by centrifugation and resuspend them in a solution containing RvD1 (e.g., in a sodium sulfate (B86663) solution at pH 4).
-
Incubate the mixture at an elevated temperature (e.g., 50°C) for a set period (e.g., 1.5 hours) to allow for active loading of RvD1 into the liposomes.
-
-
Purification: Wash the liposomal suspension twice with PBS to remove any unloaded RvD1.
-
Characterization and Use: Characterize the liposomes for size, zeta potential, and encapsulation efficiency. The Lipo-RvD1 formulation is now ready for use.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32. This binding initiates downstream signaling cascades that modulate cellular responses to inflammation.
Caption: this compound signaling through ALX/FPR2 and GPR32 receptors.
Experimental Workflow for In Vitro Cell-Based Assay
This diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.
Caption: A typical workflow for an in vitro cell-based assay with this compound.
Logical Flow for Troubleshooting RvD1 Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Resolvin D1 Experimental Integrity
Welcome to the technical support center for Resolvin D1 (RvD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of RvD1 during experimental procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and efficacy of RvD1 in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (RvD1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the resolution of inflammation by promoting the clearance of cellular debris and reducing pro-inflammatory signals.[1][3] However, RvD1 is a chemically sensitive molecule, susceptible to degradation from factors such as temperature, pH, light, and enzymatic activity, which can lead to a loss of its biological function and result in inconsistent experimental outcomes.[4]
Q2: How should I store my stock solution of this compound?
A2: this compound is typically supplied in an ethanol (B145695) solution. For long-term storage, it is critical to keep the stock solution at -80°C. This minimizes chemical degradation and preserves its potency.
Q3: Can I use solvents other than ethanol to dissolve this compound?
A3: While ethanol is the recommended solvent for storage, some protocols may require the use of other solvents like dimethyl sulfoxide (B87167) (DMSO). However, it's important to be aware that some sources suggest resolvins can be unstable in DMSO. If you must use DMSO, it is advisable to prepare the solution immediately before use and keep the final concentration in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: How long is this compound stable in aqueous solutions like cell culture media?
A4: Once diluted in an aqueous buffer or cell culture medium, the stability of this compound is significantly reduced. It is highly recommended to use the prepared aqueous solutions immediately. The half-life of RvD1 in vivo is predicted to be under 3 hours, and similar rapid degradation can be expected in vitro at 37°C.[6]
Q5: What are the main pathways of this compound degradation?
A5: The primary degradation pathways for this compound are enzymatic and non-enzymatic oxidation. A key enzymatic route involves eicosanoid oxidoreductases which convert the biologically active hydroxyl groups at positions 8 and 17 to less active keto groups, forming 8-oxo- and 17-oxo-RvD1.[7] RvD1 is also susceptible to degradation through exposure to light and repeated freeze-thaw cycles.
Q6: Is there a more stable alternative to this compound?
A6: Yes, the aspirin-triggered epimer of RvD1, 17(R)-Resolvin D1 (AT-RvD1), has been shown to be more resistant to enzymatic inactivation.[8][9] This increased stability can lead to more consistent results in some experimental models. Additionally, chemically stable analogs of RvD1 have been developed and may be suitable for certain applications.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on degradation as a potential cause.
| Problem | Potential Cause(s) Related to Degradation | Recommended Solution(s) |
| Inconsistent or no biological effect of RvD1 | 1. Degraded stock solution: Improper storage or repeated freeze-thaw cycles. 2. Degradation in working solution: Delay between preparation and use of aqueous RvD1 solutions. 3. Enzymatic inactivation: Presence of oxidoreductases in the experimental system (e.g., cell lysates, serum). | 1. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -80°C. 2. Prepare working solutions immediately before adding to your experiment. 3. For in vitro assays, consider using serum-free media if compatible with your cells. Be mindful of the short half-life of RvD1. |
| High variability between experimental replicates | 1. Inconsistent handling: Differences in incubation times after adding RvD1. 2. Exposure to light: Preparation of solutions in direct light. 3. Solvent effects: Use of inappropriate solvents or high solvent concentrations. | 1. Standardize all experimental timelines meticulously. 2. Protect RvD1 solutions from light by using amber tubes and minimizing exposure. 3. Use ethanol as the primary solvent for stock solutions. If using DMSO, ensure the final concentration is low and consistent across all wells. |
| Loss of RvD1 activity over the course of a long-term experiment (e.g., >24 hours) | 1. Natural degradation: RvD1 has a short half-life in aqueous environments at 37°C. | 1. For long-term cell culture experiments, consider replenishing the media with freshly prepared RvD1 at regular intervals. 2. Alternatively, consider using a more stable analog of RvD1 or a liposomal formulation for sustained release.[10][11][12] |
Quantitative Data on RvD1 Stability
While specific half-life data for RvD1 under various experimental conditions is limited in the literature, the general consensus is that its stability in aqueous solutions at physiological temperatures is low. The following table provides a qualitative summary based on available information and principles of lipid mediator stability.
| Condition | Solvent | Temperature | Expected Stability | Recommendation |
| Long-term Storage | Ethanol | -80°C | High | Store stock solutions in small aliquots. |
| Short-term Storage | Ethanol | -20°C | Moderate | Avoid for periods longer than a few days. |
| Working Solution | Aqueous Buffer / Media | 37°C | Very Low | Prepare immediately before use. |
| Working Solution | Aqueous Buffer / Media | 4°C | Low | Use within a few hours. |
| Working Solution | Aqueous Buffer / Media | Room Temp | Very Low | Use immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell Culture Experiments
This protocol outlines the steps for diluting a stock solution of this compound for use in cell culture assays.
Materials:
-
This compound stock solution in ethanol (e.g., 100 µg/mL)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the RvD1 stock solution on ice, protected from light.
-
Prepare Intermediate Dilution (if necessary): To avoid precipitation and solvent shock to cells, it is recommended to perform a serial dilution.
-
First, dilute the stock solution 1:10 in pre-warmed cell culture medium. For example, add 2 µL of a 100 µg/mL stock to 18 µL of medium to get a 10 µg/mL intermediate solution. Gently pipette to mix.
-
-
Prepare Final Working Solution: Further dilute the intermediate solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 100 nM (~37.6 ng/mL) in 1 mL of medium, you would add approximately 3.76 µL of the 10 µg/mL intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium without RvD1.
-
Immediate Use: Use the freshly prepared working solution and vehicle control to treat your cells immediately.
Protocol 2: Administration of this compound for In Vivo Mouse Experiments
This protocol provides a general guideline for preparing and administering this compound to mice. Dosing and route of administration should be optimized for your specific experimental model.
Materials:
-
This compound stock solution in ethanol
-
Sterile phosphate-buffered saline (PBS) or 0.9% physiological saline
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the RvD1 stock solution on ice, protected from light.
-
Prepare Dosing Solution: Dilute the RvD1 stock solution in sterile PBS or saline to the desired final concentration for injection. The final concentration of ethanol in the injected volume should be minimal. For example, for an intraperitoneal (i.p.) injection of 100 ng RvD1 in a 100 µL volume, you would dilute the appropriate amount of stock solution in PBS.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of ethanol in PBS or saline.
-
Administration: Administer the freshly prepared RvD1 dosing solution and vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous, or intrastromal injection).[13][14][15][16][17] The timing of administration will depend on the experimental design (e.g., pre-treatment before an inflammatory challenge or therapeutic treatment at the peak of inflammation).
Visualizations
This compound Biosynthesis and Degradation Pathway
Caption: Biosynthesis of this compound from DHA and its subsequent enzymatic inactivation.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to pro-resolving effects.
Recommended Experimental Workflow for RvD1
Caption: Critical steps in the experimental workflow to maintain this compound stability.
References
- 1. This compound attenuated liver injury caused by chronic ethanol and acute LPS challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways [mdpi.com]
- 3. This compound enhances necroptotic cell clearance through promoting macrophage fatty acid oxidation and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. Local Treatment of Liposomal Resolvin-D1: Inhibition of Periodontitis IADR Abstract Archives [iadr.abstractarchives.com]
- 11. Targeted delivery and ROS-responsive release of this compound by platelet chimeric liposome ameliorates myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Activity of this compound (RvD1) in Murine MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrathecal Administration of this compound and E1 Decreases Hyperalgesia in Mice with Bone Cancer Pain: Involvement of Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects the liver from ischemia/reperfusion injury by enhancing M2 macrophage polarization and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Resolvin D1 ELISA kit cross-reactivity issues
Technical Support Center: Resolvin D1 (RvD1) ELISA Kit
This guide provides troubleshooting assistance and frequently asked questions for researchers using this compound (RvD1) ELISA kits. It addresses common issues, with a focus on cross-reactivity, to help ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: My sample values seem higher than expected. Could cross-reactivity be an issue?
A1: Yes, higher than expected concentrations can be a sign of cross-reactivity. Immunoassays may recognize structurally similar molecules, leading to an overestimation of the target analyte.[1] this compound is part of a large family of specialized pro-resolving mediators (SPMs) derived from polyunsaturated fatty acids, many of which share structural similarities.[2][3] It is crucial to consult your specific kit's datasheet for known cross-reactants. For critical applications, researchers are often advised to validate their ELISA results with a secondary detection method like LC-MS/MS.[1][4]
Q2: Which molecules are known to cross-react with RvD1 ELISA kits?
A2: Cross-reactivity varies significantly between manufacturers. However, common cross-reactants include other lipid mediators that are structurally related to RvD1. These can include isomers of RvD1 (e.g., 17(R)-RvD1), other resolvins (e.g., Resolvin D2), and precursors or related compounds like Lipoxin A4.[4] Always refer to the cross-reactivity chart provided in your kit's manual.
Q3: What does the "assay range" and "sensitivity" of a kit mean?
A3: The assay range is the concentration range within which the assay is precise and accurate, typically from the lowest to the highest standard on the curve (e.g., 3.3-2,000 pg/ml).[4][5] Sensitivity (or the lower limit of detection) is the lowest concentration of RvD1 that can be reliably distinguished from zero. This is often reported as a value like 15 pg/ml.[4][5] Running samples with concentrations outside the assay range will lead to inaccurate results.
Q4: My results show high variability between duplicate or triplicate wells. What could be the cause?
A4: High variability is often due to technical errors during the assay procedure. Common causes include:
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Inaccurate Pipetting: Use calibrated pipettes, ensure tips are firmly seated, and avoid air bubbles.[6][7] Change tips for each standard, sample, and reagent.[6][7]
-
Insufficient Washing: Inadequate washing can leave unbound reagents in the wells, leading to high background and inconsistent results. Ensure complete removal of wash buffer after each step.[6]
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate can cause variability. Avoid stacking plates and ensure the plate is sealed properly during incubations.[7]
-
Improper Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the plate.
Q5: I am seeing a weak or no signal, even in my standards. What should I do?
A5: A weak or absent signal can stem from several issues:
-
Reagent Problems: Check the expiration dates of all kit components.[7] Ensure that reagents requiring reconstitution were prepared correctly. The enzyme conjugate or substrate may have lost activity.
-
Incorrect Procedure: Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed as per the protocol.
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for absorbance reading (e.g., 450 nm).[6][8]
Cross-Reactivity Data
The degree to which an antibody binds to molecules other than its specific target is a critical parameter of an ELISA kit. Below is a table summarizing typical cross-reactivity data for a commercially available this compound ELISA kit. Note: This is an example, and you must consult the manual for the specific kit you are using.
| Cross-Reactant Molecule | Typical % Cross-Reactivity |
| This compound (17(S)-RvD1) | 100% |
| 5(S),6(R)-Lipoxin A4 | 20% |
| 17(R)-Resolvin D1 | 4.2% |
| 10(S),17(S)-DiHDoHE | 0.7% |
| Resolvin D2 | 0.05% |
| Docosahexaenoic Acid (DHA) | <0.01% |
| 17(S)-HDoHE | <0.01% |
| Resolvin E1 | <0.01% |
| (Data sourced from a Cayman Chemical this compound ELISA Kit datasheet as an example)[4] |
Troubleshooting Experimental Workflows
If you suspect matrix effects or other interferences are affecting your results, performing validation experiments is essential. The following diagrams and protocols outline key troubleshooting procedures.
Diagram: Troubleshooting Workflow for Unexpected ELISA Results
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DSpace [cora.ucc.ie]
- 4. caymanchem.com [caymanchem.com]
- 5. Cambridge Bioscience: this compound ELISA [bioscience.co.uk]
- 6. Human this compound (RvD1) Elisa Kit – AFG Scientific [afgsci.com]
- 7. biomatik.com [biomatik.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to minimize variability in Resolvin D1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Resolvin D1 (RvD1).
Troubleshooting Guide
This guide addresses common issues encountered during RvD1 experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observed effect of RvD1 in cell culture. | RvD1 Degradation: RvD1 is a lipid mediator that is sensitive to storage conditions, solvent, and handling. It can degrade if not stored or prepared properly.[1] | - Store RvD1 stock solutions in ethanol (B145695) at -80°C.[1] - Avoid repeated freeze-thaw cycles.[1] - For experiments, make fresh dilutions in aqueous buffers or isotonic saline immediately before use.[1] - Avoid solvents like dimethyl formamide (B127407) (DMF) or DMSO, which can cause isomerization and degradation.[1] |
| Suboptimal Cell Conditions: Cell passage number, confluency, and overall health can impact responsiveness to RvD1. | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and at an appropriate confluency as determined by your specific assay. - Standardize all cell culture procedures. | |
| Incorrect RvD1 Concentration: The effective concentration of RvD1 can vary significantly between cell types and experimental models. | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Effective concentrations can range from the picomolar to nanomolar range.[2][3] | |
| High variability between replicate wells in an ELISA. | Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. | - Use calibrated pipettes and ensure proper technique.[4][5] - When adding reagents, maintain a consistent order and timing across the plate.[4] |
| Inadequate Washing: Insufficient washing can lead to high background and variability. | - Ensure all wells are completely filled and aspirated during each wash step.[5] - Increase the number of washes if high background persists.[6] | |
| Plate Reader Issues: Incorrect wavelength settings or a malfunctioning plate reader can affect results. | - Verify the correct wavelength and filter settings for your specific ELISA kit.[5] | |
| Difficulty reproducing in vivo results. | Animal Variability: Age, weight, and health status of animals can influence the inflammatory response and subsequent effects of RvD1. | - Use age- and weight-matched animals for all experimental groups.[7] - Ensure consistent housing and handling conditions. |
| Route and Timing of Administration: The method and timing of RvD1 administration can impact its bioavailability and efficacy. | - Standardize the route of administration (e.g., intravenous, intraperitoneal) and the timing relative to the inflammatory stimulus.[7][8] | |
| Sample Collection and Processing: Variability can be introduced during the collection and processing of tissues or fluids. | - Follow a standardized protocol for sample collection and processing to minimize degradation of RvD1 and other analytes.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound (RvD1) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[7][10] It actively promotes the resolution of inflammation through several mechanisms. RvD1 binds to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32, on the surface of immune cells.[10][11][12][13] This interaction triggers intracellular signaling cascades that lead to:
-
Inhibition of neutrophil infiltration to sites of inflammation.[2][11]
-
Enhancement of macrophage phagocytosis of apoptotic cells and debris.[2][11]
-
Reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][14][15]
-
Inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[14][16][17]
2. How should I store and handle this compound?
Proper storage and handling are critical to maintain the bioactivity of RvD1.[1]
-
Storage: RvD1 is typically supplied in a solution of ethanol and should be stored at -80°C for long-term stability (≥1 year).[1][18] It is also light-sensitive.[1]
-
Handling: To prepare working solutions, the ethanol can be evaporated under a gentle stream of nitrogen, and the RvD1 can then be dissolved in the solvent of choice.[1] For biological experiments, it is recommended to make fresh dilutions in aqueous buffers or isotonic saline immediately before use.[1] Aqueous solutions of RvD1 should be used promptly and any remaining solution discarded.[1] Avoid using solvents like DMSO or DMF, as they can cause degradation.[1]
3. What are the typical effective concentrations of RvD1 for in vitro and in vivo experiments?
The effective concentration of RvD1 can vary depending on the experimental model and the specific endpoint being measured.
| Experimental Model | Effective Concentration Range | Reference(s) |
| In Vitro (Cell Culture) | 1 nM - 100 nM | [2][14] |
| In Vivo (Mouse Models) | 10 ng - 1000 ng per mouse | [2][7][8][19] |
4. Can I use an ELISA kit to measure this compound levels?
Yes, ELISA kits are available for the quantification of RvD1.[20] However, it is important to be aware of potential limitations. Immunoassays may exhibit cross-reactivity with structurally related molecules, potentially leading to higher reported concentrations compared to mass spectrometry-based methods.[20] It is advisable to validate ELISA results with a secondary method or to acknowledge these limitations in publications.[20] Proper sample preparation is also crucial, and some samples may require purification to remove interfering substances.[20]
Experimental Protocols & Data
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of RvD1
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Macrophages | Phagocytosis | 0.1 nM - 1.0 nM | Enhanced phagocytosis of zymosan and apoptotic PMNs | [11] |
| THP-1 Macrophages | Gene Expression (LPS-stimulated) | 10, 50, 100 nM | Dose-dependent attenuation of TNF-α mRNA expression | [14] |
| RAW264.7 Macrophages | Osteoclast Differentiation (LPS-induced) | up to 500 nM | Inhibition of osteoclast differentiation and pro-inflammatory mediator release | [19] |
| Human CD8+ & CD4+ T cells | Cytokine Production | 10 nM | Reduced TNF-α production | [3] |
Table 2: In Vivo Effective Doses of RvD1
| Animal Model | Condition | Dose | Route of Administration | Observed Effect | Reference |
| Mice | Zymosan-induced Peritonitis | 10 ng | Intravenous (i.v.) | Reduced total leukocyte and PMN infiltration | [8] |
| Mice | Collagen Antibody-Induced Arthritis | 100 ng | Not specified | Inhibited serum levels of inflammatory cytokines (TNF-α, IL-17, IL-1β, IL-6) | [19] |
| Mice | LPS-induced Acute Lung Injury | 300 ng, 600 ng | Intravenous (i.v.) | Dose-dependent downregulation of TNF-α and IL-6 in BALF | [7] |
Detailed Methodologies
Protocol 1: In Vitro Macrophage Stimulation Assay
-
Cell Culture: Culture THP-1 human monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[14]
-
Differentiation: Differentiate THP-1 monocytes into macrophages by incubating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[14]
-
Pre-incubation: Pre-incubate the differentiated macrophages with varying concentrations of RvD1 (e.g., 10, 50, or 100 nM) or vehicle control for 2 hours.[14]
-
Stimulation: Add 1 µg/ml of lipopolysaccharide (LPS) to the cells and incubate for a specified time (e.g., 1-4 hours) to induce an inflammatory response.[14]
-
Analysis: Harvest the cells for analysis of gene expression (e.g., TNF-α) by RT-qPCR or collect the supernatant for cytokine analysis by ELISA.[14]
Protocol 2: In Vivo Murine Peritonitis Model
-
Animal Model: Use appropriate genetically engineered or wild-type mice. All animal experiments should be conducted in accordance with approved animal care guidelines.[8]
-
RvD1 Administration: Anesthetize mice and administer RvD1 (e.g., 10 ng in 100 µL of sterile saline) or vehicle control intravenously.[8]
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in 1 mL of sterile saline).[8]
-
Sample Collection: At a specified time point (e.g., 4 hours), collect peritoneal exudates.[8]
-
Analysis: Enumerate total leukocytes and polymorphonuclear neutrophils (PMNs) in the exudates using a hemocytometer or flow cytometry.[8]
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. Human this compound (RvD1) Elisa Kit – AFG Scientific [afgsci.com]
- 7. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scbt.com [scbt.com]
- 19. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing the Rapid In Vivo Metabolism of Resolvin D1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resolvin D1 (RvD1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo metabolism of RvD1, a critical factor limiting its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: Why is my in vivo experiment with this compound not showing the expected efficacy?
A1: The most common reason for reduced efficacy of RvD1 in vivo is its rapid metabolism.[1][2][3] Endogenous enzymes quickly convert RvD1 into inactive metabolites, leading to a short biological half-life and reduced bioavailability at the target site.[4][5] It is crucial to consider the metabolic instability of native RvD1 when designing and interpreting in vivo experiments.
Q2: What are the primary metabolic pathways for this compound inactivation?
A2: The primary routes of RvD1 inactivation involve enzymatic oxidation. The key enzyme responsible is eicosanoid oxidoreductase, which converts the hydroxyl groups at C-8 and C-17 to their respective ketones, forming 8-oxo-RvD1 and 17-oxo-RvD1, which have significantly lower bioactivity.[2] Additionally, phase II metabolism through glucuronidation by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) has been identified as another pathway for RvD1 clearance.[6]
Q3: How can I enhance the in vivo stability and efficacy of this compound?
A3: Several strategies can be employed to overcome the rapid metabolism of RvD1:
-
Use of Synthetic Analogs: Metabolically robust analogs of RvD1 have been developed to resist enzymatic degradation.[1][3][7]
-
Advanced Drug Delivery Systems: Encapsulating RvD1 in delivery systems like liposomes, nanoparticles, or polymeric films can protect it from metabolic enzymes and provide sustained release.[5][8][9][10]
-
Inhibition of Metabolic Enzymes: While less common, the use of inhibitors for enzymes like 15-hydroxyprostaglandin dehydrogenase could potentially prolong the half-life of RvD1.[11]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in RvD1-treated animal models.
-
Possible Cause: Rapid and variable metabolism of RvD1 between administrations.
-
Troubleshooting Steps:
-
Switch to a Stable Analog: Consider using a commercially available, metabolically stable RvD1 analog. These are designed to resist enzymatic degradation, providing more consistent in vivo exposure.[1][3][7]
-
Employ a Delivery System: Formulate RvD1 in a protective delivery vehicle such as liposomes. This can shield the molecule from rapid metabolism and ensure a more sustained release profile.[2]
-
Optimize Dosing Regimen: If using native RvD1, consider more frequent administration or a higher dose to compensate for its short half-life. However, be mindful of potential off-target effects.
-
Verify Compound Integrity: Ensure the purity and stability of your RvD1 stock solution. Improper storage can lead to degradation before administration.
-
Problem 2: Difficulty in detecting active RvD1 at the target tissue.
-
Possible Cause: Low bioavailability due to rapid systemic clearance.
-
Troubleshooting Steps:
-
Utilize Targeted Delivery: Employ a targeted drug delivery system to increase the concentration of RvD1 at the site of action. For example, platelet-chimeric liposomes have been used for targeted delivery to injured myocardium.[9][12]
-
Local Administration: If feasible for your model, consider local administration (e.g., intra-articular, perivascular wrap) to bypass systemic metabolism and achieve higher local concentrations.[5][10]
-
Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the half-life of RvD1 in your specific model and administration route. This data will help in designing an effective dosing schedule.[4]
-
Data Presentation
Table 1: In Vivo Half-Life of this compound
| Compound | Animal Model | Administration Route | Terminal Half-Life | Reference |
| This compound | NOD/ShiLtJ Mice | Intravenous (i.v.) | 4.77 hours (plasma) | [4] |
| This compound | NOD/ShiLtJ Mice | Intravenous (i.v.) | 3.41 hours (submandibular gland) | [4] |
| This compound | Obese Mice | Adipose Tissue Explant | ~70% loss within 30 minutes | [13] |
Table 2: Efficacy of Native RvD1 vs. Stabilized Formulations/Analogs
| Treatment | Model | Key Finding | Reference |
| Native RvD1 | Mouse Myocardial Infarction | Improved LV function, but subject to rapid inactivation. | [2] |
| Liposomal RvD1 (Lipo-RvD1) | Mouse Myocardial Infarction | Showed comparable efficacy to native RvD1 with potential for increased stability. | [2] |
| Native RvD1 | Mouse Ischemia-Reperfusion Lung Injury | Reduced PMN infiltration by ~25%. | [7] |
| BDA-RvD1 (analog) | Mouse Ischemia-Reperfusion Lung Injury | Reduced PMN infiltration by ~57.8%, showing greater potency than native RvD1. | [7] |
| Native RvD1 | Mouse Model of Osteoarthritis | Reduced severity of OA, but short half-life is a limitation. | [5] |
| Liposomal RvD1 (Lipo-RvD1) | Mouse Model of Osteoarthritis | Provided controlled release for up to 11 days in vitro and was effective in treating cartilage damage when administered a month after surgery. | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of RvD1 in a Murine Model of Acute Lung Inflammation
-
Animal Model: Adult female C57BL/6J mice (8–12 weeks of age).
-
Reagents:
-
This compound (Cayman Chemical)
-
Sterile saline
-
-
Procedure:
-
Prepare a stock solution of RvD1 in ethanol.
-
For administration, dilute the stock solution in sterile saline to a final concentration of 2.5 µg/mL (for a 100 ng dose in 40 µL).
-
Administer 100 ng of RvD1 in 40 µL of saline via oropharyngeal aspiration.
-
For a pre-treatment model, administer RvD1 on day 0 and 1 hour prior to cigarette smoke exposure on days 1, 2, and 3.[14][15]
-
For a resolution model, use the more stable 17R-RvD1 epimer. Initiate treatment after the final smoke exposure.[14][15]
-
Protocol 2: In Vitro Macrophage Phagocytosis Assay
-
Cell Type: Alveolar macrophages harvested from naïve mice.
-
Reagents:
-
This compound (100 nM in 0.1% ethanol)
-
IL-1β (1 ng/mL)
-
FITC-conjugated latex microspheres
-
PBS buffer with 0.6 mM EDTA and 0.1% glucose
-
-
Procedure:
-
Harvest alveolar macrophages by lavage.
-
Activate macrophages with 1 ng/mL IL-1β for 30 minutes.
-
Incubate the activated macrophages with 100 nM RvD1 or vehicle (0.1% ethanol) for an additional 30 minutes.
-
Add a 10-fold excess of FITC-conjugated latex microspheres for 1 hour.
-
Measure the uptake of FITC-labeled microspheres by flow cytometry.[14][15]
-
Mandatory Visualizations
Caption: Metabolic inactivation pathways of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Development of New this compound Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound-Loaded Biologics as an Advanced Approach for Inflammation Control and Tissue Regeneration: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted delivery and ROS-responsive release of this compound by platelet chimeric liposome ameliorates myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Anti-Inflammatory and Pro-Resolving Role for this compound in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
- 15. A Novel Anti-Inflammatory and Pro-Resolving Role for this compound in Acute Cigarette Smoke-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of Resolvin D1 Metabolites by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Resolvin D1 (RvD1) and its metabolites by mass spectrometry.
Frequently Asked Questions (FAQs)
1. What is the most common ionization technique for analyzing this compound and its metabolites?
Electrospray ionization (ESI) in the negative ion mode is the most frequently used technique for analyzing RvD1 and its metabolites. This is because the carboxylic acid group on these molecules is readily deprotonated, forming [M-H]⁻ ions, which are then detected by the mass spectrometer.[1]
2. What are the expected precursor and major product ions for this compound in MS/MS analysis?
In negative ion mode ESI-MS/MS, the precursor ion for this compound is typically the deprotonated molecule [M-H]⁻ at an m/z of 375.2. Common product ions result from neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as characteristic chain-cut ions that are indicative of the molecule's structure.[1][2][3] The loss of water and/or CO₂ can generate ions at m/z 357, 339, and 331.[3]
3. What are the recommended sample preparation techniques for extracting this compound from biological matrices?
Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating resolvins from various biological samples.[4][5] C18 cartridges are commonly employed for this purpose.[1] Liquid-liquid extraction (LLE) is another viable option that can be used alone or in combination with SPE to achieve high recovery rates.[4][6]
4. Why is it challenging to detect this compound and its metabolites in biological samples?
Resolvins are often present at very low concentrations (picogram to nanogram levels) in biological systems.[1][7] This low abundance, combined with potential matrix effects from complex biological samples, can make their detection and quantification challenging.
5. What type of liquid chromatography is typically used for the separation of this compound and its isomers?
Reversed-phase liquid chromatography (RP-LC) is the most common approach for separating RvD1 and its metabolites prior to mass spectrometry analysis.[7] Chiral chromatography may be necessary for the separation of stereoisomers.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | - Inefficient extraction from the sample matrix.- Degradation of the analyte during sample preparation or storage.- Suboptimal ionization or fragmentation parameters in the mass spectrometer.- Very low endogenous concentrations of the analyte. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted appropriately for efficient binding to the SPE cartridge.[1]- Keep samples on ice or at 4°C during processing and store extracts at -80°C to minimize degradation.[1]- Perform tuning and optimization of the mass spectrometer source and collision energy using a pure standard of this compound.- Increase the starting sample volume or concentrate the final extract. |
| Poor Peak Shape in Chromatogram | - Inappropriate LC column or mobile phase.- Sample overload.- Contamination of the LC system or column. | - Ensure the use of a high-quality C18 column suitable for lipid analysis. Optimize the gradient elution profile of the mobile phase (typically a mixture of water, acetonitrile/methanol (B129727), and a small amount of acid like acetic or formic acid).[7]- Dilute the sample extract before injection.- Flush the LC system and column with appropriate cleaning solutions. |
| High Background Noise or Matrix Effects | - Co-elution of interfering compounds from the biological matrix.- Insufficient sample cleanup. | - Improve the sample preparation procedure by incorporating additional cleanup steps, such as combining LLE and SPE.[4]- Adjust the LC gradient to better separate the analyte from interfering matrix components.- Utilize a mass spectrometer with higher resolution and mass accuracy to distinguish the analyte signal from the background. |
| Inconsistent Quantification Results | - Lack of an appropriate internal standard.- Variability in sample extraction and handling.- Non-linear detector response. | - Use a stable isotope-labeled internal standard (e.g., d5-RvD1) to correct for variations in extraction efficiency and matrix effects.[3]- Maintain consistent procedures for all samples, from collection to analysis.- Construct a calibration curve with an appropriate concentration range and use a suitable regression model. |
| Incorrect Identification of Metabolites | - Misinterpretation of fragmentation spectra.- Co-elution of isomeric compounds. | - Carefully compare the fragmentation pattern of the unknown peak with that of an authentic standard. Key diagnostic ions for RvD1 include those resulting from the loss of water and carbon dioxide.[1][3]- Employ high-resolution mass spectrometry to obtain accurate mass measurements of precursor and product ions.- If isomers are suspected, consider using chiral chromatography for their separation.[7] |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, serum, cell culture supernatant) on ice.
-
To precipitate proteins, add two volumes of cold methanol to the sample.[1]
-
Centrifuge the sample at a low speed (e.g., 3,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing through methanol followed by water.
-
-
Sample Loading:
-
Dilute the supernatant with water to reduce the methanol concentration.
-
Adjust the pH of the sample to approximately 3.5 with a dilute acid (e.g., 1 M HCl).[1]
-
Slowly load the acidified sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol in water) to remove polar impurities.
-
A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove non-polar interferences.[1]
-
-
Elution:
-
Elute the resolvins from the cartridge using a suitable solvent, such as methyl formate (B1220265) or a high percentage of methanol.[1]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of the initial LC mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
References
- 1. This compound, protectin D1, and related docosahexaenoic acid-derived products: Analysis via electrospray/low energy tandem mass spectrometry based on spectra and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H32O5 | CID 44251266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. iiisci.org [iiisci.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Best practices for handling and diluting Resolvin D1 solutions
Welcome to the Resolvin D1 (RvD1) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, diluting, and utilizing RvD1 in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound upon receipt?
A: this compound is typically supplied as a solution in ethanol (B145695) and should be stored at -80°C.[1][2] It is light-sensitive and prone to degradation under certain conditions.[1][3] To maintain its stability, it is recommended to handle the product in its ethanol solution.[1]
Q2: Can I use solvents other than ethanol for my experiments?
A: Yes, but with caution. To change the solvent, the original ethanol can be evaporated under a gentle stream of nitrogen. Immediately after evaporation, add your solvent of choice.[1] However, be aware that solvents like dimethyl formamide (B127407) (DMSO) or dimethylformamide can cause isomerization and degradation of resolvins.[1] For aqueous applications, further dilutions into buffers or isotonic saline should be made immediately before use.[1]
Q3: What is the stability of this compound in different conditions?
A: In its supplied ethanol solution at -80°C, this compound is stable for at least one year.[1] Repeated freeze-thaw cycles can lead to degradation and should be avoided.[1] Aqueous solutions of RvD1 are not stable and should be prepared fresh and used immediately.[1] The chemical instability of RvD1 is a known challenge in its development as a therapeutic.[4]
Q4: What are the key biological activities of this compound?
A: this compound is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) with potent anti-inflammatory and pro-resolving properties.[5][6][7] It plays a crucial role in the resolution phase of acute inflammation by limiting neutrophil infiltration, counter-regulating pro-inflammatory factors, and enhancing the clearance of apoptotic cells by macrophages.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or lack of biological activity in my experiments.
-
Possible Cause 1: Improper Storage and Handling.
-
Solution: Ensure that the this compound stock solution is stored at -80°C and protected from light. Avoid multiple freeze-thaw cycles. Aliquot the stock solution upon first use to minimize degradation.
-
-
Possible Cause 2: Solvent Incompatibility.
-
Possible Cause 3: Incorrect Dilution.
-
Solution: Prepare fresh dilutions for each experiment. Ensure that the final concentration of the organic solvent from the stock solution is insignificant in your experimental system, as it may have physiological effects.[1]
-
Issue 2: Difficulty dissolving this compound in aqueous buffers.
-
Possible Cause: Low Solubility.
-
Solution: this compound has limited solubility in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.05 mg/ml.[1] To prepare an organic solvent-free solution, evaporate the ethanol from the stock and directly dissolve the neat oil in the aqueous buffer with vortexing. Use the solution immediately after preparation.[1]
-
Quantitative Data Summary
The following tables summarize typical concentrations and dosages of this compound used in various experimental models.
Table 1: In Vitro Experimental Concentrations
| Cell Type | Concentration Range | Duration | Observed Effect |
| Primary human macrophages | 1-100 nM | 15 minutes | Dose-dependent functional changes |
| RAW264.7 macrophages | 0-500 nM | 72 hours | Inhibition of LPS-induced TRAP and cathepsin K expression |
| THP-1-derived macrophages | 10 nM | 30 minutes | Modulation of STAT3 signaling |
| Human PBMCs | 1-100 nM | 30 minutes | Reduction of TNF-α and IFN-γ production |
Table 2: In Vivo Experimental Dosages
| Animal Model | Dosage Range | Route of Administration | Key Finding |
| Rat (Subarachnoid Hemorrhage) | 0.1, 0.3, and 1.0 μg/kg | Femoral vein injection | Reduced brain edema and improved neurological function |
| Mouse (Rheumatoid Arthritis) | 100-1000 ng | Intraperitoneal (i.p.) | Reduced arthritic score |
| Mouse (Acute Lung Injury) | 300 ng and 600 ng | Intravenous | Dose-dependent reduction of TNF-α and IL-6 |
| Mouse (Allergic Airway Response) | 100 ng | Intravenous | Decreased total BALF cells, eosinophils, and lymphocytes |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Handling: Upon receipt, briefly centrifuge the vial of this compound in ethanol to ensure the solution is at the bottom. Store at -80°C.
-
Solvent Exchange (if necessary):
-
Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the desired volume of the stock solution.
-
Immediately add the pre-chilled solvent of choice (e.g., sterile saline or culture medium) to the dried residue.
-
Vortex gently to ensure complete dissolution.
-
-
Aqueous Dilutions:
-
For aqueous experiments, dilute the ethanol stock solution directly into the aqueous buffer or isotonic saline immediately before use.
-
Ensure the final concentration of ethanol is minimal to avoid solvent-induced artifacts. For example, a 1:1000 dilution of a 100 µg/ml ethanol stock into an aqueous buffer will result in a final ethanol concentration of 0.1%.
-
Protocol 2: In Vitro Neutrophil Migration Assay
This protocol is adapted from a study on the pro-resolution potency of resolvins.[8]
-
Cell Culture: Culture dHL-60 cells in RPMI medium supplemented with L-glutamine, HEPES, fetal bovine serum, and penicillin-streptomycin.
-
This compound Preparation: Dilute this compound to the desired final concentrations (e.g., 500 nM and 2000 nM) in RPMI medium.
-
Cell Pre-treatment: Incubate the dHL-60 cells with the prepared this compound solutions or vehicle control for 15 minutes at 37°C.[8]
-
Transwell Setup:
-
Add a chemoattractant, such as 100 nM N-formyl-methionine-leucine-phenylalanine (fMLP), to the lower chamber of a 24-well Transwell plate (8 µm pore size).[8]
-
Place the Transwell inserts into the wells.
-
-
Migration: Add the pre-treated dHL-60 cells to the upper chamber of the Transwell inserts.
-
Incubation: Allow the cells to migrate for 2 hours.[8]
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for preparing this compound working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Resolvin D1 with Liposomal Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal formulations of Resolvin D1 (RvD1).
Frequently Asked Questions (FAQs)
Q1: Why is liposomal formulation necessary for this compound?
A1: this compound (RvD1) is a potent specialized pro-resolving mediator (SPM) that actively orchestrates the resolution of inflammation. However, its therapeutic application is limited by several factors. Free RvD1 has a short in vivo half-life due to rapid metabolism and clearance from the body.[1][2][3] Liposomal encapsulation protects RvD1 from degradation, allows for a sustained release, and can improve its delivery to target tissues, thereby enhancing its therapeutic efficacy at lower dosages.[1][4][5]
Q2: What are the key advantages of using liposomal RvD1 over free RvD1?
A2: The primary advantages of liposomal RvD1 include:
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Sustained Release: Liposomes act as a depot, providing a controlled release of RvD1 over an extended period, which can be up to 11 days in vitro.[1][2][4][5]
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Improved Stability: Encapsulation protects RvD1 from enzymatic degradation and oxidation, increasing its stability in biological environments.[6]
-
Enhanced Efficacy: Due to sustained release and improved stability, liposomal RvD1 has demonstrated superior efficacy in preclinical models of diseases like osteoarthritis and myocardial infarction compared to the free form.[1][2][6]
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Reduced Dosing Frequency: The prolonged action of liposomal RvD1 may lead to a reduction in the frequency of administration required to achieve a therapeutic effect.[3]
Q3: What is the general mechanism of action for this compound?
A3: RvD1 exerts its pro-resolving effects by binding to specific G-protein coupled receptors, primarily formyl peptide receptor 2 (FPR2/ALX) and GPR32.[7][8][9] This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways (e.g., NF-κB) and the promotion of anti-inflammatory and pro-resolving processes.[7][9] These processes include reducing neutrophil infiltration, enhancing macrophage efferocytosis (clearance of apoptotic cells), and shifting macrophage polarization from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[1][4][5]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency of RvD1
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Problem: Achieving high encapsulation efficiency for hydrophobic molecules like RvD1 can be challenging.[10][11] Passive entrapment methods often result in low loading.
-
Solution:
-
Active Loading: Employ an active loading strategy, such as creating a pH gradient across the liposomal membrane. This has been shown to significantly improve encapsulation efficiency.[4]
-
Lipid Composition: Optimize the lipid composition of the liposomes. The inclusion of cholesterol can enhance membrane stability, and the choice of phospholipids (B1166683) can influence drug incorporation.[12]
-
Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal concentration for maximal encapsulation.[13]
-
Issue 2: Poor In Vivo Efficacy or Rapid Clearance
-
Problem: Despite successful encapsulation, the desired therapeutic effect is not observed in vivo, or the liposomes are cleared too quickly.
-
Solution:
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Liposome (B1194612) Size: Ensure the liposome size is within the optimal range for avoiding rapid clearance by the reticuloendothelial system (RES). A size range of 100-200 nm is often preferred.[6]
-
Surface Modification (PEGylation): Incorporate polyethylene (B3416737) glycol (PEG) into the liposome formulation (PEGylation). This creates a hydrophilic layer that sterically hinders opsonization and reduces uptake by the RES, thereby prolonging circulation time.[6]
-
Route of Administration: Consider the most appropriate route of administration for your disease model. For localized inflammation, such as in osteoarthritis, intra-articular injection can increase local retention and efficacy.[4]
-
Issue 3: Inconsistent Liposome Size and Polydispersity
-
Problem: The prepared liposomes exhibit a wide size distribution (high polydispersity index - PDI), which can affect their in vivo fate and efficacy.
-
Solution:
-
Extrusion: Utilize an extrusion method after hydration of the lipid film. Passing the liposome suspension through polycarbonate membranes with defined pore sizes helps to produce unilamellar vesicles with a more uniform size distribution.[6][14]
-
Sonication: While sonication can reduce liposome size, it may lead to lipid degradation and is less effective for producing a homogenous population compared to extrusion. If used, it should be carefully optimized.[15]
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Consistent Hydration: Ensure complete and uniform hydration of the lipid film. The temperature during hydration should be above the phase transition temperature (Tc) of the lipids used.[14][15]
-
Quantitative Data Summary
| Parameter | Liposomal RvD1 | Free RvD1 | Reference |
| Encapsulation Efficiency | 55.6 ± 24.5% to 71 ± 28% (tunable) | N/A | [3][4] |
| Size (Hydrodynamic Diameter) | 100 - 312 nm | N/A | [3][6] |
| Polydispersity Index (PDI) | < 0.20 | N/A | [6] |
| Zeta Potential | -1.92 ± 0.05 mV | N/A | [3] |
| In Vitro Release | Sustained release for ~11 days | Rapid diffusion | [1][2][4][5] |
| In Vivo Efficacy (Osteoarthritis Model) | Significant reduction in cartilage damage and pain | Minimal to no effect at similar low doses | [1][2][4] |
| In Vivo Efficacy (Myocardial Infarction) | Improved LV function, reduced neutrophil recruitment | Less effective | [6] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration and Extrusion
This protocol is a standard method for preparing liposomes.[14][15]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of phospholipids and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder and pass it multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm or 400 nm followed by 100 nm). Perform this step at a temperature above the lipid Tc.
-
Protocol 2: Characterization of Liposomal RvD1
-
Size and Polydispersity:
-
Encapsulation Efficiency:
-
Separate the unencapsulated RvD1 from the liposomes using methods like size exclusion chromatography or ultracentrifugation.
-
Quantify the amount of RvD1 in the liposomal fraction and the total amount of RvD1 used initially.
-
The encapsulation efficiency (%) is calculated as: (Amount of encapsulated RvD1 / Total amount of RvD1) x 100.
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Quantification of RvD1 can be performed using HPLC or an ELISA kit.[4][16]
-
Protocol 3: In Vitro Release Study
-
Incubate the liposomal RvD1 formulation in a release medium (e.g., PBS or synovial fluid) at 37°C with gentle shaking.[2][3][4]
-
At predetermined time points, collect aliquots of the release medium. To separate the liposomes from the released RvD1, techniques like dialysis or centrifugation can be used.
-
Quantify the concentration of RvD1 in the collected aliquots using a validated analytical method (e.g., HPLC or ELISA).
-
Plot the cumulative percentage of RvD1 released against time to obtain the release profile.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Liposomal RvD1.
References
- 1. Sustained release this compound liposomes are effective in the treatment of osteoarthritis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and D2 Reverse Lipopolysaccharide-Induced Depression-Like Behaviors Through the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioscience.co.uk [bioscience.co.uk]
Potential interference in Resolvin D1 quantification from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin D1 (RvD1) quantification.
Frequently Asked Questions (FAQs)
Category 1: General Information
1. What is this compound (RvD1) and why is its quantification important?
This compound (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the active resolution of inflammation, a process essential for tissue repair and return to homeostasis.[3][4] Accurate quantification of RvD1 in biological matrices is vital for understanding its role in various physiological and pathological processes, including inflammatory diseases, and for the development of novel pro-resolving therapeutics.[5][6][7]
2. What are the common biological matrices used for RvD1 quantification?
RvD1 is typically quantified in a variety of biological matrices, including:
The choice of matrix depends on the specific research question and the biological system being investigated.
Category 2: Sample Collection and Handling
3. What is the recommended procedure for blood sample collection for RvD1 analysis?
For plasma collection, it is recommended to use tubes containing anticoagulants like EDTA.[9][16] Samples should be collected on ice and centrifuged at a low speed (e.g., 1000 x g for 15 minutes) at 4°C as soon as possible to separate the plasma.[11] For serum, blood should be allowed to clot at room temperature for 30 minutes before centrifugation.[10] Prompt processing and storage at -80°C are crucial to minimize the degradation of RvD1.[10][11]
4. How stable is RvD1 in biological samples?
RvD1 is a chemically unstable molecule that can be rapidly metabolized and degraded.[7][17] Its stability is influenced by factors such as temperature, pH, and enzymatic activity in the biological matrix. To ensure accurate quantification, it is critical to minimize freeze-thaw cycles and to store samples at -80°C until analysis. The use of antioxidants during sample processing may also be beneficial.
Category 3: Sample Preparation and Extraction
5. What are the most common methods for extracting RvD1 from biological matrices?
Solid-phase extraction (SPE) is the most widely used method for extracting and concentrating RvD1 from biological samples prior to analysis.[3][18][19] C18 reverse-phase SPE cartridges are commonly employed.[3] This technique helps to remove interfering substances such as proteins, salts, and phospholipids, thereby improving the accuracy and sensitivity of the subsequent analysis.
6. I am experiencing low recovery of RvD1 after solid-phase extraction. What are the possible causes and solutions?
Low recovery can be due to several factors:
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Incomplete protein precipitation: Ensure complete protein precipitation by adding a sufficient volume of cold methanol (B129727) and allowing adequate incubation time at a low temperature (e.g., -20°C).[3]
-
Improper SPE cartridge conditioning: Always pre-condition the SPE cartridge according to the manufacturer's protocol to ensure proper retention of the analyte.
-
Incorrect elution solvent: Use an appropriate elution solvent, such as methyl formate (B1220265), to ensure the complete release of RvD1 from the SPE column.[3] The addition of a methyl formate elution step has been shown to improve precision and recovery.[18]
-
Analyte degradation: Minimize the time samples are at room temperature and work quickly during the extraction process.
Category 4: Analytical Methods
7. What are the primary analytical techniques for quantifying RvD1?
The two main methods for RvD1 quantification are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard due to its high sensitivity, specificity, and ability to distinguish between structurally similar lipid mediators.[18][20][21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a higher throughput for analyzing a large number of samples.[8][10][22] However, they can be prone to cross-reactivity with other related compounds, potentially leading to an overestimation of RvD1 levels.[8]
8. How can I minimize interference from the biological matrix in my LC-MS/MS analysis?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS.[23][24] To mitigate these:
-
Optimize sample preparation: Efficient solid-phase extraction is crucial to remove a significant portion of interfering substances.[23]
-
Chromatographic separation: Develop a robust chromatographic method that separates RvD1 from co-eluting matrix components.[24]
-
Use of internal standards: Incorporate a deuterated internal standard (e.g., d5-RvD1) to compensate for matrix effects and variations in extraction efficiency.[20]
9. My ELISA results for RvD1 seem higher than expected. What could be the reason?
Higher-than-expected RvD1 levels in ELISA could be due to:
-
Cross-reactivity: The antibodies used in the ELISA kit may cross-react with other structurally similar lipid mediators, leading to an overestimation of the true RvD1 concentration.[8] It is important to check the specificity of the kit.
-
Matrix interference: Components in the biological matrix can interfere with the antibody-antigen binding in the assay. Proper sample dilution and validation are necessary.
Category 5: Troubleshooting
10. What should I do if I observe high variability between replicate samples?
High variability can stem from issues at multiple stages of the workflow:
-
Inconsistent sample handling: Ensure uniform collection, processing, and storage conditions for all samples.
-
Pipetting errors: Use calibrated pipettes and careful technique, especially when handling small volumes.
-
Inconsistent extraction efficiency: Ensure all samples are treated identically during the SPE process. The use of an internal standard can help to normalize for variations.[18]
-
Instrument instability: Check the performance of the LC-MS/MS or plate reader.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of RvD1 from Plasma
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of cold methanol containing a deuterated internal standard (e.g., d5-RvD1).
-
Incubation: Vortex the mixture and incubate at -20°C for 30 minutes to allow for complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 850 x g for 20 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant for SPE.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the lipid mediators with methyl formate.[3]
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[3]
Protocol 2: LC-MS/MS Analysis of RvD1
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: Develop a suitable gradient to separate RvD1 from other lipid mediators.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).[20]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for RvD1 and its deuterated internal standard. For RvD1 (m/z 375.2), characteristic fragment ions include m/z 141 and 215.
-
Quantitative Data Summary
Table 1: Reported Concentrations of this compound in Human Biological Matrices
| Biological Matrix | Condition | Concentration (pg/mL) | Analytical Method | Reference |
| Plasma | Healthy (post n-3 supplementation) | 31 ± 5 | LC-MS/MS | [9][16] |
| Plasma | Systemic Lupus Erythematosus | Significantly lower than healthy | Not specified | [5] |
| Serum | Healthy | 144.54 ± 98.55 | ELISA | [10] |
| Serum | Rotator Cuff Tear Patients | 81.63 ± 14.73 | ELISA | [10] |
Table 2: Recovery Rates of Lipid Mediators using Solid-Phase Extraction
| Analyte | Matrix | Recovery (%) | Reference |
| Internal Standards | Human Serum | 78 ± 4 to 87 ± 3 | [21] |
| RvD1 | Plasma and Tissue | 73 | [22] |
Visualizations
Diagrams
Caption: General workflow for this compound quantification.
Caption: Biosynthesis and signaling pathway of this compound.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery and ROS-responsive release of this compound by platelet chimeric liposome ameliorates myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influences of this compound and D2 on the risk of type 2 diabetes mellitus: a Chinese community-based cohort study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Serum Maresin-1 and Resolvin-D1 Levels as Non-Invasive Biomarkers for Monitoring Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Serum this compound Levels in Determining the Presence and Prognosis of ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. myadlm.org [myadlm.org]
Resolvin D1 Technical Support Center: Solvent Selection for Optimal Bioactivity
Welcome to the technical support center for Resolvin D1 (RvD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of RvD1 to ensure the preservation of its biological activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing and handling this compound?
A1: The recommended solvent for storing and handling this compound is ethanol (B145695).[1][2] RvD1 is often supplied as a solution in ethanol to ensure its stability and prevent degradation.[1][2] It is advised to maintain the product in its original ethanol solution at -80°C for long-term storage, where it can be stable for at least one year.[1] The product is also light-sensitive and should be protected from light.[1]
Q2: Can I use other organic solvents like DMSO or DMF to dissolve this compound?
A2: While this compound is soluble in DMF (approximately 50 mg/ml), its use is discouraged.[2] Resolvins are known to isomerize and degrade under freeze-thaw conditions and in solvents such as dimethyl formamide (B127407) (DMSO) or dimethylformamide (DMF).[1][3] To maintain the bioactivity of RvD1, ethanol is the preferred organic solvent.
Q3: How should I prepare this compound for use in aqueous-based biological experiments?
A3: For biological experiments, further dilutions of the ethanol stock solution should be made into aqueous buffers or isotonic saline immediately before use.[1] To prepare an organic solvent-free solution, the ethanol can be evaporated under a gentle stream of nitrogen, and the resulting neat oil can be directly dissolved in the aqueous buffer.[1] It is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] Aqueous solutions of RvD1 should be used immediately and any unused solution should be discarded.[1]
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound varies depending on the solvent. Below is a summary of its solubility in commonly used solvents.
| Solvent | Solubility |
| Ethanol | ~50 mg/ml[2] |
| DMF | ~50 mg/ml[2] |
| PBS (pH 7.2) | ~0.05 mg/ml[1][2] |
Q5: Why is maintaining the bioactivity of this compound so critical?
A5: this compound is a potent specialized pro-resolving mediator (SPM) that actively promotes the resolution of inflammation.[4][5] Its bioactivity is crucial for its therapeutic potential in various inflammatory diseases.[4][6] RvD1 exerts its effects by interacting with specific G protein-coupled receptors, ALX/FPR2 and GPR32, to initiate signaling cascades that reduce neutrophil infiltration, decrease the production of pro-inflammatory cytokines, and enhance the clearance of apoptotic cells by macrophages.[7][8] Loss of bioactivity due to improper handling or storage will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
Problem: Loss of this compound bioactivity in my experiments.
| Potential Cause | Troubleshooting Step |
| Improper Solvent Choice | Ensure you are using ethanol as the primary stock solvent. Avoid using DMSO or DMF, as they can cause isomerization and degradation.[1][3] |
| Freeze-Thaw Cycles | Aliquot the ethanol stock solution upon receipt to minimize the number of freeze-thaw cycles. Resolvins are sensitive to repeated freezing and thawing.[1][3] |
| Instability in Aqueous Solutions | Prepare aqueous dilutions of RvD1 immediately before your experiment. Do not store RvD1 in aqueous buffers for extended periods. Discard any unused aqueous solution.[1] |
| Exposure to Light | This compound is light-sensitive.[1] Protect the stock solution and any dilutions from light by using amber vials or by wrapping containers in foil. |
| Rapid Inactivation in Biological Systems | Be aware that RvD1 can be rapidly metabolized and inactivated by eicosanoid oxidoreductases in biological systems.[9][10] Consider this rapid inactivation when designing your experiments and interpreting results. |
| Incorrect Storage Temperature | Store the ethanol stock solution of RvD1 at -80°C for long-term stability.[1] |
Experimental Protocols
Key Experiment: Preparation of this compound for a Cell-Based Bioactivity Assay
This protocol outlines the steps for preparing this compound from an ethanol stock solution for use in a typical cell-based assay, such as measuring its effect on cytokine production in macrophages.
-
Thaw Stock Solution : Thaw the vial of this compound in ethanol at room temperature, protected from light.
-
Prepare Intermediate Dilution (Optional) : If a very low final concentration is required, an intermediate dilution in ethanol can be prepared to ensure accurate pipetting.
-
Evaporate Ethanol : In a sterile microcentrifuge tube, add the required volume of the RvD1 ethanol stock. Evaporate the ethanol under a gentle stream of nitrogen gas until a thin film or neat oil of RvD1 remains.
-
Resuspend in Aqueous Buffer : Immediately add the desired volume of pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium) to the tube. Vortex gently to ensure the RvD1 is fully dissolved.
-
Final Dilution in Culture Medium : Add the appropriate volume of the resuspended RvD1 solution to your cell culture wells to achieve the desired final concentration for the bioassay. For example, to test the effect of RvD1 on LPS-stimulated macrophages, cells can be pre-incubated with various concentrations of RvD1 (e.g., 10, 50, or 100 nM) for 2 hours prior to stimulation with LPS.[11]
-
Perform Assay : Proceed with your experimental protocol, for instance, by adding the inflammatory stimulus (e.g., LPS) and incubating for the desired time before collecting supernatants for cytokine analysis.[12]
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through its receptors ALX/FPR2 and GPR32.
Experimental Workflow: Solvent Exchange for Bioactivity Assay
Caption: Workflow for preparing this compound for a bioactivity assay.
Logical Relationship: Factors Affecting this compound Bioactivity
Caption: Key factors influencing the maintenance of this compound bioactivity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Half-life of Resolvin D1 in different experimental systems
Welcome to the Resolvin D1 (RvD1) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in my experimental system?
A1: The half-life of this compound is highly dependent on the experimental system. In vivo, it is relatively short due to rapid metabolism. For instance, in mouse plasma, the terminal half-life has been reported to be approximately 4.77 hours.[1] In vitro, the stability is influenced by factors such as the presence of cells, serum, and the type of medium. In adipose tissue explants, a significant loss of approximately 70% of RvD1 was observed within 30 minutes.
Q2: My measured concentrations of RvD1 are consistently lower than expected. What could be the issue?
A2: Several factors can contribute to lower-than-expected RvD1 concentrations. RvD1 is a lipid mediator that is susceptible to degradation. Key factors to consider include:
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Sample Handling and Storage: Ensure samples are processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Extraction Efficiency: The extraction method used to isolate RvD1 from the biological matrix is crucial. Solid-phase extraction (SPE) is a common and effective method.
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Metabolism: In cell-based assays or in vivo, RvD1 is rapidly metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into less active or inactive forms.
-
Adsorption to Labware: Being a lipid, RvD1 can adsorb to plastic surfaces. Using low-adhesion polypropylene (B1209903) tubes and pipette tips is recommended.
Q3: Can I use an ELISA kit to measure this compound?
A3: Yes, commercially available ELISA kits are a common method for quantifying RvD1. However, it is important to validate the kit's performance in your specific sample matrix. Cross-reactivity with other lipid mediators should be considered. For more definitive quantification, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Q4: What are the primary receptors and signaling pathways for this compound?
A4: this compound primarily signals through two G protein-coupled receptors: ALX/FPR2 (also known as lipoxin A4 receptor) and GPR32. Upon binding, RvD1 activates downstream signaling cascades that are generally associated with pro-resolving and anti-inflammatory effects. These pathways can involve the modulation of transcription factors like NF-κB and the activation of kinases such as Akt and p38 MAPK.
Data Presentation: Half-life of this compound
The following table summarizes the reported half-life of this compound in different experimental systems.
| Experimental System | Species/Cell Type | Matrix | Half-life/Degradation Rate | Analytical Method |
| In Vivo | Mouse | Plasma | ~4.77 hours (terminal half-life) | ELISA |
| In Vivo | Mouse | Submandibular Gland | ~3.41 hours (terminal half-life) | ELISA |
| Ex Vivo | Mouse | Adipose Tissue Explants | ~70% loss within 30 minutes | LC-MS/MS |
| In Vitro | Murine Alveolar Macrophages | Cell Culture | Significantly decreased metabolism of AT-RvD1 compared to RvD1 | LC-MS/MS |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of RvD1 in a specific cell culture medium.
Materials:
-
This compound standard
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Cell culture medium of interest (e.g., RPMI 1640, DMEM) with and without serum and/or cells
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Incubator (37°C, 5% CO2)
-
Low-adhesion polypropylene tubes
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system or ELISA kit
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Spike a known concentration of RvD1 into the cell culture medium in low-adhesion polypropylene tubes. Prepare separate sets for medium alone, medium with serum, and medium with cells.
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Incubate the tubes at 37°C in a cell culture incubator.
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At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect aliquots from each tube.
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Immediately stop any enzymatic degradation by adding two volumes of cold methanol (B129727).
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Extract RvD1 from the samples using C18 SPE cartridges.
-
Analyze the extracted samples by LC-MS/MS or a validated ELISA to determine the concentration of RvD1 at each time point.
-
Calculate the half-life by plotting the concentration of RvD1 versus time and fitting the data to a first-order decay model.
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol describes a solid-phase extraction (SPE) method for isolating RvD1 from plasma samples.
Materials:
-
Plasma samples collected with an anticoagulant (e.g., EDTA)
-
Internal standard (e.g., d5-RvD1)
-
Methanol (ice-cold)
-
C18 SPE cartridges
-
Solvents for SPE: Methanol, Water, Methyl Formate
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 1 mL of ice-cold methanol containing the internal standard.
-
Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
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Collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the lipids with 5 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.
Troubleshooting Guides
Issue: High Variability in ELISA Results
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Possible Cause: Inconsistent pipetting, washing, or incubation times.
-
Solution: Ensure accurate and consistent pipetting using calibrated pipettes. Follow the washing steps precisely as described in the kit protocol. Use a plate shaker for incubations to ensure uniform mixing and temperature distribution.
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Possible Cause: Matrix effects from the sample.
-
Solution: Perform spike and recovery experiments to assess matrix effects. If significant interference is observed, sample dilution or a different sample preparation method (e.g., SPE) may be necessary.
Issue: Poor Sensitivity in LC-MS/MS Analysis
-
Possible Cause: Inefficient extraction and sample loss.
-
Solution: Optimize the SPE protocol. Ensure proper conditioning, loading, washing, and elution steps. Use low-adhesion labware to minimize adsorption of the lipid analyte.
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution: Improve sample cleanup by optimizing the SPE procedure or incorporating a liquid-liquid extraction step. Adjust the chromatographic gradient to better separate RvD1 from interfering matrix components.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for determining RvD1 half-life.
Caption: Factors affecting this compound stability.
References
Mitigating off-target effects in Resolvin D1 experiments
Welcome to the technical support center for Resolvin D1 (RvD1) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and ensuring the accuracy and reproducibility of your results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (RvD1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to actively orchestrate the resolution of inflammation. RvD1 exerts its effects mainly through two G protein-coupled receptors (GPCRs):
In mice, the actions of RvD1 are primarily mediated by the ALX/FPR2 receptor, as there is no known murine equivalent of GPR32.[6]
Q2: What are the known off-target effects of this compound?
While RvD1 is relatively specific, potential off-target effects have been reported, primarily involving transient receptor potential (TRP) ion channels. These interactions are generally observed at higher concentrations than those required for ALX/FPR2 and GPR32 activation. Notable off-target interactions include:
-
TRPV3 (Transient Receptor Potential Vanilloid 3)
-
TRPV4 (Transient Receptor Potential Vanilloid 4)[7]
RvD1 has been shown to inhibit the activation of these channels, which may contribute to its analgesic effects but could also represent an off-target effect in non-neuronal systems.[7][8][9] It is important to note that RvD1 does not appear to significantly affect TRPV1 or voltage-gated calcium channels.[7]
Q3: What is the typical effective concentration range for RvD1 in in-vitro experiments?
The effective concentration of RvD1 can vary depending on the cell type and the specific biological endpoint being measured. However, a general range for in-vitro studies is between 0.1 nM and 100 nM .[1][10] For receptor activation assays, EC50 values are in the low picomolar to nanomolar range.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I properly store and handle this compound?
This compound is a lipid mediator that can be sensitive to degradation. Proper storage and handling are crucial for maintaining its bioactivity. Due to its chemical instability, some studies have utilized more stable analogues of RvD1.[11]
-
Storage: Store RvD1 in a solution, typically in ethanol, at -80°C.
-
Handling: When preparing working solutions, it is advisable to dilute the stock solution in an appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles. Use glass or polypropylene (B1209903) tubes to minimize adsorption to plastic surfaces.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable effect of RvD1 | 1. Degraded RvD1: Improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 3. Low Receptor Expression: The cell line used may not express sufficient levels of ALX/FPR2 or GPR32. 4. Cell Passage Number: High passage numbers can lead to altered cell phenotypes and receptor expression. | 1. Purchase fresh RvD1 and follow strict storage and handling protocols. 2. Perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. 3. Verify receptor expression using qPCR or Western blotting. Consider using a cell line known to express the receptors. 4. Use low passage number cells for your experiments. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of RvD1. 3. Edge Effects in Plates: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. |
| Suspected off-target effects | 1. High RvD1 Concentration: The concentration used may be in the range that affects off-target molecules like TRP channels. 2. Receptor-Independent Mechanism: The observed effect may not be mediated by ALX/FPR2 or GPR32. | 1. Use the lowest effective concentration of RvD1 determined from your dose-response curve. 2. Use receptor antagonists (see Q&A below) to confirm receptor-mediated effects. Perform siRNA-mediated knockdown of the receptors as a more specific control. |
Confirming On-Target Effects: The Use of Antagonists and siRNA
To ensure that the observed biological effects of RvD1 are mediated through its primary receptors, it is crucial to include appropriate controls in your experiments.
Q5: What are the recommended antagonists for RvD1 receptors?
-
For ALX/FPR2:
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Boc-MLF (Boc-Met-Leu-Phe): A commonly used antagonist for FPR family receptors. It is important to use this antagonist at concentrations that do not cross-react with other FPRs (typically ≤ 10 µM).[12][13][14]
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WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2): Another antagonist that can be used to inhibit ALX/FPR2.[4]
-
-
For GPR32: Currently, there are no commercially available specific antagonists for GPR32. Therefore, confirming GPR32-mediated effects relies on alternative methods like siRNA knockdown.
Q6: How can I use siRNA to confirm the involvement of ALX/FPR2 and GPR32?
Small interfering RNA (siRNA) can be used to transiently silence the expression of the ALX/FPR2 and GPR32 genes. If the biological effect of RvD1 is diminished or abolished in cells treated with siRNA targeting these receptors compared to control siRNA, it provides strong evidence for receptor-mediated action.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Receptor Activation by this compound and its Analogs
| Ligand | Receptor | Assay System | EC50 | Reference |
| RvD1 | hALX/FPR2 | β-arrestin recruitment | ~1.2 pM | [5] |
| AT-RvD1 | hALX/FPR2 | β-arrestin recruitment | ~2.1 pM | [5] |
| RvD1 | hGPR32 | β-arrestin recruitment | ~3.9 pM | [5] |
| AT-RvD1 | hGPR32 | β-arrestin recruitment | ~2.9 pM | [5] |
Table 2: Inhibitory Concentrations of RvD1 on Inflammatory Responses
| Cell Type | Stimulus | Measured Effect | RvD1 Concentration | Inhibition | Reference |
| Human PMNs | fMLP-induced migration | Transendothelial migration | 1 µM (AT-RvD1) | ~65% | |
| THP-1 macrophages | LPS (1 µg/ml) | TNF-α mRNA expression | 10, 50, 100 nM | Dose-dependent | [10] |
| Human Periodontal Ligament Cells | LPS | IL-6 and IL-1β release | Not specified | Significant downregulation | [15] |
| BV2 microglial cells | LPS (1 µg/ml) | TNF-α, IL-6, IL-1β expression | 10 nM | Significant reduction | [16] |
Experimental Protocols
1. Western Blotting for Signaling Pathway Analysis (NF-κB and MAPK)
This protocol is a general guideline for assessing the effect of RvD1 on the phosphorylation of key signaling proteins.
-
Cell Culture and Treatment:
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Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with RvD1 at the desired concentration for 30-60 minutes.
-
Stimulate the cells with an inflammatory agonist (e.g., LPS at 1 µg/mL) for the appropriate time (e.g., 15-30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38) overnight at 4°C.[19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.[20]
-
2. siRNA-Mediated Knockdown of ALX/FPR2 and GPR32
This protocol provides a general workflow for silencing receptor expression to validate on-target effects.
-
Transfection:
-
Seed cells in 6-well plates to be 50-60% confluent at the time of transfection.
-
On the day of transfection, dilute siRNA (targeting ALX/FPR2, GPR32, or a non-targeting control) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of cells to verify knockdown efficiency by qPCR or Western blotting for ALX/FPR2 and GPR32.
-
-
Functional Assay:
-
Use the remaining cells for your functional assay with RvD1 as described in your experimental protocol.
-
Compare the effect of RvD1 in cells treated with target-specific siRNA to those treated with non-targeting control siRNA. A significant reduction in the RvD1 effect in the knockdown cells indicates receptor-mediated action.[21]
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the effect of RvD1 on the production of inflammatory cytokines.
-
Sample Collection:
-
Culture and treat your cells with RvD1 and an inflammatory stimulus as described in your experimental setup.
-
Collect the cell culture supernatant at the desired time point.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol for the preparation of standards and samples.[22][23][24][25]
-
Add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution, then read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in your samples based on the standard curve.
-
Visualizations
Caption: this compound signaling pathway leading to the inhibition of pro-inflammatory gene expression.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Logical relationship between on-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Peripheral Interaction of this compound and E1 with Opioid Receptor Antagonists for Antinociception in Inflammatory Pain in Rats [frontiersin.org]
- 3. Peripheral Interaction of this compound and E1 with Opioid Receptor Antagonists for Antinociception in Inflammatory Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage | PLOS One [journals.plos.org]
- 5. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates activation of sensory transient receptor potential channels leading to multiple anti-nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and D2 Inhibit Transient Receptor Potential Vanilloid 1 and Ankyrin 1 Ion Channel Activation on Sensory Neurons via Lipid Raft Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and D2 Inhibit Transient Receptor Potential Vanilloid 1 and Ankyrin 1 Ion Channel Activation on Sensory Neurons via Lipid Raft Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rndsystems.com [rndsystems.com]
- 15. This compound Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Attenuates Inflammation and Pelvic Pain Associated with EAP by Inhibiting Oxidative Stress and NLRP3 Inflammasome Activation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. Frontiers | this compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. bioscience.co.uk [bioscience.co.uk]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. mdpi.com [mdpi.com]
Resolvin D1 Technical Support Center: Protocols for Consistent Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and reliable bioactivity of Resolvin D1 (RvD1) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during storage, handling, and application of RvD1.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary functions?
This compound (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] Its primary role is to actively orchestrate the resolution of inflammation, a process distinct from anti-inflammation.[4] RvD1's functions include reducing neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and counteracting the production of pro-inflammatory mediators.[1][2]
2. What are the recommended storage conditions for this compound?
To maintain its bioactivity, this compound should be stored at -80°C in its supplied ethanol (B145695) solution.[1][5][6][7][8] It is also light-sensitive and should be protected from light.[5] Proper storage is critical as RvD1 can degrade or isomerize under suboptimal conditions.[5]
3. How should I prepare my working solutions of this compound?
It is recommended to handle and store RvD1 in an ethanol solution.[5] To prepare a working solution, the ethanol can be evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent or buffer.[5] For biological experiments, further dilutions should be made into aqueous buffers or isotonic saline immediately before use.[5] It is crucial to minimize the residual amount of organic solvent, as it may have physiological effects.[5]
4. What solvents are compatible with this compound?
RvD1 is soluble in ethanol and dimethylformamide (DMF) at approximately 50 mg/ml.[1] Its solubility in phosphate-buffered saline (PBS, pH 7.2) is significantly lower, at about 0.05 mg/ml.[1][5] Caution is advised when using solvents like dimethyl formamide (B127407) (DMSO), as resolvins can isomerize and degrade under freeze-thaw conditions in such solvents.[5]
5. At what concentrations is this compound biologically active?
The effective concentration of RvD1 varies depending on the experimental model and cell type. In vitro, it has been shown to be active in the nanomolar (nM) range. For example, it reduces human polymorphonuclear leukocyte (PMNL) transendothelial migration with an EC50 value of approximately 30 nM.[1] In some cell culture experiments, concentrations as low as 10 nM have been shown to be effective.[3][9][10] In vivo studies in mice have used doses in the nanogram (ng) range to demonstrate its anti-inflammatory effects.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of RvD1: Improper storage, repeated freeze-thaw cycles, or exposure to light can lead to loss of bioactivity.[5] | Always store RvD1 at -80°C in its original ethanol solution and protect it from light.[1][5] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[5] |
| Solvent Incompatibility: Use of inappropriate solvents like DMSO for storage and handling can cause isomerization and degradation.[5] | If a solvent other than ethanol is required, evaporate the ethanol under nitrogen and immediately reconstitute in the desired solvent just before use.[5] For aqueous solutions, use them immediately after preparation.[5] | |
| Incorrect Dosage: The effective concentration of RvD1 is highly dependent on the specific assay and cell type. | Perform a dose-response curve to determine the optimal concentration for your experimental system. Effective concentrations can range from pM to nM.[10][11] | |
| Precipitation of RvD1 in aqueous buffer. | Low Aqueous Solubility: RvD1 has limited solubility in aqueous buffers like PBS.[1][5] | Prepare the aqueous solution immediately before use and ensure the final concentration does not exceed its solubility limit (approx. 0.05 mg/ml in PBS, pH 7.2).[1] Consider using a carrier protein like BSA to improve solubility, but validate its effect on your assay. |
| Variability between experimental replicates. | Inconsistent Handling: Minor variations in the preparation of working solutions or incubation times can lead to variability. | Standardize your protocol for preparing and handling RvD1. Ensure precise and consistent timing for all experimental steps. |
| Cell Passage Number: The responsiveness of cells to RvD1 can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Preparation of this compound Working Solution
-
Thaw the stock solution of this compound (in ethanol) on ice.
-
Under a gentle stream of nitrogen gas, carefully evaporate the ethanol until a thin film or neat oil remains.
-
Immediately add the desired pre-chilled sterile solvent or buffer (e.g., PBS) to the vial.
-
Gently vortex or pipette to ensure the RvD1 is fully dissolved.
-
Use the freshly prepared aqueous solution immediately for your experiment.[5] Aqueous solutions should be discarded after use.[5]
In Vitro Neutrophil Migration Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Culture human umbilical vein endothelial cells (HUVEC) to confluence in a suitable plate (e.g., 24-well plate with inserts).
-
Isolate human polymorphonuclear neutrophils (PMNs) from healthy donors.
-
Pre-treat the PMNs with varying concentrations of RvD1 (e.g., 0.1 nM to 100 nM) or vehicle control (containing the same final concentration of ethanol as the RvD1 solution) for 15 minutes at 37°C.[12]
-
Induce an inflammatory response in the HUVEC monolayer by treating with an inflammatory stimulus (e.g., TNF-α) for 4 hours.
-
Add the pre-treated PMNs to the top chamber of the inserts.
-
Add a chemoattractant (e.g., fMLP) to the bottom chamber.
-
Incubate for a sufficient time to allow for transmigration (e.g., 2 hours).
-
Quantify the number of migrated PMNs in the bottom chamber using a cell counter or by staining and microscopy.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[4][13][14] Activation of these receptors triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.
Caption: Simplified signaling pathways activated by this compound.
Experimental Workflow for Assessing RvD1 Bioactivity
The following diagram outlines a general workflow for investigating the bioactivity of this compound in a cell-based assay.
Caption: General experimental workflow for studying RvD1 effects.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Assay | Cell Type | Effective Concentration | Reference |
| Neutrophil Transendothelial Migration | Human PMNs and HUVECs | EC50 ~30 nM | [1] |
| Inhibition of TNF-α, IL-1β, IL-6 | LPS-stimulated MG-63 cells | Dose-dependent | [3] |
| Phagocytosis of Apoptotic Cells | Macrophages | 10 nM | [2] |
| Inhibition of TNF-α production | Human CD8+ and CD4+ T cells | 10 nM | [10] |
| Inhibition of Histamine-stimulated [Ca2+]i | Human Conjunctival Goblet Cells | 10 nM | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Reference |
| Mouse Peritonitis | Reduced leukocyte infiltration | 10-100 ng | [1] |
| Murine Collagen Antibody-Induced Arthritis | Reduced arthritis score and inflammatory mediators | 100-1000 ng | [2][16] |
| Spared Nerve Injury (Neuropathic Pain) | Reduced mechanical and thermal allodynia | 10-40 ng (intrathecal) | [17] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. biocompare.com [biocompare.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Resolvin D1 vs. Resolvin D2: A Comparative Guide to Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, are at the forefront of inflammation research. Among them, Resolvin D1 (RvD1) and Resolvin D2 (RvD2) have garnered significant attention for their potent bioactions in orchestrating the resolution of inflammation. While both molecules share the common goal of restoring tissue homeostasis, they exhibit distinct efficacies and mechanisms of action. This guide provides an objective comparison of RvD1 and RvD2, supported by experimental data, to aid researchers in selecting the appropriate mediator for their studies and therapeutic development.
At a Glance: Key Differences in Bioactivity
| Feature | This compound (RvD1) | Resolvin D2 (RvD2) |
| Primary Receptors | ALX/FPR2, GPR32[1][2][3] | GPR18 (DRV2)[4][5] |
| Potency in Pain | Effective, but generally less potent than RvD2 in inhibiting inflammatory pain[6] | Higher potency in inhibiting inflammatory and neuropathic pain[6][7][8] |
| Neutrophil Migration | Potently inhibits neutrophil migration[9] | Inhibits neutrophil migration, but some studies suggest RvD1 is more potent in this regard[9] |
| Wound Healing | Accelerates wound closure, though some studies show it to be less effective than other resolvins like RvE1[9] | Also promotes wound healing[9] |
| Anti-inflammatory Cytokine Modulation | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhances anti-inflammatory IL-10[1][2][10] | Also reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8)[10][11] |
| Macrophage Phagocytosis | Enhances macrophage phagocytosis of apoptotic cells and zymosan[3] | Enhances macrophage phagocytosis[12] |
Signaling Pathways: Distinct Routes to Resolution
RvD1 and RvD2 exert their effects by binding to distinct G protein-coupled receptors (GPCRs), initiating divergent downstream signaling cascades.
This compound Signaling: RvD1 primarily signals through the ALX/FPR2 and GPR32 receptors.[1][2][3] Activation of these receptors can lead to the inhibition of pro-inflammatory pathways such as NF-κB and the activation of pro-resolving pathways, including the upregulation of anti-inflammatory mediators.[13][14] For instance, RvD1 has been shown to inhibit the phosphorylation of TAK1, an upstream effector in both the MAP-kinase and NF-κB pathways.[13]
Resolvin D2 Signaling: RvD2 predominantly utilizes the GPR18 receptor to mediate its actions.[4][5] Upon binding, RvD2 can trigger multiple intracellular signaling pathways. For example, in conjunctival goblet cells, RvD2 activates both cAMP/PKA-dependent and Ca2+-dependent pathways to stimulate mucin secretion.[15] Furthermore, RvD2 has been shown to decrease the expression of Toll-like receptor 4 (TLR4) and its downstream signaling molecules, MyD88 and TRIF, thereby dampening the inflammatory response to lipopolysaccharide (LPS).[11]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from key studies comparing the efficacy of RvD1 and RvD2 in various experimental models.
Table 1: Anti-inflammatory Effects on Cytokine Production
| Cell Type/Model | Stimulus | Treatment (Concentration) | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Obese Adipose Tissue Explants | Endogenous Inflammation | RvD1 (10 nM) | ↓ TNF-α, IL-1β, IL-12 | ↑ IL-10 | [1][2] |
| RvD2 (10 nM) | ↓ TNF-α, IL-1β, IL-12, IL-6 | No significant change reported | [1][2] | ||
| LPS-stimulated Human Monocytes | LPS | RvD1 | ↓ TNF, IL-1β, IL-8, IL-12 p40 | ↑ IL-10 | [10] |
| RvD2 | ↓ TNF, IL-1β, IL-8, IL-12 p40 | ↑ IL-10 | [10] | ||
| THP-1 Monocytic Cells | LPS (20 ng/ml) | RvD2 (1-100 nM) | Dose-dependent ↓ in IL-6, IL-8, TNF-α, IL-1β | Not reported | [11] |
Table 2: Analgesic Efficacy
| Pain Model | Treatment | IC50 / Effective Dose | Effect | Reference |
| TRPV1 Inhibition (in vitro) | RvD1 | No effect at high concentrations | - | [6] |
| RvD2 | 0.1 nM | Potent inhibition | [6][8] | |
| TRPA1 Inhibition (in vitro) | RvD1 | 8.5 nM | Inhibition | [6] |
| RvD2 | 2.1 nM | More potent inhibition | [6][8] | |
| Capsaicin-induced Pain (in vivo) | RvD1 (10 ng) | - | Selective inhibition | [6] |
| RvD2 (10 ng) | - | More potent inhibition than RvE1 | [6] |
Table 3: Efficacy in Wound Healing
| Model | Treatment | Outcome | Measurement | Reference |
| Murine Excisional Wound | RvD1 (topical) | Accelerated wound closure | Average 24.4 ± 2.2 days to closure | [9] |
| RvD2 (topical) | Accelerated wound closure | Average 22.8 ± 1.8 days to closure | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of protocols from key studies.
In Vitro Neutrophil Migration Assay
This protocol is based on the methodology described by Rodrigues et al. (2018).[9]
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Transwell System: A Transwell system with a polycarbonate membrane (e.g., 3 µm pores) is used.
-
Chemoattractant: A chemoattractant, such as leukotriene B4 (LTB4), is added to the lower chamber to induce neutrophil migration.
-
Treatment: this compound or Resolvin D2 at various concentrations is added to the upper and/or lower chambers.
-
Incubation: Isolated neutrophils are added to the upper chamber, and the plate is incubated.
-
Quantification: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified.
Murine Model of Acute Lung Injury
This protocol is based on the methodology described by Wang et al. (2017).[16]
-
Animal Model: BALB/c mice are used.
-
Induction of Injury: Acute lung injury (ALI) is induced by intratracheal administration of lipopolysaccharide (LPS).
-
Treatment: RvD1 or RvD2 is administered intravenously at specific time points before and/or after LPS challenge.
-
Sample Collection: At designated time points, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Cell Infiltration: Total and differential cell counts in BALF are determined.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF are measured by ELISA.
-
Histopathology: Lung tissues are processed for histological examination to assess the degree of inflammation and injury.
-
LPS-Induced Cytokine Production in Monocytes
This protocol is based on methodologies described in studies by El-Ghaffar et al. (2018) and Libreros et al. (2013).[10][11]
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human monocytes are cultured in appropriate media.
-
Stimulation: Cells are stimulated with LPS to induce an inflammatory response.
-
Treatment: RvD1 or RvD2 is added to the cell cultures at various concentrations, either as a pre-treatment or co-treatment with LPS.
-
Sample Collection: After a specified incubation period, cell culture supernatants and cell lysates are collected.
-
Analysis:
-
Cytokine Measurement: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) in the supernatants are quantified using ELISA or multiplex bead arrays.
-
Gene Expression: Changes in the expression of inflammatory genes in the cell lysates can be analyzed by RT-qPCR.
-
Protein Analysis: Activation of signaling proteins can be assessed by Western blotting.
-
Conclusion
This compound and Resolvin D2 are both potent pro-resolving mediators with significant therapeutic potential. However, their distinct receptor preferences and downstream signaling pathways lead to notable differences in their efficacy across various biological contexts. RvD2 appears to be a more potent analgesic, particularly for pain involving TRPV1 and TRPA1 channels. Conversely, some evidence suggests RvD1 may have a stronger inhibitory effect on neutrophil migration. The choice between RvD1 and RvD2 for research or therapeutic development should be guided by the specific inflammatory condition and the desired biological outcome. Further head-to-head comparative studies are warranted to fully elucidate their respective roles and potential for clinical translation.
References
- 1. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D2 Uses Multiple Ca2+-dependent Signaling Pathways to Stimulate Mucin Secretion in Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D2 Is a Potent Endogenous Inhibitor for Transient Receptor Potential Subtype V1/A1, Inflammatory Pain, and Spinal Cord Synaptic Plasticity in Mice: Distinct Roles of this compound, D2, and E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D2 and this compound Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D2 is a potent endogenous inhibitor for transient receptor potential subtype V1/A1, inflammatory pain, and spinal cord synaptic plasticity in mice: distinct roles of this compound, D2, and E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic and Endogenous Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetic Resolvin D1 (RvD1) and its analogs against the endogenously produced form. The information presented is supported by experimental data to aid in the evaluation and selection of these potent pro-resolving mediators for research and therapeutic development.
Introduction to this compound
This compound (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Endogenously, it plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and healing.[2] The potent anti-inflammatory and pro-resolving actions of RvD1 have made it a significant target for therapeutic development. However, the inherent instability and rapid metabolism of natural RvD1 in vivo have led to the creation of synthetic versions and stable analogs designed to overcome these limitations.[3][4] This guide compares the biological efficacy of these synthetic molecules to the native form.
Comparative Biological Activity: Quantitative Data
The following tables summarize key quantitative data from studies directly comparing the activities of synthetic RvD1 (matching the endogenous 17S-configuration), its stable aspirin-triggered 17R-epimer (AT-RvD1), and other synthetic analogs.
| Assay | Molecule Type | Key Finding | Concentration/Dosage | Source |
| Neutrophil Transendothelial Migration | Synthetic RvD1 vs. Synthetic AT-RvD1 | Both proved equipotent in stopping human neutrophil migration. | EC50 ≈ 30 nM | [5] |
| Murine Peritonitis (PMN Infiltration) | Synthetic RvD1 vs. Synthetic AT-RvD1 | Both proved equipotent in limiting PMN infiltration in a dose-dependent manner. | Nanogram dosages | [5] |
| Murine Peritonitis (PMN Infiltration) | 17(S)-RvD1 (Endogenous form) vs. 17(R)-RvD1 (AT-RvD1) | Both were essentially similar in potency, reducing PMN infiltration by ~40-50%. | 100 ng/mouse | [6] |
| Second-Organ Lung Injury (PMN Infiltration) | Native RvD1 vs. Synthetic Analog (BDA-RvD1) | BDA-RvD1 was significantly more potent, reducing neutrophil infiltration by 58 ± 9%. | 1 µ g/mouse | [3] |
| E. coli Peritonitis (Resolution Interval, Ri) | Native RvD1 vs. Synthetic Analog (BDA-RvD1) | Both showed similar potency, shortening Ri by ~57%. | 100 ng/mouse | [3] |
| Macrophage Phagocytosis (Zymosan) | Synthetic Analog (BDA-RvD1) | Stimulated phagocytosis. | Picomolar concentrations (10-12 M) | [3] |
| Vascular Smooth Muscle Cell (VSMC) Migration | 17R-RvD1 vs. Synthetic Analog (Benzo-RvD1) | Benzo-RvD1 was effective at a lower concentration (53% reduction) than 17R-RvD1 (36% reduction). | Benzo-RvD1: 0.1 nM17R-RvD1: 10 nM | [7] |
| Macrophage Phagocytosis (S. aureus) | 17R-RvD1 vs. Synthetic Analog (Benzo-RvD1) | Benzo-RvD1 showed slightly enhanced activity (2.5x increase) compared to 17R-RvD1 (2x increase). | Not specified | [7] |
| NF-κB Activation (p65 Translocation) | 17R-RvD1 vs. Synthetic Analog (Benzo-RvD1) | Both showed similar efficacy, inhibiting p65 translocation by 16% and 21%, respectively. | 10 nM | [7] |
Note: Most studies utilize synthetic RvD1 that is chemically identical to the endogenous molecule due to the difficulty of isolating sufficient quantities of endogenous RvD1. Comparisons are therefore typically between this "nature-identical" synthetic form and newly developed, structurally modified synthetic analogs or the more stable 17R-epimer (AT-RvD1).
Key Signaling Pathways
RvD1 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs), primarily ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[8] This interaction initiates downstream signaling cascades that ultimately suppress pro-inflammatory pathways, most notably by inhibiting the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory cytokines.
Caption: RvD1 signaling through ALX/FPR2 and GPR32 receptors to inhibit the NF-κB pathway.
Experimental Protocols and Workflows
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
Neutrophil Chemotaxis Assay
This in vitro assay measures the ability of RvD1 to inhibit the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from healthy human donor blood using methods such as Ficoll density gradient centrifugation followed by dextran (B179266) sedimentation.[9]
-
Pre-incubation: Isolated neutrophils (e.g., dHL60 cells) are pre-incubated with various concentrations of synthetic RvD1, analogs, or vehicle control for 15 minutes at 37°C.[10]
-
Chemotaxis Setup: A Boyden chamber or Transwell® system with a porous membrane (e.g., 5.0 µm pores) is used.[9] The lower chamber is filled with a chemoattractant, typically N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a concentration of 100 nM.[10]
-
Migration: The pre-treated neutrophils are added to the upper chamber. The plate is incubated for approximately 1-2 hours to allow for cell migration through the membrane towards the chemoattractant.[9]
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring ATP content via a luminescence-based assay (e.g., CellTiter-Glo®) or by direct cell counting.[9] The results are often expressed as a percentage of inhibition compared to the vehicle control.
Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.
Macrophage Cytokine Secretion Assay
This assay evaluates the effect of RvD1 on the production of pro-inflammatory cytokines by macrophages following an inflammatory stimulus.
Methodology:
-
Cell Culture and Differentiation: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for approximately 48 hours.[11]
-
RvD1 Treatment: The differentiated macrophages are pre-incubated with various concentrations of RvD1 (e.g., 10, 50, 100 nM) or vehicle for 2 hours.[1][11]
-
Inflammatory Stimulus: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a period of 1 to 6 hours to induce an inflammatory response.[11][12]
-
Sample Collection: After stimulation, the cell culture supernatant is collected to measure secreted cytokines. The cells can be lysed to extract RNA for gene expression analysis.
-
Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] Gene expression levels in the cell lysate are quantified using real-time quantitative PCR (RT-qPCR).[11]
Caption: Workflow for measuring cytokine expression and secretion from macrophages.
Murine Peritonitis Model
This in vivo model is a standard for assessing the anti-inflammatory and pro-resolving actions of compounds by measuring leukocyte infiltration into the peritoneal cavity.
Methodology:
-
Animal Model: The model uses male mice (e.g., C57BL/6J strain), typically 6-8 weeks old.[14]
-
RvD1 Administration: Mice are administered vehicle or RvD1 (e.g., 0.1-100 ng/mouse) intravenously (i.v.) or intraperitoneally (i.p.).[6][14]
-
Induction of Peritonitis: Immediately following treatment, peritonitis is induced by an intraperitoneal (i.p.) injection of an inflammatory agent, such as zymosan A (e.g., 0.2 mg/mouse).[14]
-
Peritoneal Lavage: After a set time period (e.g., 4 or 24 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the inflammatory exudate (lavage).[14]
-
Leukocyte Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer or automated cell counter. Differential counts, specifically identifying neutrophils (PMNs), are performed using light microscopy after staining or by flow cytometry using specific cell surface markers (e.g., anti-Ly6G).[14]
Caption: Workflow for the in vivo murine model of zymosan-induced peritonitis.
Conclusion
The available data indicates that synthetic RvD1, which is chemically identical to the endogenous form, and its aspirin-triggered epimer, AT-RvD1, are largely equipotent in key anti-inflammatory assays such as inhibiting neutrophil migration and infiltration in vivo.[5][6] The development of novel synthetic analogs, however, has shown promise for enhancing specific biological activities and improving metabolic stability. For instance, analogs like BDA-RvD1 and Benzo-RvD1 have demonstrated either increased potency in certain models or efficacy at lower concentrations compared to their parent compounds.[3][7]
For researchers, the choice between using nature-identical synthetic RvD1 and a synthetic analog will depend on the specific research question. Nature-identical RvD1 is ideal for studying the fundamental roles of the endogenous mediator, while synthetic analogs offer advantages for therapeutic development, potentially providing enhanced stability, longer half-life, and improved potency. This guide provides the foundational data and methodologies to make informed decisions in the rapidly advancing field of resolution pharmacology.
References
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 6. New Endogenous Anti-Inflammatory and Proresolving Lipid Mediators [medscape.org]
- 7. 17R/S-Benzo-RvD1, a synthetic this compound analogue, attenuates neointimal hyperplasia in a rat model of acute vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Activity of this compound (RvD1) in Murine MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Comparative Guide to its Anti-Inflammatory Effects in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and pro-resolving effects of Resolvin D1 (RvD1) in primary cells. The data presented herein is compiled from various studies to offer an objective overview of RvD1's performance against controls and other anti-inflammatory agents, supported by experimental evidence.
Quantitative Analysis of this compound's Anti-Inflammatory Efficacy
This compound has demonstrated potent, dose-dependent anti-inflammatory activity across a range of primary immune cells. The following tables summarize key quantitative data from in vitro studies, showcasing RvD1's ability to modulate cytokine production and enhance the clearance of apoptotic cells (efferocytosis).
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in Human Primary Macrophages
| Cell Type | Stimulant | RvD1 Concentration | Cytokine | % Inhibition (Compared to Stimulated Control) | Reference |
| Human Monocyte-derived Macrophages | LPS | 10 nM | IL-6 | 21% | [1] |
| Human Monocyte-derived Macrophages | LPS | 10 nM | MCP-1 | 13% | [1] |
| Human Monocyte-derived Macrophages | LPS | 10 nM | TNF-α | 11% | [1] |
| Human Monocyte-derived Macrophages | LPS | 10 nM - 500 nM | IL-6, IL-6Rα, MCP-1 | Dose-dependent reduction | [1] |
| Human Monocytes | LPS (1 µg/ml) | 30 nM | IL-1β, IL-8, TNF | Significant Suppression | [2] |
Table 2: Modulation of Inflammatory Mediators by this compound in Various Primary Cells
| Cell Type | Stimulant | RvD1 Concentration | Mediator | Effect | Reference |
| Human Primary Lung Fibroblasts & Epithelial Cells | Cigarette Smoke Extract / IL-1β | Dose-dependent | Pro-inflammatory mediators | Suppression | [3] |
| Human Monocytes | LPS (1 µg/ml) | 30 nM | IL-10 | Augmentation | [2] |
| Human CD4+ & CD8+ T-cells | PMA/Ionomycin | 10 nM | TNF-α, IFN-γ, IL-17 | Significant Reduction | [4] |
| Human Neutrophils | fMLP | 500 nM - 2000 nM | Chemotaxis | Inhibition | |
| Murine Macrophages | Zymosan | 100 nM | Phagocytosis of zymosan | 119% increase | [5] |
Comparative Performance of this compound
Direct comparisons with established anti-inflammatory agents and other specialized pro-resolving mediators (SPMs) are crucial for evaluating the therapeutic potential of RvD1.
This compound vs. Dexamethasone (B1670325):
A study in a mouse model of Sjögren's Syndrome-like disease compared the effects of aspirin-triggered RvD1 (AT-RvD1), a stable analog of RvD1, with the corticosteroid dexamethasone. While both agents downregulated the expression of inflammatory genes, their mechanisms and overall effects differed. Dexamethasone partially prevented lymphocytic infiltration, whereas AT-RvD1 did not have a significant effect on this parameter. However, both treatments reduced apoptosis and attenuated inflammatory responses, suggesting that RvD1 and dexamethasone may have complementary therapeutic actions.[2]
This compound vs. Other Specialized Pro-Resolving Mediators (SPMs):
RvD1 is part of a larger family of SPMs that includes lipoxins, protectins, and maresins. While they share the common goal of resolving inflammation without compromising host defense, their specific actions and potencies can vary. For instance, in a murine peritonitis model, RvD1, Lipoxin A4 (LXA4), and Protectin D1 (PD1) all demonstrated the ability to enhance the phagocytic uptake of zymosan particles by macrophages, with RvD1 showing a 119% increase compared to the vehicle control.[5] This suggests a shared but potent pro-resolving function among these lipid mediators. Further research is needed for direct head-to-head comparisons of their anti-inflammatory efficacy in various primary cell types.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the anti-inflammatory effects of RvD1.
Efferocytosis Assay in Primary Human Macrophages
This protocol details a method to quantify the engulfment of apoptotic cells by human macrophages.
Materials:
-
Primary human monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Target cells for apoptosis (e.g., Jurkat T-cells)
-
Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)
-
Fluorescent dye for labeling apoptotic cells (e.g., Calcein AM or pHrodo™ Red)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.
-
Plate the differentiated macrophages into 24-well plates.
-
-
Induction of Apoptosis in Target Cells:
-
Induce apoptosis in Jurkat T-cells by exposure to UV radiation or treatment with staurosporine.
-
Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic Jurkat cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled cells to remove excess dye.
-
-
Efferocytosis Assay:
-
Pre-treat the macrophages with this compound at the desired concentrations for 30 minutes.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells to macrophages).
-
Co-incubate for 1-2 hours to allow for efferocytosis.
-
-
Quantification:
-
Microscopy: Gently wash the wells to remove non-engulfed apoptotic cells. Fix and stain the macrophage nuclei with DAPI. Capture images using a fluorescence microscope and quantify the phagocytic index: (Number of macrophages with ingested cells / Total number of macrophages) x 100.
-
Flow Cytometry: Lift the macrophages from the plate and analyze the cell suspension using a flow cytometer to determine the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells.
-
ELISA for Cytokine Measurement in Macrophage Supernatants
This protocol outlines the steps for quantifying the concentration of a pro-inflammatory cytokine, such as TNF-α, in the supernatant of primary macrophage cultures.
Materials:
-
Supernatants from macrophage cultures (treated with vehicle, stimulant, and RvD1)
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant TNF-α provided in the kit.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated TNF-α detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate and add the TMB substrate. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Western Blot for NF-κB Pathway Activation in Primary Neutrophils
This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blot to assess the effect of RvD1.
Materials:
-
Primary human neutrophils
-
LPS (Lipopolysaccharide)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Isolate primary human neutrophils from fresh blood.
-
Pre-treat the neutrophils with RvD1 for 30 minutes, followed by stimulation with LPS for the appropriate time (e.g., 15-60 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the experimental workflow for validating these effects and the primary signaling cascade influenced by RvD1.
Caption: Experimental workflow for validating RvD1's anti-inflammatory effects.
Caption: RvD1 inhibits the NF-κB inflammatory signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1 vs. Lipoxin A4: A Comparative Guide to Pro-Resolving Mediators in Inflammation
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active, receptor-mediated process orchestrated by a class of endogenous molecules known as Specialized Pro-resolving Mediators (SPMs). Among the most extensively studied SPMs are Resolvin D1 (RvD1) and Lipoxin A4 (LXA4). Both are potent lipid mediators that play crucial roles in dampening excessive inflammatory responses and promoting the return to tissue homeostasis. While they share the common goal of resolving inflammation, their distinct origins, receptor interactions, and signaling pathways lead to nuanced differences in their biological activities. This guide provides an objective comparison of RvD1 and LXA4, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
Quantitative Comparison of Bioactivities
The following tables summarize key quantitative data for this compound and Lipoxin A4 from various studies. It is important to note that direct head-to-head comparisons across all mediators in a single standardized assay are limited; therefore, potencies should be interpreted within the context of the specific experimental conditions cited.
Table 1: Inhibition of Neutrophil Chemotaxis
| Mediator | Experimental Model | Chemoattractant | Concentration | % Inhibition (approx.) | Reference |
| This compound | Human Neutrophils (in vitro, microfluidics) | IL-8 (10 nM) | 1 nM | ~40% | [1] |
| Lipoxin A4 | Human Neutrophils (in vitro, microfluidics) | IL-8 (10 nM) | 1 nM | ~30% | [1] |
| This compound | dHL-60 cells (in vitro, Boyden chamber) | fMLP | 500 nM | 30-70% | [2] |
| Lipoxin A4 | Human PMNs (in vitro, Boyden chamber) | Leukotriene B4 | 1 nM | ~50% | [2] |
Table 2: Reduction of Pro-Inflammatory Cytokines
| Mediator | Experimental Model | Inflammatory Stimulus | Cytokine Measured | Concentration | Fold Reduction/Inhibition | Reference |
| This compound | Neonatal murine model of hyperoxia-induced lung injury | Hyperoxia | CXCL2 (gene expression) | 2 ng/g | 2.9-fold reduction | [3] |
| Lipoxin A4 | Neonatal murine model of hyperoxia-induced lung injury | Hyperoxia | CXCL2 (gene expression) | 2 ng/g | 2.4-fold reduction | [3] |
| This compound | LPS-stimulated THP-1 macrophages (in vitro) | LPS (1 µg/ml) | TNF-α (mRNA) | 100 nM | Significant downregulation | [4][5] |
| Lipoxin A4 | Carrageenan-induced inflammation in rats (in vivo) | Carrageenan | TNF-α (in CSF) | 500 ng (i.t.) | Significant reduction | [6] |
Table 3: Enhancement of Macrophage Phagocytosis of Apoptotic Cells (Efferocytosis)
| Mediator | Cell Type | Target | Assay | Potency/Efficacy | Reference |
| This compound | Human Macrophages | Apoptotic Neutrophils | In vitro efferocytosis | Effective agonist, enhances clearance | |
| Lipoxin A4 | Human Macrophages | Apoptotic Neutrophils | In vitro efferocytosis | Enhances Rac1 activity to promote efferocytosis | [2] |
Note: Direct quantitative comparison of the magnitude of phagocytosis enhancement between RvD1 and LXA4 in the same study is limited in the current literature.
Signaling Pathways
This compound and Lipoxin A4 exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), which triggers distinct intracellular signaling cascades.
This compound Signaling Pathway
This compound exhibits a broader receptor profile, interacting with both the ALX/FPR2 receptor (also the receptor for Lipoxin A4) and the GPR32 receptor. This dual receptor usage may contribute to its diverse biological functions, leading to the inhibition of pro-inflammatory pathways such as NF-κB and the activation of pro-resolving functions.
Lipoxin A4 Signaling Pathway
Lipoxin A4 primarily signals through the ALX/FPR2 receptor. This interaction leads to the inhibition of pro-inflammatory pathways and the activation of pro-resolving functions, such as inhibiting neutrophil infiltration and stimulating macrophage phagocytosis.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate the replication and validation of findings.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend neutrophils in an appropriate assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add the chemoattractant (e.g., LTB4 or fMLP) to the lower wells of a Boyden chamber.
-
Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound, Lipoxin A4, or vehicle control for 15 minutes at 37°C.
-
Migration: Place a polycarbonate membrane (typically with 3-5 µm pores) over the lower wells and add the pre-treated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated cells. Count the number of migrated neutrophils in several high-power fields for each condition. The results are typically expressed as the percentage of migration relative to the vehicle control.[2]
Murine Model of Zymosan-Induced Peritonitis
This in vivo model is used to assess the anti-inflammatory effects of compounds on leukocyte infiltration.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Reagent Preparation: Prepare a stock solution of this compound or Lipoxin A4 in ethanol (B145695) and dilute to the final working concentration in sterile PBS immediately before use. Prepare a suspension of Zymosan A in sterile PBS (e.g., 1 mg/mL).
-
Induction of Peritonitis and Treatment: Administer this compound, Lipoxin A4 (e.g., 10-100 ng per mouse), or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. Thirty minutes after treatment, induce peritonitis by i.p. injection of Zymosan A (e.g., 0.1 mg per mouse).
-
Sample Collection: At a specified time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting and then aspirating 5-10 mL of sterile, cold PBS into the peritoneal cavity.
-
Analysis:
-
Total Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides of the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to enumerate neutrophils, macrophages, and lymphocytes. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
In Vitro Macrophage Phagocytosis Assay (Efferocytosis)
This assay measures the capacity of macrophages to engulf apoptotic neutrophils.
-
Cell Culture: Culture human or murine macrophages (e.g., bone marrow-derived macrophages or a cell line like THP-1) to adherence in a multi-well plate.
-
Induction of Apoptosis: Isolate neutrophils and induce apoptosis using a method such as UV irradiation or incubation with an apoptosis-inducing agent (e.g., staurosporine). Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Labeling of Apoptotic Cells: Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE or pHrodo™) according to the manufacturer's protocol.
-
Treatment: Pre-treat the adherent macrophages with various concentrations of this compound, Lipoxin A4, or vehicle control for 15-30 minutes.
-
Co-incubation: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages) and co-incubate for 60-90 minutes at 37°C to allow for efferocytosis.
-
Washing: Gently wash the wells to remove non-engulfed apoptotic neutrophils.
-
Quantification: Quantify the extent of efferocytosis using fluorescence microscopy or a plate reader. The phagocytic index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell, multiplied by the average number of apoptotic cells per macrophage.[2]
In Vitro Cytokine Inhibition Assay
This assay evaluates the ability of compounds to suppress the production of pro-inflammatory cytokines from macrophages.
-
Cell Culture: Plate macrophages (e.g., PMA-differentiated THP-1 cells) in a multi-well plate.
-
Treatment: Pre-incubate the macrophages with various concentrations of this compound, Lipoxin A4, or vehicle control for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment condition compared to the LPS-stimulated vehicle control.[4][5]
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vivo efficacy of this compound and Lipoxin A4 in a murine model of acute inflammation.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rbmb.net [rbmb.net]
- 4. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Head-to-Head Comparison: Cross-Validation of Resolvin D1 ELISA and Mass Spectrometry Data
For researchers, scientists, and drug development professionals, the accurate quantification of specialized pro-resolving mediators (SPMs) like Resolvin D1 (RvD1) is critical for advancing our understanding of inflammation resolution and developing novel therapeutics. The two most common analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Method Comparison: At a Glance
The choice between ELISA and LC-MS/MS for RvD1 quantification involves a trade-off between throughput, cost, specificity, and accuracy. While ELISAs are generally more accessible and allow for the rapid analysis of a large number of samples, LC-MS/MS provides a higher degree of confidence in the identity and quantity of the analyte.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Antigen-antibody recognition | Physicochemical properties (retention time, mass-to-charge ratio) |
| Specificity | Can be affected by cross-reactivity with structurally similar molecules | High, allows for the differentiation of isomers |
| Sensitivity | Typically in the low pg/mL range | Can also achieve low pg/mL sensitivity |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Cost | Lower initial equipment cost, reagents can be costly for large studies | High initial equipment cost, lower per-sample cost for large batches |
| Sample Volume | Typically requires a small sample volume | Can also be performed with small sample volumes |
| Validation | Requires validation against a reference method like MS | Considered the "gold standard" for small molecule quantification |
Reported Concentrations of this compound
The following table presents examples of RvD1 concentrations reported in human plasma from different studies using either ELISA or LC-MS/MS. It is important to note that these values are not from a direct comparative study and may be influenced by the study population and sample handling procedures.
| Method | Study Population | Mean/Median RvD1 Concentration (pg/mL) | Reference |
| LC-MS/MS | Healthy volunteers after n-3 fatty acid supplementation | 31 (mean) | [5] |
| ELISA | Patients with Systemic Lupus Erythematosus (SLE) | 45.6 (median) | [6][7] |
| ELISA | Healthy Subjects | 65.1 (median) | [6][7] |
The observed differences in these reported concentrations may be attributable to the different analytical methods employed, as well as the distinct biological characteristics of the study cohorts.
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of RvD1 using a commercially available ELISA kit and a typical LC-MS/MS method.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available competitive ELISA kits.
1. Sample Preparation:
-
Plasma: Collect blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C. Prior to the assay, samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris. The supernatant can often be used directly or may require dilution in the assay buffer.
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of standard or sample to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated RvD1 to each well. This will compete with the RvD1 in the sample for binding to the capture antibody.
-
Incubate the plate for the manufacturer-specified time (e.g., 18 hours at 4°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for color development. The intensity of the color is inversely proportional to the amount of RvD1 in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RvD1 in the samples by interpolating their absorbance values on the standard curve.
This compound LC-MS/MS Protocol
This protocol outlines a general workflow for the analysis of RvD1 using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (e.g., deuterated RvD1) to the plasma or other biological samples.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the lipid mediators with a higher percentage of organic solvent (e.g., methanol or methyl formate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 analytical column.
-
Separate the lipid mediators using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
3. Mass Spectrometry (MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode.
-
The precursor ion for RvD1 (m/z 375.2) is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions (e.g., m/z 141.1 and 215.1) are monitored in the third quadrupole.
-
4. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of RvD1 and the internal standard.
-
Calculate the concentration of RvD1 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of RvD1.
Visualizing the Workflow and Signaling Context
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
Caption: this compound biosynthesis from DHA and its signaling pathway.
Caption: Ideal workflow for cross-validating ELISA and LC-MS/MS data.
Conclusion and Recommendations
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the research question.
-
ELISA is a suitable method for high-throughput screening and for studies where the relative changes in RvD1 levels are of primary interest. However, given the potential for cross-reactivity, it is highly recommended to validate the results with an orthogonal method, such as LC-MS/MS, particularly when establishing absolute concentrations or making critical decisions based on the data.
-
LC-MS/MS is the preferred method for studies that require high specificity and accurate quantification of RvD1. It is the gold standard for distinguishing between closely related lipid mediators and for providing definitive identification and quantification. While the initial investment in instrumentation is high, the per-sample cost can be lower in large-scale studies, and the confidence in the data is significantly greater.
For researchers in the field of drug development and clinical research, where accuracy and specificity are paramount, the use of LC-MS/MS for the quantification of this compound is strongly recommended. For basic research and initial exploratory studies, ELISA can be a valuable tool, provided its limitations are understood and results are interpreted with caution. Cross-validation of a subset of samples with LC-MS/MS is a prudent approach to ensure the reliability of ELISA-generated data.
References
- 1. news-medical.net [news-medical.net]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aspirin-Triggered Resolvin D1 and Native Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aspirin-Triggered Resolvin D1 (AT-RvD1) and native this compound (RvD1), two potent specialized pro-resolving mediators derived from docosahexaenoic acid (DHA). The following sections detail their comparative potency, underlying mechanisms of action supported by experimental data, and the methodologies used in key studies.
Introduction
This compound (RvD1) and its epimer, Aspirin-Triggered this compound (AT-RvD1), are at the forefront of research into the resolution of inflammation. While both molecules exhibit powerful pro-resolving and anti-inflammatory properties, evidence suggests that AT-RvD1 often demonstrates superior potency and efficacy in various preclinical models. This enhanced activity is largely attributed to its greater resistance to metabolic inactivation.[1][2][3][4] This guide synthesizes findings from multiple studies to provide a clear comparison for researchers in the field.
Comparative Efficacy: A Tabular Summary
The following tables summarize quantitative data from studies directly comparing the effects of AT-RvD1 and RvD1 across different experimental models.
Table 1: In Vivo Efficacy in Murine Allergic Airway Inflammation
| Parameter Measured | Treatment (100 ng dose) | Vehicle | This compound (RvD1) | Aspirin-Triggered this compound (AT-RvD1) | Source |
| Bronchoalveolar Lavage Fluid (BALF) Total Cells (x10⁶/ml) | Post-allergen challenge | Not specified | Significant reduction | More significant reduction than RvD1 | [1] |
| BALF Eosinophils (x10⁶/ml) | Post-allergen challenge | 1.17 ± 0.07 | Significant reduction | 0.42 ± 0.08 | [1] |
| BALF Lymphocytes (x10⁵/ml) | Post-allergen challenge | 2.05 ± 0.52 | Significant reduction | 0.67 ± 0.2 | [1] |
| Resolution Interval for Eosinophilia | Post-allergen challenge | Baseline | Reduced | Decreased by >50% (doubled the pace of resolution) | [1] |
Table 2: In Vitro Efficacy in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Parameter Measured | Treatment Concentration | Lipopolysaccharide (LPS) alone | This compound (RvD1) | Aspirin-Triggered this compound (AT-RvD1) | Source |
| TNF-α Production Inhibition (%) | Same concentration for both | 0% (baseline) | 37% | 69% | [5] |
| Inhibition of other cytokines (IL-7, IL-12, IL-8, CCL2, MIP-1α) | Same concentration for both | No inhibition | Not significant | Significant inhibition | [5] |
Table 3: Comparative Efficacy in Murine Peritonitis
| Parameter Measured | Treatment | Finding | Source |
| Polymorphonuclear Leukocyte (PMN) Infiltration | Nanogram dosages | RvD1 and AT-RvD1 proved equipotent in a dose-dependent fashion. | [2][6] |
| Leukocyte Infiltration | Same dose | AT-RvD1 was statistically more potent than RvD1. | [5] |
Note: Conflicting findings in the peritonitis model may be due to differences in experimental protocols or timing of administration.
Mechanism of Action: Biosynthesis and Signaling
Both RvD1 and AT-RvD1 are biosynthesized from the omega-3 fatty acid DHA. Their distinct initial enzymatic steps lead to stereoisomers with different metabolic fates.
-
Native this compound (RvD1): The biosynthesis is initiated by a 15-lipoxygenase (15-LOX) enzyme to produce 17S-hydroxy-DHA, which is then converted by 5-lipoxygenase (5-LOX) to RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[2][6][7]
-
Aspirin-Triggered this compound (AT-RvD1): Aspirin acetylates cyclooxygenase-2 (COX-2), which then acts on DHA to produce 17R-hydroxy-DHA. This intermediate is subsequently converted by 5-LOX to AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[5][6][7][8]
The key structural difference is the chirality at the 17-carbon position (17S for RvD1 and 17R for AT-RvD1). This seemingly minor change renders AT-RvD1 more resistant to rapid enzymatic inactivation by eicosanoid oxidoreductases, which contributes to its enhanced potency and longer duration of action in vivo.[1][2]
Both resolvins exert their pro-resolving effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[1][9][10] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates a cascade of intracellular events that collectively dampen inflammation and promote tissue repair. These actions include:
-
Inhibiting neutrophil infiltration and promoting their apoptosis and clearance (efferocytosis).[2][11]
-
Enhancing macrophage phagocytosis of apoptotic cells and debris.[1][9]
-
Suppressing the production of pro-inflammatory cytokines and chemokines by inhibiting signaling pathways like NF-κB.[6][12]
-
Regulating the expression of specific microRNAs involved in inflammation.[10][12]
Signaling and Biosynthetic Pathways
The diagrams below, generated using the DOT language, illustrate the biosynthetic pathways of RvD1 and AT-RvD1 and their shared signaling cascade upon receptor binding.
Experimental Protocols
This section details representative methodologies for key experiments cited in the comparison of RvD1 and AT-RvD1.
1. Murine Model of Allergic Airway Inflammation
-
Animal Model: Mice are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with an aerosolized form of the allergen to induce an asthma-like phenotype with airway eosinophilia.[1]
-
Treatment Administration: RvD1, AT-RvD1 (typically 1-100 ng per mouse), or vehicle (e.g., 0.5% ethanol (B145695) in saline) is administered at selected intervals, either before or after the allergen challenge. Administration routes can include intravenous (i.v.), intraperitoneal (i.p.), or intranasal.[1]
-
Analysis: At specified time points, bronchoalveolar lavage fluid (BALF) is collected. Total and differential cell counts (eosinophils, lymphocytes, macrophages) are determined using flow cytometry or cytospin preparations. Cytokine and chemokine levels in the BALF (e.g., IL-5, IL-17, eotaxin) are measured by ELISA.[1] Lung tissue can be collected for histology to assess mucus metaplasia and for quantitative PCR to measure gene expression of inflammatory markers.[1]
2. In Vitro Macrophage Phagocytosis Assay
-
Cell Culture: Primary human macrophages or a murine macrophage cell line (e.g., AMJ2-C8) are cultured.[1]
-
Treatment: Cells are pre-incubated with various concentrations of RvD1 or AT-RvD1 (typically in the nanomolar range) for a specified time (e.g., 30 minutes at 37°C).[1]
-
Phagocytosis Induction: Opsonized particles (e.g., IgG-ovalbumin-coated beads or apoptotic cells) are added to the macrophage cultures.
-
Quantification: The extent of phagocytosis is quantified by flow cytometry or microscopy, measuring the uptake of fluorescently labeled particles by the macrophages.[1]
3. Murine Peritonitis Model
-
Induction of Peritonitis: Inflammation is induced in mice by intraperitoneal (i.p.) injection of an inflammatory agent such as zymosan A (e.g., 1 mg/ml).[13]
-
Treatment: RvD1 or AT-RvD1 (nanogram dosages) or vehicle is administered i.p. or i.v. either concurrently with or at a specific time point after the zymosan injection.[2][13]
-
Analysis: At various time points (e.g., 4, 12, 24 hours), mice are euthanized, and the peritoneal cavity is washed with saline to collect the exudate. The total number of leukocytes and the differential count of polymorphonuclear leukocytes (PMNs) in the exudate are determined using a hemocytometer and flow cytometry.[2]
4. Measurement of Cytokine Production in Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently or prior to stimulation, cells are treated with RvD1 or AT-RvD1 at various concentrations.[5]
-
Analysis: After an incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA).[5]
Below is a workflow diagram for a typical in vivo experiment comparing the two resolvins.
Conclusion
The available evidence strongly indicates that aspirin-triggered this compound is often a more potent and stable pro-resolving mediator than native this compound.[1][5][14] Its enhanced resistance to metabolic inactivation allows for a more robust and sustained effect in reducing inflammation and promoting resolution in a variety of preclinical models.[1][2] While both molecules act on the same receptors and trigger similar pro-resolving pathways, the superior pharmacological profile of AT-RvD1 makes it a particularly promising candidate for therapeutic development in inflammatory diseases.[5] Researchers and drug developers should consider these differences in potency and stability when designing experiments and selecting candidates for further investigation.
References
- 1. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin-Trigge red-Resolvin D1 reduces mucosal inflammation and promotes resolution in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Resolvin Signaling Pathways to Improve Oral Health | MDPI [mdpi.com]
- 11. Aspirin-Triggered this compound-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Aspirin-triggered this compound modulates pulmonary and neurological inflammation in an IL-22 knock-out organic dust exposure mouse model [frontiersin.org]
Resolvin D1: An In Vivo Examination of Its Pro-Resolving Capabilities in Inflammatory Models
A Comparative Guide for Researchers and Drug Development Professionals
Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent orchestrator of inflammation resolution.[1][2] Its therapeutic potential lies in its ability to actively terminate the inflammatory response and promote tissue healing, offering a novel approach beyond simple inflammation suppression. This guide provides an objective comparison of RvD1's in vivo pro-resolving actions against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Comparison of In Vivo Efficacy
The pro-resolving effects of RvD1 have been validated across numerous preclinical models of acute and chronic inflammation. The following tables summarize key quantitative data from these studies, comparing RvD1's performance with other SPMs and control groups.
Table 1: Effect of this compound on Neutrophil Infiltration in Murine Models
| Animal Model | Treatment | Dose | Reduction in Neutrophil Infiltration (%) | Citation |
| Zymosan-Induced Peritonitis | RvD1 | 100 ng/mouse | ~57% (shortened resolution interval) | [3] |
| Zymosan-Induced Peritonitis | Aspirin-Triggered RvD1 (AT-RvD1) | 100 pg - 100 ng/mouse | Dose-dependent, equipotent to RvD1 | [4] |
| Ischemia-Reperfusion Lung Injury | Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | 1 µg, i.v. | 58 ± 9% (more potent than native RvD1) | [5] |
| LPS-Induced Keratitis | RvD1 | Intrastromal administration | Significant reduction | [6] |
| Myocardial Infarction | RvD1 | Not specified | Rapid clearance by day 5 | [7] |
Table 2: Modulation of Inflammatory Mediators by this compound In Vivo
| Animal Model | Treatment | Key Mediators Modulated | Outcome | Citation |
| Collagen Antibody-Induced Arthritis (CAIA) | RvD1 (100 ng, days 1 & 4) | ↓ TNF-α, IL-17, IL-1β, IL-6, IFN-γ, PGE2 | ~50% reduction in serum levels | [1] |
| Anti-CD3 Induced T-cell Activation | RvD1 (100 ng/mouse) | ↓ IFN-γ, IL-17 | Significant reduction in production by CD4+ T cells | [8] |
| P. aeruginosa Lung Infection (CF mice) | RvD1 | ↓ Pro-inflammatory genes | Reduced bacterial burden and lung pathology | [9] |
| Experimental Autoimmune Neuritis (EAN) | RvD1 (5 µg/kg/d, i.p.) | ↑ TGF-β, Arginase-1; ↓ TNF-α, IL-1β | Promoted inflammation resolution and disease recovery | [10] |
Table 3: Comparative Efficacy of Resolvins in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment | Analgesic & Anti-inflammatory Activity | Potency Comparison | Citation |
| Resolvin E1 (RvE1) | Present | Twice as potent as RvD1 | [11] |
| This compound (RvD1) | Present | - | [11] |
| Protectin DX (PDX) | Not specified | - | [11] |
Key Experimental Protocols
The validation of RvD1's pro-resolving actions relies on well-defined in vivo models of inflammation. Below are detailed methodologies for commonly cited experiments.
Murine Zymosan-Induced Peritonitis
This model is a standard for assessing the resolution of acute inflammation and the efficacy of pro-resolving mediators.
-
Induction of Peritonitis: Male FVB mice (6-8 weeks old) are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 ml of sterile saline).
-
Treatment Administration: this compound or a vehicle control is administered via intravenous (i.v.) or i.p. injection at the time of or shortly after zymosan A challenge. Doses typically range from nanograms to micrograms per mouse.
-
Leukocyte Infiltration Analysis: At various time points (e.g., 4, 12, 24, 48 hours) post-injection, peritoneal exudates are collected by lavage with phosphate-buffered saline (PBS).
-
Cellular Analysis: The total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa. Flow cytometry can also be used for more detailed immune cell profiling.
-
Resolution Indices: The resolution interval (Ri), defined as the time from the peak of neutrophil infiltration to the point where neutrophil numbers are reduced by 50%, is calculated to quantify the speed of resolution.
Murine Collagen Antibody-Induced Arthritis (CAIA)
This model mimics the inflammatory and destructive joint pathology of human rheumatoid arthritis.
-
Induction of Arthritis: Female DBA/1J mice (8 weeks old) are immunized with an intra-peritoneal (i.p.) injection of a cocktail of monoclonal antibodies against type II collagen on day 0.
-
Booster: On day 3, a lipopolysaccharide (LPS) booster (25 µg) is administered i.p. to synchronize and enhance the inflammatory response.
-
Treatment Administration: RvD1 (e.g., 100 ng) or vehicle is administered daily or on specific days (e.g., days 1 and 4) via i.p. injection.
-
Clinical Assessment: Arthritis development is monitored daily by scoring the severity of paw swelling and erythema on a scale of 0-4 per paw, for a maximum clinical score of 16.
-
Histological Analysis: At the end of the experiment (e.g., day 10), mice are euthanized, and ankle joints are collected for histological processing (e.g., H&E and Safranin O staining) to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) using multiplex assays or ELISA.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[1][3] This interaction triggers intracellular signaling cascades that collectively dampen inflammation and promote a return to homeostasis.
Caption: this compound signaling through its receptors on various immune cells.
The binding of RvD1 to its receptors initiates a cascade of events that collectively promote the resolution of inflammation. In neutrophils, this signaling inhibits their infiltration and the production of pro-inflammatory chemokines.[1][6] In macrophages, RvD1 enhances the phagocytosis of apoptotic neutrophils (efferocytosis) and polarizes them towards a pro-resolving M2 phenotype, while suppressing the production of pro-inflammatory cytokines.[9][10] Furthermore, RvD1 can modulate adaptive immunity by reducing the differentiation of Th1 and Th17 cells and promoting the generation of regulatory T cells (Tregs).[8][12]
Caption: General experimental workflow for in vivo validation of this compound.
References
- 1. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Lung Infection and Inflammation Activating Resolution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Central Role of ALX/FPR2 in Mediating the Pro-Resolving Effects of Resolvin D1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resolvin D1 (RvD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is a key player in the resolution of inflammation. Its potent anti-inflammatory and pro-resolving actions are primarily mediated through the G protein-coupled receptor ALX/FPR2 (also known as formyl peptide receptor 2). This guide provides a comprehensive comparison of RvD1's effects in the presence and absence of ALX/FPR2 function, supported by experimental data, detailed protocols, and signaling pathway visualizations to validate the critical role of this receptor.
Data Presentation: Unveiling the ALX/FPR2-Dependence of this compound
The following tables summarize quantitative data from key studies, demonstrating that the beneficial effects of RvD1 are significantly diminished or abolished when the ALX/FPR2 receptor is blocked or absent.
Table 1: Effect of ALX/FPR2 Antagonism on RvD1-Mediated Regulation of Inflammatory and Neuroprotective Markers
| Cell Type | Treatment | Target Molecule | Change with RvD1 | Change with RvD1 + WRW4 (ALX/FPR2 Antagonist) | Reference |
| Microglia | Hemoglobin (Hb) | IRAK1 mRNA | ↓ | Reversed to baseline | [1][2] |
| Microglia | Hemoglobin (Hb) | TRAF6 mRNA | ↓ | Reversed to baseline | [1][2] |
| Neurons | Hemoglobin (Hb) | GPx1 mRNA | ↑ | Reversed to baseline | [1][2] |
| Neurons | Hemoglobin (Hb) | bcl-xL mRNA | ↑ | Reversed to baseline | [1][2] |
| Macrophages | Paclitaxel (PTX) | IL-10 Production | ↑ | Abolished | [3] |
Table 2: Comparison of RvD1's Anti-Inflammatory Effects in Wild-Type vs. ALX/FPR2 Knockout Models
| Model | Treatment | Measured Outcome | Effect in Wild-Type with RvD1 | Effect in Fpr2 Null with RvD1 | Reference |
| Zymosan-induced Peritonitis (Mice) | Zymosan + RvD1 (10 ng) | Leukocyte Infiltration (4h) | ↓ | No significant reduction | [4] |
| Zymosan-induced Peritonitis (Mice) | Zymosan + RvD1 (10 ng) | Neutrophil Infiltration (4h) | ↓ | No significant reduction | [4] |
| Macrophage Phagocytosis (in vitro) | Zymosan + RvD1 (100 nM) | Phagocytosis of Zymosan | ↑ | No significant increase | [4] |
Experimental Protocols: Methodologies for Validating ALX/FPR2's Role
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for key assays used to investigate the RvD1-ALX/FPR2 interaction.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) upon receptor activation, a hallmark of G protein-coupled receptor signaling.
Protocol:
-
Cell Preparation: Isolate primary cells (e.g., mouse submandibular gland cells) and plate them on coverslips.[5]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 μM), in a calcium flux assay buffer for 45 minutes at 37°C.[5]
-
De-esterification: Wash the cells twice and incubate for an additional 30 minutes to allow for the intracellular cleavage of the Fura-2 AM ester.[5]
-
Stimulation and Measurement: Treat the cells with RvD1 or its stable analog, AT-RvD1 (e.g., 100 ng/mL), and monitor the changes in Fura-2 fluorescence intensity over time using a fluorescence microscope.[5][6] An increase in fluorescence indicates a rise in intracellular calcium.
Chemotaxis Assay
This assay assesses the ability of a substance to influence the directional migration of cells, a key process in inflammation.
Protocol:
-
Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs).
-
Antagonist Pre-incubation (for validation): Pre-incubate a subset of PMNs with an ALX/FPR2 antagonist, such as WRW4 (e.g., 10 µM)[1][2], or blocking antibodies against ALX/FPR2 (e.g., 10 µg/ml for 10 min at 37°C)[4].
-
RvD1 Treatment: Incubate the PMNs with vehicle or RvD1 (e.g., 1-10 nM) for 10 minutes at 37°C.[4]
-
Migration Analysis: Place the treated PMNs in the upper chamber of a Boyden chamber or a similar microfluidic device. The lower chamber should contain a chemoattractant (e.g., LTB4).
-
Quantification: After an appropriate incubation time, quantify the number of cells that have migrated to the lower chamber. A decrease in migration towards the chemoattractant in the presence of RvD1, which is reversed by the ALX/FPR2 antagonist, confirms the receptor's involvement.
Phagocytosis Assay
This assay measures the engulfment of particles by phagocytic cells like macrophages, a crucial step in the resolution of inflammation.
Protocol:
-
Cell Preparation: Harvest macrophages (e.g., bio-gel elicited macrophages from wild-type and Fpr2 null mice).[4]
-
Treatment: Pre-treat the macrophages with vehicle or varying concentrations of RvD1 (e.g., 0.01-100 nM) for 30 minutes.[4]
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan at a 1:20 ratio) to the macrophages and incubate for 20 minutes.[4]
-
Quantification: Vigorously wash the cells to remove non-phagocytosed particles and measure the fluorescence intensity using a fluorescent plate reader.[4] An increase in fluorescence indicates enhanced phagocytosis.
Mandatory Visualization: Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical framework for validating the role of ALX/FPR2.
Alternative Receptors and Future Directions
While the evidence strongly supports ALX/FPR2 as the primary receptor for RvD1, some studies suggest that GPR32, another G protein-coupled receptor, may also mediate some of RvD1's effects, particularly in human phagocytes.[7] However, mice lack a homolog for GPR32, making ALX/FPR2 (Fpr2 in mice) the main focus of in vivo murine studies.[8] Further research is needed to fully elucidate the relative contributions of ALX/FPR2 and GPR32 in different cell types and disease models, which could open new avenues for targeted pro-resolving therapies.
References
- 1. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound/N-formyl peptide receptor 2 ameliorates paclitaxel-induced neuropathic pain through the activation of IL-10/Nrf2/HO-1 pathway in mice [frontiersin.org]
- 4. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human FPR2 with AT-RvD1 Resolves Acute Sialadenitis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALX/FPR2 receptor for RvD1 is expressed and functional in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
Unraveling the Structure of a Pro-Resolution Powerhouse: A Comparative Guide to the Confirmation of Resolvin D1's Structure
For researchers, scientists, and drug development professionals, the precise structural elucidation of bioactive lipid mediators is paramount. Resolvin D1 (RvD1), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), has garnered significant attention for its anti-inflammatory and pro-resolving properties. The definitive confirmation of its intricate structure, featuring a conjugated triene system and multiple stereocenters, is crucial for understanding its biological function and for the development of novel therapeutics. This guide provides an objective comparison of analytical techniques, with a focus on the gold standard—tandem mass spectrometry (MS/MS)—for the structural confirmation of this compound.
The Central Role of Tandem Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone for the identification and structural elucidation of resolvins and other oxylipins.[1][2] Its high sensitivity and selectivity allow for the detection of these low-abundance signaling molecules in complex biological matrices.[3][4] The power of tandem MS lies in its ability to isolate a specific precursor ion (in this case, the deprotonated RvD1 molecule, [M-H]⁻) and then induce fragmentation, yielding a unique "fingerprint" of product ions that provides a wealth of structural information.
Deciphering the Fragmentation Fingerprint of this compound
The collision-induced dissociation (CID) of the [M-H]⁻ ion of RvD1 (m/z 375.2) in the gas phase of the mass spectrometer results in a series of characteristic fragment ions. These fragments arise from cleavages at specific points along the docosahexaenoic acid backbone, primarily alpha-cleavage adjacent to the hydroxyl groups. The masses of these fragments are diagnostic for the positions of the hydroxyl groups and the double bonds within the molecule.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| 375.2 ([M-H]⁻) | 357.2 | Loss of H₂O |
| 331.2 | Loss of CO₂ | |
| 277.2 | Cleavage between C17 and C18 | |
| 215.1 | Further fragmentation of m/z 277.2 with loss of H₂O and CO₂ | |
| 153.1 | Cleavage between C7 and C8 | |
| 141.1 | Cleavage between C8 and C9 | |
| 115.1 | Cleavage between C11 and C12 |
This table summarizes the major fragment ions observed in the negative ion mode tandem mass spectrum of this compound. The specific m/z values and their relative intensities are critical for confirming the identity of the molecule.
A Comparative Look at Analytical Techniques
While tandem mass spectrometry is the primary tool for the structural confirmation of this compound, other analytical techniques offer complementary information and have their own distinct advantages and limitations.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Tandem Mass Spectrometry (MS/MS) | Separation by mass-to-charge ratio of precursor and product ions. | - High Sensitivity: Capable of detecting picogram to femtogram levels.[4][5] - High Selectivity: Can distinguish between structurally similar isomers.[3] - Structural Information: Provides detailed information on the location of functional groups and double bonds through fragmentation analysis. | - Indirect Stereochemical Information: Does not directly provide information on the stereochemistry of chiral centers. - Requires Authentic Standards: Comparison with a synthetic standard of known structure is essential for definitive identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | - High Resolution: Excellent for separating isomers of fatty acid methyl esters. | - Requires Derivatization: Resolvins are not volatile and require chemical derivatization (e.g., methylation and silylation) prior to analysis, which can introduce artifacts.[1] - Potential for Thermal Degradation: The high temperatures used in GC can cause degradation of the polyunsaturated structure of resolvins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Definitive Structure Elucidation: Can provide unambiguous determination of the complete chemical structure, including stereochemistry.[6] - No Fragmentation: Analyzes the intact molecule. | - Low Sensitivity: Requires significantly larger amounts of purified sample (microgram to milligram quantities), which is often not feasible for endogenous resolvins.[7][8] - Complex Spectra: The spectra of complex molecules like resolvins can be challenging to interpret. |
Experimental Protocols: A Glimpse into the Workflow
The accurate analysis of this compound requires meticulous sample preparation and a finely tuned analytical methodology.
Solid-Phase Extraction (SPE) for Resolvin Isolation
-
Sample Acidification: Biological samples (e.g., plasma, cell culture supernatant) are acidified to a pH of approximately 3.5 to ensure that the carboxylic acid group of this compound is protonated.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.
-
Sample Loading: The acidified sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: this compound and other lipid mediators are eluted from the cartridge with a higher concentration of organic solvent, typically methyl formate (B1220265) or a high percentage of methanol.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient of increasing organic solvent (e.g., methanol or acetonitrile (B52724) in water with a small amount of acid) is used to separate this compound from other lipid mediators based on its polarity.
-
Ionization: The eluting compounds are ionized using a soft ionization technique, typically electrospray ionization (ESI) in the negative ion mode.
-
MS1 Analysis: The first mass spectrometer scans for the precursor ion of this compound (m/z 375.2).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (e.g., argon or nitrogen).
-
MS2 Analysis: The second mass spectrometer scans for the product ions generated from the fragmentation of the precursor ion.
-
Data Analysis: The resulting tandem mass spectrum is compared to that of an authentic this compound standard to confirm its identity.
Visualizing the Molecular Logic
Experimental Workflow for this compound Structural Confirmation
Caption: Workflow for the structural confirmation of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure elucidation [imserc.northwestern.edu]
Resolvin D1: A Comparative Analysis of its Immunomodulatory Effects on Key Immune Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Resolvin D1 (RvD1) on various immune cell types. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical signaling pathways to facilitate a deeper understanding of this potent pro-resolving mediator.
This compound (RvD1), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a key regulator of inflammation resolution. Its therapeutic potential is under active investigation for a range of inflammatory diseases. Understanding its distinct effects on different immune cells is crucial for the development of targeted therapies. This guide compares the influence of RvD1 on neutrophils, macrophages, T cells, and dendritic cells.
Comparative Effects of this compound on Immune Cell Functions
This compound orchestrates a range of pro-resolving activities by modulating the functions of key immune cells. The following tables summarize the quantitative effects of RvD1 on neutrophil chemotaxis, macrophage efferocytosis and cytokine secretion, T cell cytokine production, and dendritic cell maturation.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Parameter | Condition | RvD1 Concentration | % Inhibition of Chemotaxis | Reference |
| Neutrophil Migration | fMLP-induced | 1-100 nM | Concentration-dependent inhibition | [1] |
| Neutrophil Infiltration | Zymosan-induced peritonitis | 100 ng/mouse | Significant reduction | [2] |
| Neutrophil Swarming | Lung ischemia-reperfusion injury | 100 ng/mouse | Significantly limited | [3] |
Table 2: Effect of this compound on Macrophage Functions
| Parameter | Cell Type | Condition | RvD1 Concentration | Effect | Reference |
| Efferocytosis | Murine Macrophages (RAW264.7) | LPS-stimulated | 10-100 nM | Restoration of efferocytic activity | [2] |
| Efferocytosis | Human Monocyte-Derived Macrophages | - | 10 nM | Doubled phagocytic activity | [4] |
| IL-6 Secretion | Human Primary Macrophages | Co-culture with adipocytes | 10-500 nM | -21% | [5] |
| MCP-1 Secretion | Human Primary Macrophages | Co-culture with adipocytes | 10-500 nM | -13% | [5] |
| TNF-α Secretion | Human Primary Macrophages | - | 10-500 nM | -11% | [5] |
| IL-1β Secretion | Human Primary Macrophages | - | 10 nM | Maximal reduction | [4] |
| IL-8 Secretion | Human Primary Macrophages | - | 10 nM | Maximal reduction | [4] |
Table 3: Effect of this compound on T Cell Cytokine Production
| Parameter | Cell Type | Stimulation | RvD1 Concentration | Effect | Reference |
| TNF-α Production | Human CD8+ T cells | PMA/Ionomycin | 10 nM | Significant reduction | [6] |
| IFN-γ Production | Human CD8+ T cells | PMA/Ionomycin | 10 nM | Significant reduction | [6] |
| TNF-α Production | Human CD4+ T cells | PMA/Ionomycin | 10 nM | Significant reduction | [6] |
| IFN-γ Production | Human CD4+ T cells | PMA/Ionomycin | 10 nM | Significant reduction | [6] |
| IL-17 Production | Human CD4+ T cells | PMA/Ionomycin | 10 nM | Significant reduction | [6] |
Table 4: Effect of this compound on Dendritic Cell (DC) Maturation
| Parameter | Cell Type | Stimulation | RvD1 Analogue (RvD1a) Concentration | Effect | Reference |
| MHC II Expression | Bone Marrow-Derived DCs (BMDCs) | LPS | 6 ng/mL | Reduced expression | [7] |
| CD40 Expression | Bone Marrow-Derived DCs (BMDCs) | LPS | 6 ng/mL | Reduced expression | [7] |
| IL-12p70 Production | Bone Marrow-Derived DCs (BMDCs) | LPS | 6 ng/mL | Reduced production (216.0 ± 9.1 vs. 168.2 ± 3.2 pg/mL) | [7] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Neutrophil Chemotaxis Assay
This protocol is based on the principles of the Boyden chamber or Transwell® assay used to assess the effect of RvD1 on neutrophil migration towards a chemoattractant.[8][9]
1. Neutrophil Isolation:
-
Isolate human neutrophils from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to separate neutrophils from red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using a neutrophil-specific marker like CD15.[8][10]
2. Assay Setup:
-
Use a 96-well Boyden chamber with a 5.0 µm pore size polyester (B1180765) membrane.
-
In the lower chamber, add the chemoattractant (e.g., 10 nM IL-8 or fMLP) in the assay medium. For negative controls, add assay medium alone.
-
Pre-incubate the isolated neutrophils (1 x 10^6 cells/mL) with various concentrations of RvD1 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 15-30 minutes at 37°C.[10]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
3. Incubation and Quantification:
-
Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the inserts. Migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable migrated cells.[8]
4. Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each RvD1 concentration compared to the vehicle control.
Experimental workflow for the Neutrophil Chemotaxis Assay.
Macrophage Efferocytosis Assay
This protocol describes an in vitro efferocytosis assay to quantify the engulfment of apoptotic cells by macrophages.[2][4]
1. Macrophage Preparation:
-
Culture a macrophage cell line (e.g., RAW 264.7) or differentiate primary human monocytes into macrophages.
-
Seed macrophages onto glass coverslips in a 24-well plate to achieve 80-90% confluency on the day of the assay.
2. Preparation of Apoptotic Cells:
-
Induce apoptosis in a target cell line (e.g., Jurkat T cells) by treating with an apoptosis-inducing agent (e.g., 1 µM staurosporine (B1682477) for 3-4 hours) or UV irradiation.
-
Label the apoptotic cells with a fluorescent dye (e.g., PKH26 or Calcein AM) according to the manufacturer's protocol.[4]
-
Wash the labeled apoptotic cells to remove excess dye.
3. Efferocytosis Assay:
-
Treat the macrophages with RvD1 (e.g., 10 nM) or vehicle control for 15-30 minutes at 37°C.[4]
-
Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of approximately 3:1 (apoptotic cells to macrophages).
-
Co-incubate for 30-60 minutes at 37°C to allow for efferocytosis.
4. Quantification:
-
Gently wash the wells with ice-cold PBS to remove non-ingested apoptotic cells.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and quantify the number of ingested apoptotic cells per macrophage using fluorescence microscopy. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell.
Experimental workflow for the Macrophage Efferocytosis Assay.
T Cell Cytokine Production Assay
This protocol outlines the measurement of cytokine production by T cells following stimulation and treatment with RvD1.[6]
1. T Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
If desired, further purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).
2. Cell Culture and Stimulation:
-
Culture the isolated PBMCs or purified T cells (1 x 10^6 cells/well) in a suitable culture medium.
-
Pre-treat the cells with different concentrations of RvD1 (e.g., 1-100 nM) or vehicle for 30 minutes.[6]
-
Stimulate the T cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 beads for 6 hours.[6]
3. Intracellular Cytokine Staining and Flow Cytometry:
-
In the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular cytokine accumulation.
-
After stimulation, harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., TNF-α, IFN-γ, IL-17) with fluorescently labeled antibodies.
-
Analyze the percentage of cytokine-producing T cells using a flow cytometer.
4. Cytokine Measurement in Supernatant (ELISA):
-
Alternatively, after the 6-hour stimulation, centrifuge the cell plates and collect the supernatants.
-
Measure the concentration of secreted cytokines in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits specific for the cytokines of interest.
Dendritic Cell Maturation Assay
This protocol describes the assessment of DC maturation in the presence of an RvD1 analogue.[7][11]
1. Generation of Immature DCs:
-
Isolate bone marrow cells from mice and culture them in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) for 6-8 days to generate immature bone marrow-derived DCs (BMDCs).
2. DC Treatment and Maturation:
-
Treat the immature BMDCs with an RvD1 analogue (e.g., 6 ng/mL) or vehicle control.
-
After a short pre-incubation, stimulate the DCs with a maturation-inducing agent such as lipopolysaccharide (LPS) for 24 hours.[7]
3. Analysis of DC Maturation:
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers, including MHC class II, CD40, CD80, and CD86. Analyze the expression levels of these markers on the CD11c+ DC population using a flow cytometer.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-12p70 using a specific ELISA kit.[7]
Signaling Pathways of this compound in Immune Cells
This compound exerts its effects by binding to two G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2 (the human homolog of the formyl peptide receptor 2).[12][13] The engagement of these receptors initiates downstream signaling cascades that ultimately modulate the function of the immune cell.
Key signaling pathways activated by this compound in immune cells.
Upon binding to GPR32 and ALX/FPR2, RvD1 can activate several downstream pathways, including:
-
Inhibition of NF-κB Signaling: RvD1 has been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[5] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
-
Modulation of STAT Signaling: RvD1 can modulate the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. For instance, in macrophages, RvD1 can block STAT1 activation, which is associated with inflammatory responses, without impairing the anti-inflammatory effects of STAT3.[14]
-
Activation of p38 MAPK and PKA: In some contexts, RvD1 can activate p38 mitogen-activated protein kinase (MAPK) and Protein Kinase A (PKA) signaling, which can contribute to its pro-resolving functions, such as the enhancement of efferocytosis.[3][15]
The specific signaling pathways activated by RvD1 can be cell-type and context-dependent, leading to the diverse immunomodulatory effects observed.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The this compound Analogue Controls Maturation of Dendritic Cells and Suppresses Alloimmunity in Corneal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-mediated NOX2 inactivation rescues macrophages undertaking efferocytosis from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of a Novel Synthetic Resolvin D1 Analog
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active biological process orchestrated by specialized pro-resolving mediators (SPMs), including the potent anti-inflammatory molecule Resolvin D1 (RvD1). Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD1 shows significant therapeutic promise. However, its clinical development is hampered by its chemical instability and rapid inactivation in vivo.[1][2][3] This has spurred the development of synthetic RvD1 analogs designed for enhanced stability and sustained bioactivity.
This guide provides a comprehensive comparison of a new synthetic this compound analog, Benzo-Diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), with its parent compound and other analogs.[1] We present key experimental data, detailed protocols, and visual representations of signaling pathways and workflows to offer an objective evaluation of its performance.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the bioactivity of BDA-RvD1 and other synthetic analogs to that of native RvD1.
Table 1: In Vivo Anti-Inflammatory and Pro-Resolving Activity
| Compound | Model | Dosage | Effect | % Improvement vs. Control | Potency vs. RvD1 | Reference |
| RvD1 | Murine Ischemia-Reperfusion Lung Injury | 1 µg, i.v. | Reduction of neutrophil infiltration | ~18% | - | [4] |
| BDA-RvD1 | Murine Ischemia-Reperfusion Lung Injury | 1 µg, i.v. | Reduction of neutrophil infiltration | 58 ± 9% | More potent | [1] |
| RvD1 | E. coli Peritonitis in Mice | 100 ng/mouse | Shortened resolution interval (Ri) | ~57% (Ri from 10.5h to 4.5h) | Similar | [1] |
| BDA-RvD1 | E. coli Peritonitis in Mice | 100 ng/mouse | Shortened resolution interval (Ri) | ~57% (Ri from 10.5h to 4.5h) | Similar | [1] |
| 17(R/S)-methyl-RvD1-ME | Murine Ischemia-Reperfusion Lung Injury | - | Reduction of myeloperoxidase levels | ~30% | More potent | [4] |
| AT-RvD1 Analog (12) | Murine Bronchoalveolar Lavage | - | Reduction of neutrophil infiltration | 46% | Less potent than AT-RvD1 | [4] |
| Benzo-RvD1 | Rat Carotid Angioplasty | - | Reduction of neointimal area | Significant reduction (0.08 mm² vs 0.18 mm²) | Similar to 17R-RvD1 | [5][6] |
Table 2: In Vitro Phagocytic and Receptor Activation Activity
| Compound | Assay | Concentration | Effect | % Enhancement vs. Vehicle | Potency vs. RvD1 | Reference |
| RvD1 | Human Macrophage Phagocytosis of Zymosan | 10 pM | Increased phagocytosis | ~30% | - | [1] |
| BDA-RvD1 | Human Macrophage Phagocytosis of Zymosan | 10 pM | Increased phagocytosis | ~24% | Similar | [1] |
| Benzo-17R/S-RvD1 | Human Macrophage Phagocytosis of Zymosan | 10 pM | Increased phagocytosis | ~27% | Similar | [1] |
| RvD1 | GPR32/DRV1 Receptor Activation | - | Dose-dependent activation | - | - | [1][7] |
| BDA-RvD1 | GPR32/DRV1 Receptor Activation | - | Dose-dependent activation | - | Similar | [1] |
| AT-RvD1 | ALX/FPR2 & GPR32 Receptor Activation | - | Dose-dependent activation | - | Similar to RvD1 | [7] |
| RvD1-ME | ALX/FPR2 & GPR32 Receptor Activation | - | Dose-dependent activation | - | Similar to RvD1 | [7] |
| 17(R/S)-methyl RvD1-ME | ALX/FPR2 & GPR32 Receptor Activation | - | Dose-dependent activation | - | Similar to RvD1 | [7] |
Signaling Pathways and Experimental Workflows
The bioactivity of this compound and its analogs is mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key validation experiments.
Caption: this compound Signaling Cascade.
The diagram above illustrates the primary signaling pathways activated by this compound and its analogs. Binding to G-protein coupled receptors GPR32 and ALX/FPR2 initiates a cascade that inhibits downstream pro-inflammatory pathways like NF-κB and MAP-kinase.[8][9][10] This action is sensitive to pertussis toxin, indicating the involvement of Gi-protein coupling.[9] Furthermore, RvD1 has been shown to suppress BDNF/TrkB signaling, which is implicated in neuroinflammation.[11]
Caption: Macrophage Phagocytosis Assay Workflow.
This workflow outlines the key steps in a common in vitro assay to assess the pro-resolving activity of RvD1 analogs by measuring their effect on macrophage phagocytosis.
Detailed Experimental Protocols
Macrophage Phagocytosis Assay
This protocol is adapted from methodologies described for assessing the bioactivity of specialized pro-resolving mediators.[1][12]
1. Cell Culture and Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to differentiate into macrophages.
-
Seed macrophages in a 24-well plate and allow them to adhere.
2. Treatment:
-
Pre-incubate the macrophage cultures with various concentrations of the synthetic RvD1 analog (e.g., 1 pM to 100 nM) or vehicle control (e.g., ethanol) for 15 minutes at 37°C.[12]
3. Phagocytosis Induction:
-
Prepare opsonized zymosan A particles by incubating them with human serum.
-
Add the opsonized FITC-labeled zymosan particles to the macrophage cultures at a particle-to-cell ratio of approximately 10:1.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.[12]
4. Quantification:
-
Stop the phagocytosis by placing the plate on ice and washing with cold PBS.
-
Quench the fluorescence of extracellularly bound zymosan using a quenching agent like trypan blue.
-
Analyze the percentage of phagocytosing cells and the number of ingested particles per cell using flow cytometry or fluorescence microscopy.
Neutrophil Chemotaxis Assay (Transwell Migration)
This protocol describes a method to evaluate the ability of RvD1 analogs to inhibit neutrophil migration towards a chemoattractant.[12]
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using standard density gradient centrifugation techniques.
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
2. Assay Setup:
-
Add a chemoattractant solution (e.g., 10 nM Interleukin-8) to the lower chambers of a 24-well Transwell plate.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the RvD1 analog or vehicle control for 15 minutes at 37°C.
-
Place the Transwell inserts (with a porous membrane) into the wells.
-
Add the pre-incubated neutrophil suspension to the top chamber of each Transwell insert.
3. Incubation and Analysis:
-
Incubate the plate for an appropriate time (e.g., 60-90 minutes) at 37°C to allow for neutrophil migration.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein-AM and measuring fluorescence with a plate reader.
4. Data Analysis:
-
Calculate the percentage of migration relative to the vehicle control.
-
Determine the concentration-dependent inhibition of neutrophil migration by the RvD1 analog.
Conclusion
The synthetic this compound analog, BDA-RvD1, demonstrates potent pro-resolving activities that are comparable, and in some aspects superior, to native RvD1.[1] Its enhanced stability and potent bioactivity in reducing neutrophil infiltration and stimulating macrophage phagocytosis make it a promising candidate for further investigation as a novel therapeutic agent for inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to validate and compare the bioactivity of this and other novel SPM analogs.
References
- 1. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Resolvin D1: A Comparative Analysis of its Therapeutic Effects Across Diverse Disease Models
An objective guide for researchers and drug development professionals on the multifaceted roles of Resolvin D1, supported by experimental data and pathway analysis.
This compound (RvD1), an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent orchestrator of inflammation resolution. Its therapeutic potential is being explored across a wide spectrum of diseases characterized by uncontrolled inflammation. This guide provides a comparative overview of RvD1's efficacy in various preclinical disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the evaluation of its translational promise.
Quantitative Efficacy of this compound Across Disease Models
The therapeutic effects of this compound have been quantified in numerous studies, demonstrating its potent anti-inflammatory and pro-resolving actions. The following tables summarize the key quantitative findings from representative studies in neuropathic pain, keratitis, and doxorubicin-induced cardiotoxicity.
Table 1: Efficacy of this compound in a Neuropathic Pain Model
| Parameter | Control (Spared Nerve Injury) | RvD1 Treatment (40 ng) | Outcome |
| Mechanical Paw Withdrawal Threshold (g) | Decreased significantly | Significantly increased vs. Control | Alleviation of mechanical allodynia[1][2] |
| Thermal Paw Withdrawal Latency (s) | Decreased significantly | Significantly increased vs. Control | Reduction of thermal hyperalgesia[2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated levels in spinal cord | Significantly decreased expression | Attenuation of neuroinflammation[1][2] |
| Microglial Activation | Markedly increased | Significantly decreased | Inhibition of central sensitization[1][2] |
Table 2: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Keratitis Model
| Parameter | Control (LPS-induced Keratitis) | RvD1 Treatment (1000 ng/eye) | Outcome |
| Clinical Score of Keratitis | 3.83 ± 0.2 | Significantly reduced in a dose-dependent manner | Amelioration of corneal inflammation[3] |
| Neutrophil Infiltration | Robust accumulation | Significantly attenuated | Reduction of inflammatory cell influx[3] |
| Chemokine (C-X-C motif) Ligand 1 (CXCL1/KC) | Elevated levels | Significantly decreased | Suppression of neutrophil chemoattractant[3] |
| ATM and p53 (Apoptosis markers) | Significantly increased | Significantly decreased | Protection against corneal cell apoptosis[3] |
Table 3: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Model
| Parameter | Control (Doxorubicin-treated) | RvD1 Treatment (2.5 μg/kg/day) | Outcome |
| Left Ventricular Ejection Fraction (LVEF) & Fractional Shortening (LVFS) | Significantly decreased | Significantly improved | Preservation of cardiac function[4][5] |
| Cardiac Injury Markers (CK-MB, cTnI, LDH) | Significantly increased | Significantly decreased | Reduction of myocardial damage[4][5] |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | Significantly increased in cardiac tissue | Significantly decreased | Attenuation of cardiac inflammation[4][5] |
| Oxidative Stress Markers (SOD, GSH, MDA) | Increased oxidative stress | Restored antioxidant levels and reduced lipid peroxidation | Mitigation of oxidative damage[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
Neuropathic Pain Model (Spared Nerve Injury)
-
Animal Model: Male C57BL/6 mice were used. Neuropathic pain was induced by spared nerve injury (SNI) of the sciatic nerve.[1][2]
-
RvD1 Administration: RvD1 was administered intrathecally at doses ranging from 10 to 40 ng.[1][2]
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a radiant heat source.[2]
-
Biochemical Analysis: The expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and brain-derived neurotrophic factor (BDNF) in the spinal cord was quantified using ELISA, immunofluorescence, and western blotting.[1][2]
-
Receptor Antagonism: The involvement of the ALX/FPR2 receptor and TrkB receptor was investigated using the antagonists Boc2 and K252a, respectively.[2]
LPS-Induced Keratitis Model
-
Animal Model: Male C57BL/6J mice were used. Keratitis was induced by intrastromal injection of lipopolysaccharide (LPS) (2 µ g/eye ).[3][6]
-
RvD1 Administration: RvD1 was injected intrastromally at doses of 10, 100, and 1000 ng/eye, 60 minutes after LPS treatment.[3]
-
Clinical Evaluation: Corneal damage was assessed and quantified using a clinical scoring system.[3][6]
-
Immunohistochemistry: Corneal inflammatory biomarkers, including macrophage and polymorphonuclear leukocyte accumulation, CXCL1/KC, and markers of apoptosis (ATM and p53), were detected by immunohistochemistry.[3][6]
Doxorubicin-Induced Cardiotoxicity Model
-
Animal Model: Male C57BL/6 mice were used. Cardiotoxicity was induced by a single intraperitoneal injection of doxorubicin (B1662922) (20 mg/kg).[4][5]
-
RvD1 Administration: RvD1 (2.5 μg/kg) was administered intraperitoneally daily for 5 days, with the first dose given 30 minutes before doxorubicin administration.[4][5]
-
Cardiac Function Assessment: Echocardiography was performed to evaluate cardiac function, including LVEF and LVFS.[4][5]
-
Biochemical Analysis: Serum levels of cardiac injury markers (CK-MB, cTnI) and the activity of LDH in left ventricular tissue were measured. The expression of pro-inflammatory cytokines, oxidative stress markers, and proteins involved in endoplasmic reticulum stress were assessed using ELISA and western blotting.[4][5]
Signaling Pathways Modulated by this compound
This compound exerts its potent pro-resolving effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: RvD1 signaling through ALX/FPR2 to inhibit NF-κB and MAPK pathways.
Caption: Experimental workflow for the spared nerve injury model.
References
- 1. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress [frontiersin.org]
- 5. This compound Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Resolvin D1
Researchers and drug development professionals handling Resolvin D1 (RvD1) must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. Given its biological activity and frequent formulation in flammable solvents, proper waste management is critical. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on handling, storage, and emergency procedures.[1][2][3][4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste products.[2][3][5] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors, especially when supplied in a solvent like ethanol (B145695).[3][5]
Disposal of this compound Waste Streams
The appropriate disposal method for this compound depends on its form—whether it is in its pure form, dissolved in a flammable solvent, or in an aqueous solution.
1. Unused or Expired this compound in Ethanol:
This compound is commonly supplied as a solution in ethanol.[1][6] This solution is considered a flammable hazardous waste.
-
Step 1: Segregation: Do not mix with non-hazardous waste. Collect the this compound in ethanol solution in a designated, properly labeled, and sealed waste container. The container should be compatible with flammable liquids.
-
Step 2: Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "Ethanol" and "this compound" as the contents.
-
Step 3: Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from sources of ignition, until it is collected by a certified hazardous waste disposal company.[4]
-
Step 4: Disposal: Arrange for pickup and disposal by a licensed environmental waste management company in accordance with local, state, and federal regulations.[2]
2. Aqueous Solutions of this compound:
Aqueous solutions of this compound, such as those prepared in phosphate-buffered saline (PBS) for biological experiments, should be treated as chemical waste.[1] While the immediate flammability hazard is reduced, the biological activity of this compound necessitates careful disposal to prevent environmental release.[2]
-
Step 1: Collection: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Step 2: Labeling: Label the container as "Aqueous Chemical Waste" and list "this compound" and the buffer components.
-
Step 3: Disposal: Dispose of the container through your institution's chemical waste program. Do not pour aqueous solutions of this compound down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.[5][7]
3. Contaminated Labware and Materials:
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.
-
Step 1: Collection: Place all contaminated solid waste into a designated, labeled solid waste container lined with a chemically resistant bag.
-
Step 2: Labeling: Label the container as "Solid Chemical Waste" and indicate that it is contaminated with this compound.
-
Step 3: Disposal: Dispose of the container through your institution's hazardous waste disposal stream.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C22H32O5 | [1] |
| Molecular Weight | 376.5 g/mol | [1] |
| Supplied Form | Typically a solution in ethanol | [1][6] |
| Solubility in PBS (pH 7.2) | Approx. 0.05 mg/mL | [1][6] |
| Storage Temperature | -80°C | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. targetmol.com [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
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